Product packaging for 1-Amino-2-propanethiol hydrochloride(Cat. No.:CAS No. 4146-16-1)

1-Amino-2-propanethiol hydrochloride

Cat. No.: B1267210
CAS No.: 4146-16-1
M. Wt: 127.64 g/mol
InChI Key: HCZBCEYVAPRCDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Amino-2-propanethiol hydrochloride is a useful research compound. Its molecular formula is C3H10ClNS and its molecular weight is 127.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 161608. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H10ClNS B1267210 1-Amino-2-propanethiol hydrochloride CAS No. 4146-16-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-aminopropane-2-thiol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NS.ClH/c1-3(5)2-4;/h3,5H,2,4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZBCEYVAPRCDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)S.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

598-36-7 (Parent)
Record name 2-Propanethiol, 1-amino-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004146161
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

127.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4146-16-1
Record name 2-Propanethiol, 1-amino-, hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4146-16-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propanethiol, 1-amino-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004146161
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=161608
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Amino-2-propanethiol Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Amino-2-propanethiol hydrochloride (CAS Number: 4146-16-1). The information herein is intended to support research, development, and formulation activities involving this compound.

Core Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₃H₁₀ClNS
Molecular Weight 127.64 g/mol
CAS Number 4146-16-1
Appearance White to off-white solid (predicted)General knowledge
Boiling Point Not available
Melting Point Not available
pKa (Thiol) Not experimentally determined; predicted to be in the range of 8-10General knowledge on aminothiols
pKa (Amine) Not experimentally determined; predicted to be in the range of 9-11General knowledge on primary amines
Solubility Soluble in water

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard pharmaceutical testing procedures.

Melting Point Determination

The melting point of a pure solid is a sharp, characteristic physical property that can be used for identification and as an indicator of purity.

Methodology:

  • Sample Preparation: A small amount of dry this compound powder is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a rapid rate initially to determine an approximate melting range.

    • The determination is then repeated with a fresh sample, heating at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

    • The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.

  • Purity Indication: A sharp melting range (typically ≤ 2 °C) is indicative of high purity. Impurities will generally cause a depression and broadening of the melting range.

pKa Determination

The acid dissociation constants (pKa) of the amino and thiol groups are critical for understanding the ionization state of the molecule at different pH values, which influences its solubility, absorption, and interaction with biological targets.

Methodology (Potentiometric Titration):

  • Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

  • Apparatus: A calibrated pH meter with a suitable electrode and an automated titrator are used. The system is maintained under an inert atmosphere (e.g., nitrogen) to prevent oxidation of the thiol group.

  • Procedure:

    • The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature (e.g., 25 °C).

    • The pH of the solution is recorded after each addition of the titrant.

    • A titration curve (pH vs. volume of titrant) is generated.

  • Data Analysis: The pKa values are determined from the half-equivalence points on the titration curve. For a molecule with two ionizable groups, two inflection points will be observed, corresponding to the pKa of the more acidic proton (thiol) and the less acidic proton (amine).

Aqueous Solubility Determination

Aqueous solubility is a fundamental property that affects the bioavailability and formulation of a drug substance.

Methodology (Equilibrium Shake-Flask Method):

  • Sample Preparation: An excess amount of this compound is added to a series of vials containing buffers of different pH values (e.g., pH 2, 4, 6, 7.4, 9).

  • Procedure:

    • The vials are sealed and agitated in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, the samples are filtered through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solids.

  • Analysis: The concentration of the dissolved compound in the filtrate is determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • pH Measurement: The pH of each saturated solution is measured after the experiment.

  • Data Presentation: The solubility is reported in mg/mL or µg/mL at each pH value.

Physicochemical Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a new chemical entity like this compound.

G Physicochemical Characterization Workflow for this compound cluster_0 Initial Assessment cluster_1 Core Property Determination cluster_2 Advanced Characterization cluster_3 Data Analysis & Reporting A Compound Synthesis & Purification Purity Check (HPLC, NMR) B Structure Confirmation (MS, NMR, IR) A->B C Melting Point (Capillary Method) B->C D pKa Determination (Potentiometric Titration) B->D E Solubility Profile (Shake-Flask, pH-dependency) B->E F LogP/LogD (Shake-Flask or HPLC) C->F D->F E->F G Solid-State Properties (XRPD, DSC, TGA) F->G H Stability Studies (Forced Degradation, pH Stability) G->H I Data Compilation & Analysis H->I J Technical Report Generation I->J

Caption: Physicochemical Characterization Workflow.

An In-depth Technical Guide to 1-Amino-2-propanethiol hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 4146-16-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Amino-2-propanethiol hydrochloride, a bifunctional organic compound containing both an amino and a thiol group. Due to the limited availability of specific experimental data for this particular molecule in publicly accessible literature, this guide combines the available data with a broader discussion of the chemical class of aminothiols to provide a thorough understanding of its potential properties and applications.

Chemical and Physical Properties

This compound is a hydrochloride salt of 1-Amino-2-propanethiol. The presence of both a primary amine and a thiol group makes it a versatile building block in chemical synthesis. The quantitative data available for this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₃H₁₀ClNSPubChem[1]
Molecular Weight 127.64 g/mol PubChem[1]
IUPAC Name 1-aminopropane-2-thiol;hydrochloridePubChem[1]
CAS Number 4146-16-1PubChem[1]
Appearance Solid (predicted)
Solubility Expected to be soluble in water

Synthesis and Reactivity

A generalized synthetic workflow is depicted below:

G cluster_0 General Synthesis of a β-Amino Thiol Propylene_oxide Propylene Oxide Aziridine_intermediate 2-Methylaziridine (Intermediate) Propylene_oxide->Aziridine_intermediate Ring-opening and cyclization Ammonia Ammonia Ammonia->Aziridine_intermediate Amino_propanethiol 1-Amino-2-propanethiol Aziridine_intermediate->Amino_propanethiol Ring-opening Thiolating_agent Thiolating Agent (e.g., H₂S, Thioacetic acid) Thiolating_agent->Amino_propanethiol Final_Product 1-Amino-2-propanethiol hydrochloride Amino_propanethiol->Final_Product Acidification HCl Hydrochloric Acid HCl->Final_Product

A generalized synthetic pathway for this compound.

The reactivity of this compound is dictated by its two functional groups: the primary amine and the thiol.

  • Amine Group: The primary amine is nucleophilic and can participate in a variety of reactions, including acylation, alkylation, and Schiff base formation.

  • Thiol Group: The thiol group is also nucleophilic and is readily oxidized. It can undergo alkylation, addition to electrophilic double bonds (Michael addition), and form disulfide bonds upon oxidation. The reactivity of the thiol group is pH-dependent, with the thiolate anion being the more potent nucleophile.

Potential Applications in Research and Drug Development

While specific applications of this compound in drug development are not documented, the broader class of aminothiols is of significant interest in medicinal chemistry and materials science.

3.1. Antioxidant and Radioprotective Properties

Aminothiols are known for their antioxidant properties.[2][3] The thiol group can act as a scavenger of reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This is a key mechanism of action for many radioprotective agents, which are compounds that reduce the damage to cells and tissues caused by ionizing radiation.[4][5] The general mechanism involves the aminothiol donating a hydrogen atom to a free radical, thus neutralizing it.

G cluster_1 Antioxidant Mechanism of an Aminothiol ROS Reactive Oxygen Species (ROS) (e.g., •OH) Damaged_Component Damaged Cellular Component ROS->Damaged_Component Oxidative Damage Thiyl_Radical Thiyl Radical (R-S•) ROS->Thiyl_Radical ROS Scavenging Cellular_Component Cellular Component (e.g., DNA, protein) Cellular_Component->Damaged_Component Aminothiol Aminothiol (R-SH) Aminothiol->Thiyl_Radical Disulfide Disulfide (R-S-S-R) Thiyl_Radical->Disulfide Dimerization

General antioxidant mechanism of aminothiols.

3.2. Building Block for Bioactive Molecules

The bifunctional nature of this compound makes it a useful building block for the synthesis of more complex molecules with potential biological activity. The amine and thiol groups can be selectively modified to introduce other functionalities or to link the molecule to other scaffolds. For instance, aminothiols can be used in the synthesis of chelating agents, enzyme inhibitors, and as components of peptidomimetics.[6][7]

Experimental Protocols

Due to the lack of specific experimental protocols for this compound, a general protocol for a common reaction of aminothiols, the Michael addition to an α,β-unsaturated carbonyl compound, is provided below as a representative example.

General Protocol for Michael Addition of an Aminothiol

  • Dissolution: Dissolve the α,β-unsaturated carbonyl compound (1 equivalent) in a suitable solvent such as ethanol or methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Aminothiol: To the stirred solution, add this compound (1.1 equivalents).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), to deprotonate the hydrochloride salt and catalyze the reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired adduct.

Safety and Handling

Hazard Identification:

  • Causes skin irritation (H315).[1]

  • Causes serious eye irritation (H319).[1]

  • May cause respiratory irritation (H335).[1]

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[8]

  • Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8]

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.[9]

First Aid:

  • In case of skin contact: Wash off with plenty of water.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If inhaled: Remove person to fresh air and keep comfortable for breathing.

  • If swallowed: Rinse mouth. Do NOT induce vomiting.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a chemical compound with potential utility in various fields of chemical research, particularly as a building block for more complex molecules and as a potential antioxidant. While specific data on its applications are scarce, its structural similarity to other well-studied aminothiols suggests a range of possible activities and uses. Further research is needed to fully elucidate the properties and potential applications of this compound.

References

Spectral Characterization of 1-Amino-2-propanethiol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characterization of 1-Amino-2-propanethiol hydrochloride. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted spectral data based on established principles of spectroscopy and data from analogous compounds. Detailed experimental protocols for obtaining such spectra are also provided to facilitate laboratory investigation.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. This information is crucial for the identification and structural elucidation of the compound.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: D₂O (deuterium oxide) is a common solvent for amine hydrochlorides to avoid the broad and often interfering N-H and S-H proton signals.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.4 - 3.6m1HCH-SH
~3.1 - 3.3m2HCH₂-NH₃⁺
~1.4d3HCH₃
Table 2: Predicted ¹³C NMR Spectral Data

Solvent: D₂O

Chemical Shift (ppm)Assignment
~45 - 50CH₂-NH₃⁺
~35 - 40CH-SH
~20 - 25CH₃
Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
2800 - 3200Strong, BroadN-H stretch (from -NH₃⁺)
2550 - 2600WeakS-H stretch
2850 - 3000MediumC-H stretch (aliphatic)
1500 - 1600MediumN-H bend (asymmetric)
1400 - 1450MediumC-H bend
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zProposed Fragment
127/129[M+H]⁺ (isotopic peaks for Cl)
91[M - HCl]⁺
74[CH(SH)CH₂NH₂]⁺
44[CH₂NH₂]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments required for the spectral characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a clean, dry vial.

    • Vortex the mixture until the sample is fully dissolved.

    • Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

    • Ensure the solvent height in the NMR tube is approximately 4-5 cm.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Place a small amount (1-2 mg) of this compound in an agate mortar.

    • Add approximately 100-200 mg of dry potassium bromide (KBr) powder.

    • Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

    • If necessary, filter the solution to remove any particulate matter.

  • Data Acquisition (using Electrospray Ionization - ESI):

    • Introduce the sample solution into the mass spectrometer's ion source via direct infusion or through a liquid chromatography system.

    • Optimize the ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable and abundant signal for the molecular ion.

    • Acquire the mass spectrum in the positive ion mode over an appropriate m/z range.

    • For fragmentation analysis (MS/MS), select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺).

    • Analyze the fragmentation pattern to deduce the structure of the fragment ions, which provides further confirmation of the compound's structure.

Visualizations

The following diagrams illustrate key workflows in the spectral characterization process.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Elucidation Sample 1-Amino-2-propanethiol Hydrochloride Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Pellet KBr Pellet Preparation Sample->Pellet Solution Dilute Solution Preparation Sample->Solution NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR FTIR FT-IR Spectroscopy Pellet->FTIR MS Mass Spectrometry Solution->MS ProcessNMR NMR Data Processing (FT, Phasing, Integration) NMR->ProcessNMR ProcessFTIR FT-IR Spectrum Analysis (Peak Assignment) FTIR->ProcessFTIR ProcessMS MS Data Analysis (m/z, Fragmentation) MS->ProcessMS Elucidation Structural Elucidation ProcessNMR->Elucidation ProcessFTIR->Elucidation ProcessMS->Elucidation logical_relationship cluster_techniques Spectroscopic Techniques cluster_info Information Obtained Compound 1-Amino-2-propanethiol Hydrochloride NMR NMR Compound->NMR IR IR Compound->IR MS MS Compound->MS Connectivity Proton & Carbon Connectivity NMR->Connectivity FunctionalGroups Functional Groups (-NH₃⁺, -SH) IR->FunctionalGroups MolecularWeight Molecular Weight & Fragmentation MS->MolecularWeight Structure Final Structure Confirmation Connectivity->Structure FunctionalGroups->Structure MolecularWeight->Structure

chemical structure and molecular weight of 1-Amino-2-propanethiol hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Molecular Properties

1-Amino-2-propanethiol hydrochloride is the hydrochloride salt of 1-Amino-2-propanethiol. The structure consists of a propane backbone with an amino group attached to the first carbon and a thiol group at the second carbon. The hydrochloride salt form enhances the stability and solubility of the compound.

Chemical Structure:

Molecular Formula: C₃H₁₀ClNS[1]

Molecular Weight: 127.64 g/mol [1][2]

Physicochemical Data

A comprehensive set of experimentally determined physicochemical properties for this compound is not available in peer-reviewed literature or chemical databases. The following table summarizes the available computed and basic data.

PropertyValueSource
Molecular Formula C₃H₁₀ClNS[1]
Molecular Weight 127.64 g/mol [1][2]
CAS Number 4146-16-1
Melting Point Data not available
Boiling Point Data not available
Water Solubility Data not available
Physical Appearance Data not available

Spectral Analysis

Detailed experimental spectral data (¹H NMR, ¹³C NMR, Mass Spectrometry, IR) for this compound are not publicly available. For researchers planning to synthesize or work with this compound, generating this analytical data would be a critical step for structure confirmation and purity assessment.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not described in readily accessible scientific literature. General synthetic routes for aminothiols may be adaptable, but a specific, validated protocol for this molecule has not been identified. Similarly, no experimental protocols for its use in biological or chemical assays have been found.

Biological Activity and Signaling Pathways

There is no specific information in the scientific literature regarding the biological activity, mechanism of action, or associated signaling pathways for this compound.

However, the broader class of aminothiols is known for various biological activities, primarily related to their antioxidant and metal-chelating properties. These compounds can play a role in:

  • Radioprotection: Some aminothiols can mitigate the damaging effects of ionizing radiation.

  • Antioxidant Effects: The thiol group can act as a reducing agent, neutralizing reactive oxygen species.

  • Metal Chelation: Aminothiols can bind to heavy metal ions, a property utilized in the treatment of heavy metal poisoning.

Due to the lack of specific data, a logical workflow for initial investigation of this compound is proposed.

logical_workflow cluster_synthesis Synthesis & Confirmation cluster_screening Biological Screening cluster_advanced Advanced Studies synthesis Chemical Synthesis purification Purification synthesis->purification analysis Structural Analysis (NMR, MS, IR) purification->analysis cytotoxicity Cytotoxicity Assay analysis->cytotoxicity antioxidant Antioxidant Activity Assay cytotoxicity->antioxidant chelation Metal Chelation Assay antioxidant->chelation pathway Pathway Analysis chelation->pathway

Proposed workflow for the characterization of this compound.

Conclusion

This compound is a sparsely documented chemical compound. While its fundamental chemical identity is established, a significant void exists in the scientific literature regarding its experimental properties, analytical data, and biological function. This guide serves to summarize the available information and highlight the areas requiring further investigation for researchers and professionals in drug development. The general properties of aminothiols suggest potential for antioxidant and chelating activities, but these have not been experimentally confirmed for this specific molecule.

References

An In-depth Technical Guide to the Safe Handling of 1-Amino-2-propanethiol hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-Amino-2-propanethiol hydrochloride (CAS No. 4146-16-1), a crucial aminothiol in various research and development applications. Due to the limited availability of specific toxicological data for this compound, this document also includes information on structurally similar compounds to provide a thorough understanding of the potential hazards.

Chemical and Physical Properties

This compound is a sulfur-containing organic compound. While specific experimental data for this exact compound is limited, its properties can be inferred from available data and comparison with related molecules.

PropertyValueSource
Molecular Formula C₃H₁₀ClNSPubChem[1]
Molecular Weight 127.64 g/mol PubChem[1]
Appearance Solid (inferred from similar compounds)-
Solubility Likely soluble in waterInferred from hydrochloride salt form
Odor Pungent, characteristic of thiols (mercaptans)General thiol property

Hazard Identification and GHS Classification

Based on aggregated GHS data, this compound is classified with the following hazards:

Hazard ClassCategoryGHS CodeDescription
Skin Corrosion/Irritation2H315Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335May cause respiratory irritation

(Source: European Chemicals Agency (ECHA))[1]

Signal Word: Warning [1]

Hazard Pictograms:

alt text

Toxicological Information

Potential Health Effects:

  • Inhalation: May cause respiratory tract irritation.

  • Skin Contact: Harmful if absorbed through the skin. Causes skin burns and irritation.

  • Eye Contact: Causes serious eye damage.

  • Ingestion: Harmful if swallowed.

Experimental Protocols: Safe Handling and Emergency Procedures

Given the hazardous nature of aminothiols, stringent adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

A robust selection of PPE is the first line of defense.

PPE_Workflow cluster_ppe Required Personal Protective Equipment labcoat Flame-retardant Lab Coat gloves Chemical-resistant Gloves (e.g., Nitrile) goggles Tightly fitting Safety Goggles face_shield Face Shield (8-inch minimum)

Caption: Essential personal protective equipment for handling this compound.

Engineering Controls

All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure. Ensure that an eyewash station and safety shower are readily accessible.

Handling and Storage
  • Avoid contact with skin, eyes, and clothing.[4]

  • Keep away from sources of ignition, heat, and incompatible materials such as oxidizing agents, strong acids, and strong bases.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

Spill Response Protocol

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

Spill_Response start Spill Occurs evacuate Evacuate Immediate Area Alert Others start->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Inert Absorbent Material ppe->contain neutralize Neutralize with Sodium Hypochlorite (Bleach) Solution (for thiols) contain->neutralize collect Collect Residue into a Sealed Container neutralize->collect dispose Dispose as Hazardous Waste collect->dispose end Decontaminate Area dispose->end

Caption: Step-by-step workflow for responding to a spill of this compound.

First Aid Measures

Immediate medical attention is required in case of exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Reactivity and Incompatibility

Aminothiols are reactive compounds. The thiol group is a good nucleophile and can react with electrophiles.[5] It is also susceptible to oxidation.

Incompatible Materials:

  • Strong oxidizing agents

  • Strong acids

  • Strong bases

  • Reducing agents

Potential Role in Drug Development

Aminothiols, as bifunctional molecules containing both an amino and a thiol group, are valuable building blocks in medicinal chemistry. The amino group can be used for peptide bond formation or as a basic center, while the thiol group can act as a nucleophile, a reducing agent, or a ligand for metal ions. The use of amino acids and their derivatives as moieties in prodrug design has been shown to improve properties such as bioavailability and targeted delivery.[6]

DrugDev aminothiol 1-Amino-2-propanethiol hydrochloride synthesis Chemical Synthesis aminothiol->synthesis prodrug Prodrug Moiety delivery Improved Drug Delivery prodrug->delivery synthesis->prodrug

Caption: The role of aminothiols as building blocks in prodrug development.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Do not dispose of down the drain. Contaminated materials should be collected in a sealed, properly labeled container.

Disclaimer

This document is intended as a guide for trained professionals and should not be considered a substitute for a comprehensive risk assessment. All users should consult the Safety Data Sheet (SDS) provided by the supplier and be fully trained in the safe handling of hazardous chemicals.

References

Stability and Storage of 1-Amino-2-propanethiol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 1-Amino-2-propanethiol hydrochloride. Due to the limited availability of direct stability data for this specific compound, this guide leverages data from its close structural analog, cysteamine hydrochloride (2-aminoethanethiol hydrochloride), to infer stability characteristics, degradation pathways, and handling procedures. The thiol group in both compounds makes them susceptible to similar degradation processes, primarily oxidation.

Chemical Properties and Inherent Instability

This compound is an aminothiol, a class of compounds known for their reactivity, largely dictated by the thiol (-SH) group. This functional group is susceptible to oxidation, which is the primary degradation pathway.

Key Physicochemical Data (for Cysteamine Hydrochloride as an Analog):

PropertyValueReference
Molecular FormulaC₂H₇NS · HCl[1]
Molecular Weight113.6 g/mol [1]
Melting Point66 - 68 °C[2]
Solubility in PBS (pH 7.2)~10 mg/mL[1]
HygroscopicityHygroscopic; deliquescent above 35% relative humidity[3][4]

Recommended Storage Conditions

To ensure the long-term stability of this compound, it is crucial to minimize its exposure to factors that accelerate degradation. Based on data for analogous compounds, the following storage conditions are recommended:

ConditionRecommendationRationaleCitation
Temperature -20°C for long-term storage. Low temperatures significantly slow down the rate of oxidative degradation.[1][5]
Refrigerated (2-8°C) for short-term storage. While less effective than freezing, refrigeration still provides a significant improvement in stability over room temperature.[6]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen). The primary degradation pathway is oxidation, so removing oxygen is critical for stability.[7]
Light Protect from light. Light can provide the energy to initiate and accelerate oxidative reactions.[8]
Moisture Keep in a tightly sealed container in a dry place. The compound is hygroscopic and can absorb moisture, which can facilitate degradation.[2][3][7]

Degradation Pathway: Oxidation to Disulfide

The principal degradation pathway for aminothiols like this compound is the oxidation of the thiol group to form a disulfide. In this reaction, two molecules of the thiol are linked by a disulfide bond (-S-S-).

Caption: Oxidation of 1-Amino-2-propanethiol to its corresponding disulfide.

This oxidation can be catalyzed by the presence of oxygen, metal ions, and exposure to light.[9][10] The resulting disulfide is often less biologically active or may have a different toxicological profile.

Quantitative Stability Data (Based on Cysteamine Hydrochloride)

The following tables summarize the stability of cysteamine hydrochloride under various conditions, which can be used as a proxy for estimating the stability of this compound.

Table 1: Long-Term Stability of Cysteamine HCl (Solid State)

A long-term stability study on validation lots of cysteamine HCl stored at refrigerated conditions (average temperature of 5.6°C) was conducted.[6]

Time Point (Months)Assay (HPLC Weight %)Purity (HPLC Area %)Appearance
099.899.9White crystalline powder
399.799.9Conforms
699.899.9Conforms
1299.799.8Conforms
2499.699.8Conforms
3699.599.7Conforms

Table 2: Stability of Cysteamine Hydrochloride 0.5% Ophthalmic Solution

A study on compounded cysteamine eye drops demonstrated significant degradation at refrigerated temperatures compared to frozen storage.[5]

Storage Temperature1 Week2 Weeks4 Weeks12 Weeks26 Weeks52 Weeks
+4°C (% remaining) ~80%~70%~60%~40%~20%<10%
-20°C (% remaining) >95%>95%>95%>90%>90%>85%

These data strongly suggest that for solutions, frozen storage is essential to maintain the integrity of the aminothiol.

Experimental Protocols for Stability Assessment

A robust stability-indicating analytical method is crucial for accurately determining the remaining active compound and quantifying degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Experimental Workflow for Stability Testing:

StabilityTestingWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis Sample 1-Amino-2-propanethiol Hydrochloride Sample Storage Store under defined conditions (Temperature, Humidity, Light) Sample->Storage Withdrawal Withdraw samples at specified time points Storage->Withdrawal Extraction Extract and dilute sample (use of antioxidants like EDTA in diluent is recommended) Withdrawal->Extraction HPLC HPLC Analysis Extraction->HPLC Derivatization Pre- or Post-column Derivatization (optional) HPLC->Derivatization Detection UV or Fluorescence Detection HPLC->Detection Derivatization->Detection Quantification Quantify parent compound and degradation products Detection->Quantification Kinetics Determine degradation kinetics and shelf-life Quantification->Kinetics

Caption: General workflow for a stability study of this compound.

HPLC Method (Adapted from Cysteamine Analysis): [11]

  • Column: C18 reverse-phase column (e.g., 3.5 µm, 15 cm x 4.6 mm).

  • Mobile Phase A: Aqueous sodium heptane sulfonate solution (pH 2.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient is typically used to separate the polar parent compound from the less polar disulfide degradation product.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Temperature: 30°C.

  • Sample Preparation: To prevent oxidation during analysis, it is recommended to use a diluent containing an antioxidant and chelating agent, such as a solution of acetic acid and EDTA.[8]

Derivatization for Enhanced Detection:

Due to the lack of a strong chromophore, derivatization can be employed to enhance the sensitivity of detection, particularly for fluorescence detection. Common derivatizing agents for thiols include monobromobimane (mBBr) and N-(1-pyrenyl)maleimide (NPM).[4]

Handling and Safety Precautions

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.[7]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[7] The compound may have a strong, unpleasant odor ("stench").[7]

  • Hygroscopicity: As the compound is hygroscopic, minimize its exposure to atmospheric moisture.[7] Allow the container to warm to room temperature before opening to prevent condensation.

  • Air Sensitivity: Due to its sensitivity to air, it is advisable to handle the solid under an inert atmosphere, especially when weighing and preparing solutions.[7]

Conclusion

This compound is an inherently unstable compound, primarily due to the susceptibility of its thiol group to oxidation. To ensure its integrity for research and development purposes, it is imperative to store the compound in a solid, lyophilized form at -20°C under an inert atmosphere, protected from light and moisture. Aqueous solutions are particularly unstable and should be prepared fresh before use or stored frozen for very short periods. The stability of the compound should be monitored using a validated stability-indicating analytical method, such as HPLC. By adhering to these guidelines, researchers and drug development professionals can minimize degradation and ensure the quality and reliability of their studies.

References

mechanism of thiol binding to gold surfaces

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mechanism of Thiol Binding to Gold Surfaces

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The spontaneous assembly of organosulfur compounds, particularly thiols, onto gold surfaces represents one of the most robust and versatile strategies for surface functionalization in materials science, nanotechnology, and biomedicine. This process results in the formation of highly ordered, crystalline-like films known as self-assembled monolayers (SAMs). The stability and unique properties of the gold-thiolate bond provide an ideal platform for controlling interfacial properties, making it a cornerstone technology for the development of biosensors, drug delivery systems, and advanced biomaterials. This guide provides a detailed technical overview of the core binding mechanism, the structural characteristics of the resulting monolayers, key experimental protocols for their preparation and characterization, and a summary of critical quantitative data.

The Core Mechanism of Thiol-Gold Interaction

The formation of a thiol SAM on a gold surface is a spontaneous chemisorption process driven by the strong, specific affinity between sulfur and gold.[1] The mechanism can be understood as a multi-step process involving the formation of a stable gold-thiolate bond and the subsequent organization of the alkyl chains.

The Nature of the Gold-Sulfur Bond

The interaction is more complex than a simple adsorption. The widely accepted mechanism involves an oxidative addition of the thiol's sulfur-hydrogen (S-H) bond to the gold surface, followed by the reductive elimination of hydrogen.[2] This results in the formation of a gold-thiolate (Au-S-R) species. The Au-S bond is considered semi-covalent, with a bond strength significantly greater than physisorption interactions but slightly less than a true covalent bond.[3] This strong interaction is the primary driving force for the assembly.[1]

Several models describe the precise binding site of the sulfur atom on the gold lattice. While initial theories suggested binding at the threefold hollow sites of the Au(111) surface, more recent evidence points to a more complex interface involving gold adatoms extracted from the surface.[4][5] These adatoms form "staple" motifs (e.g., RS–Au–SR), which can bind to the gold substrate and contribute to the overall stability and structure of the monolayer.[4]

Thermodynamics and Kinetics of SAM Formation

The self-assembly process is characterized by two distinct kinetic regimes.[1]

  • Initial Fast Adsorption: Upon immersion of a gold substrate into a dilute thiol solution (typically ~1 mM in ethanol), thiol molecules rapidly and randomly adsorb onto the surface.[6][7] In this initial phase, the alkyl chains of the thiols tend to lie parallel to the gold surface.[2]

  • Slow Organization Phase: As surface coverage increases, lateral pressure and van der Waals interactions between the alkyl chains force the molecules into a more upright orientation.[2] This is a slower, annealing-like process where molecules rearrange into densely packed, ordered domains. Achieving a highly ordered, crystalline-like monolayer often requires incubation times of 24-48 hours.[6][8]

The overall process is energetically favorable due to the strong gold-thiolate bond formation (~40-50 kcal/mol) and the cumulative effect of the weaker van der Waals interactions between adjacent alkyl chains, which contribute significantly to the stability and order of the final monolayer.[2]

Structure of Thiol Self-Assembled Monolayers (SAMs)

Alkanethiols on a flat Au(111) surface form a well-defined, densely packed monolayer. The molecules typically adopt an all-trans conformation to maximize van der Waals forces between chains.

  • Crystalline Packing: The most common structure is a commensurate (√3 × √3)R30° lattice relative to the underlying Au(111) atomic lattice.[9] This corresponds to a surface density of approximately 4.6 x 10¹⁴ molecules/cm².[6]

  • Molecular Tilt: To optimize the van der Waals interactions between the alkyl chains, the molecules are uniformly tilted from the surface normal by approximately 30 degrees.[2]

  • Influence of Chain Length: The stability and order of the SAM are highly dependent on the length of the alkyl chain. Thiols with chains shorter than 10 carbons tend to form less ordered and less stable monolayers, as the van der Waals forces are insufficient to drive a high degree of packing.[10] Longer chains result in more crystalline and robust films.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the thiol-gold interface, compiled from experimental and theoretical studies.

Table 1: Thiol-Gold Interfacial Bond Properties

ParameterValueUnitNotes
Au-S Bond Energy40 - 50 (167 - 209)kcal/mol (kJ/mol)Semi-covalent bond strength.[2][3]
Au-S Bond Length2.3 - 2.5ÅVaries with binding site and coordination.[4][11]
Unbinding Force (Single Molecule)0.6 - 1.1nNMeasured by Atomic Force Microscopy (AFM); dependent on pH and surface oxidation.[12][13]

Table 2: Structural Properties of Alkanethiol SAMs on Au(111)

ParameterValueUnitNotes
Surface Coverage (Full Monolayer)~4.6 x 10¹⁴molecules/cm²Corresponds to the (√3 × √3)R30° structure.[6]
Surface Coverage (Nanoparticles)4.3 - 10.0molecules/nm²Varies with ligand chain length and nanoparticle curvature.[3][14]
Alkyl Chain Tilt Angle~30degreesTilt from the surface normal.[2]
Monolayer Thickness (C10 Thiol)~1.5nmMeasured by XPS; consistent with upright orientation.[15]

Experimental Protocols

Reproducible formation and characterization of high-quality SAMs require meticulous attention to experimental detail.

Protocol for SAM Preparation on a Gold Substrate

This protocol describes a standard solution-based method for forming an alkanethiol SAM.[8][16]

  • Substrate Preparation:

    • Use gold-coated substrates (e.g., glass slides or silicon wafers with a Ti or Cr adhesion layer).

    • Clean the substrate immediately before use. A common method is cleaning with "piranha" solution (a 3:7 v/v mixture of 30% H₂O₂ and concentrated H₂SO₄). Extreme caution is required when handling piranha solution.

    • Alternatively, UV-ozone cleaning or argon plasma cleaning can be used.

    • Rinse the cleaned substrates thoroughly with deionized water and then with 200-proof ethanol. Dry under a stream of dry nitrogen.

  • Thiol Solution Preparation:

    • Prepare a 1 mM solution of the desired alkanethiol in 200-proof ethanol.

    • Sonicate the solution for 5-10 minutes to ensure the thiol is fully dissolved.

    • For thiols with functional head groups (e.g., -COOH or -NH₂), the pH of the solution may need to be adjusted to ensure solubility and proper assembly.[8]

  • Self-Assembly:

    • Place the clean, dry gold substrates in individual, clean glass containers.

    • Immerse the substrates completely in the thiol solution. Use tweezers to handle the substrates.

    • To minimize oxidation, reduce the headspace in the container and backfill with an inert gas like dry nitrogen before sealing.[8]

    • Allow the self-assembly to proceed for 24-48 hours at room temperature for optimal monolayer ordering.[8]

  • Post-Assembly Rinsing:

    • Remove the substrates from the thiol solution.

    • Rinse thoroughly with fresh ethanol for 10-15 seconds to remove non-chemisorbed molecules.[8]

    • For robust monolayers, a brief sonication (1-3 minutes) in fresh ethanol can be performed to remove loosely bound species.[16]

    • Perform a final rinse with ethanol and dry the substrates under a stream of dry nitrogen.

  • Storage:

    • Store the prepared SAMs in a clean, dry environment, preferably under nitrogen in a desiccator or sealed container. Minimize exposure to ambient air and light to prevent oxidation and degradation.[10]

Methodology for X-ray Photoelectron Spectroscopy (XPS) Characterization

XPS is used to verify the chemical composition of the SAM and the nature of the sulfur-gold bond.[17]

  • Instrument Setup:

    • Use an XPS instrument equipped with a monochromatic Al Kα X-ray source (1486.6 eV).

    • Maintain the analysis chamber under ultra-high vacuum (UHV) conditions (<10⁻⁹ torr).

  • Data Acquisition:

    • Acquire a wide survey scan (e.g., 0-1100 eV binding energy) with a high pass energy (e.g., 80 eV) to identify all elements present on the surface.

    • Perform high-resolution scans of the relevant elemental regions: S 2p, C 1s, and Au 4f, using a lower pass energy (e.g., 20 eV) for better spectral resolution.[17]

    • Calibrate the binding energy scale by setting the Au 4f₇/₂ peak to 84.0 eV.[17]

  • Data Analysis:

    • Sulfur (S 2p): The S 2p spectrum is crucial for confirming the formation of the gold-thiolate bond. It appears as a doublet (S 2p₃/₂ and S 2p₁/₂). A peak for the S 2p₃/₂ component at ~162 eV is characteristic of a thiolate species bound to gold.[15] A peak at ~163.5-164 eV would indicate the presence of unbound, physisorbed thiol or disulfide species.[15] Higher binding energy peaks (>165 eV) are indicative of sulfur oxidation (sulfonates), which can result from air exposure.[10]

    • Carbon (C 1s): The C 1s spectrum will show a primary peak around 285 eV, corresponding to the hydrocarbon chain. Functional terminal groups will produce additional peaks at higher binding energies.

    • Monolayer Thickness: The thickness of the SAM can be estimated from the attenuation of the Au 4f substrate signal by the overlying organic layer, using angular-resolved XPS measurements or established calculation models.[15]

Methodology for Scanning Tunneling Microscopy (STM) Characterization

STM provides real-space images of the SAM at the atomic and molecular level, revealing the packing structure, domain boundaries, and defects.[18][19]

  • Substrate and Tip Preparation:

    • Use atomically flat Au(111) substrates (e.g., grown on mica) for high-resolution imaging.

    • Prepare the SAM as described in Protocol 5.1.

    • Use an electrochemically etched tungsten (W) or mechanically cut Pt/Ir tip.

  • Imaging Conditions:

    • Perform imaging under UHV conditions to ensure a clean and stable environment. Imaging can also be done in air or liquid, but with potentially lower resolution and stability.

    • Typical imaging parameters for alkanethiol SAMs are a sample bias voltage of ±300 mV to ±1 V and a tunneling current of 5-30 pA.[19] A high tunnel gap impedance is often necessary to achieve stable molecular resolution without damaging the monolayer.[18]

  • Data Analysis:

    • Lattice Structure: Analyze the periodicity and symmetry of the molecular features in the STM images to determine the packing structure (e.g., (√3 × √3)R30°).

    • Defects and Morphology: Identify and characterize surface defects such as domain boundaries, etch pits (vacancy islands), and step edges. The presence of vacancy islands is often considered evidence of the gold adatom mechanism.[5]

    • Thermal Stability: The thermal stability and phase transitions of the SAM can be studied in situ by imaging the surface while annealing the sample to different temperatures.[19]

Visualizations of Key Concepts and Workflows

Thiol_Binding_Mechanism cluster_solution Solution Phase cluster_surface Gold Surface Interaction Thiol Thiol (R-SH) in Ethanol Physisorption 1. Rapid Physisorption (Lying-down phase) Thiol->Physisorption Diffusion Chemisorption 2. Oxidative Addition (Thiolate Formation) Physisorption->Chemisorption Au-S Bond Formation (ΔH ≈ -45 kcal/mol) Organization 3. Self-Organization (Standing-up phase) Chemisorption->Organization van der Waals Interactions SAM Ordered SAM (√3 × √3)R30° Organization->SAM Annealing

Experimental_Workflow cluster_prep SAM Preparation cluster_char Characterization cluster_output Output Clean 1. Substrate Cleaning (Piranha / Plasma) Prepare 2. Prepare Thiol Solution (1 mM in Ethanol) Clean->Prepare Immerse 3. Immerse Substrate (24-48 hours) Prepare->Immerse Rinse 4. Rinse & Dry (Ethanol, N2 stream) Immerse->Rinse XPS XPS Analysis (Verify Au-S bond, composition) Rinse->XPS STM STM Imaging (Verify structure, order) Rinse->STM Data Structural & Chemical Data XPS->Data STM->Data

Influencing_Factors cluster_thiol Thiol Properties cluster_process Process Conditions Center SAM Quality (Order, Density, Stability) ChainLength Chain Length (Longer = More Ordered) Center->ChainLength Headgroup Terminal Group (Sterics, H-bonding) Center->Headgroup Purity Thiol Purity (Contaminants disrupt packing) Center->Purity Solvent Solvent Choice (Ethanol is standard) Center->Solvent Concentration Thiol Concentration (Affects kinetics) Center->Concentration Time Immersion Time (Longer = More Ordered) Center->Time Temperature Temperature (Affects kinetics & stability) Center->Temperature

References

fundamental principles of self-assembled monolayers with aminothiols

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Fundamental Principles of Self-Assembled Monolayers with Aminothiols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles of self-assembled monolayers (SAMs) formed from aminothiols. It covers the spontaneous formation of these highly ordered molecular layers, key characterization techniques, and their applications, with a particular focus on their relevance to drug development and biomaterial interfaces.

Core Principles of Aminothiol SAM Formation

Self-assembled monolayers are ordered molecular assemblies that spontaneously form on a substrate.[1] The process is driven by the chemical affinity between the headgroup of the molecule and the substrate, as well as intermolecular interactions between the molecular chains.[2] For aminothiols, the thiol (-SH) headgroup has a strong affinity for noble metal substrates like gold, silver, and copper, forming a stable covalent bond.[1][2]

The formation of an aminothiol SAM on a gold substrate typically involves several key steps:

  • Adsorption: The thiol headgroup chemisorbs onto the gold surface, leading to the cleavage of the S-H bond and the formation of a strong gold-thiolate (Au-S) bond.[1] This interaction is energetically favorable, with a bond strength on the order of 100 kJ/mol.[1]

  • Organization: Initially, the adsorbed molecules may exist in a disordered state or a "lying down phase" at low surface coverage.[1] As more molecules adsorb, van der Waals interactions between the alkyl or aryl backbones of the aminothiol molecules drive them to arrange into a densely packed, ordered, and oriented monolayer.[1][2]

  • Surface Functionality: The terminal amino (-NH2) groups are exposed at the monolayer-ambient interface, providing a reactive surface that can be further functionalized for various applications, such as the immobilization of biomolecules.[3][4]

The quality and ordering of the resulting SAM are influenced by several factors, including the cleanliness of the substrate, the purity of the aminothiol, the solvent used, and the immersion time.[5]

SAM_Formation cluster_solution Solution Phase cluster_surface Substrate Surface Aminothiol Aminothiol Molecules Substrate Gold Substrate Aminothiol->Substrate Adsorption Adsorbed Disordered Adsorption Substrate->Adsorbed Chemisorption (Au-S bond) SAM Ordered SAM Adsorbed->SAM Self-Organization (van der Waals forces)

Figure 1: Schematic of the self-assembly process of aminothiol monolayers on a gold substrate.

Quantitative Data Summary

The following tables summarize key quantitative data for aminothiol SAMs, compiled from various sources.

PropertyValueSubstrateAminothiolReference
Au-S Bond Energy~100 kJ/molGoldAlkanethiols[1]
Si-O Covalent Bond Energy452 kJ/molHydroxylated SurfacesTrichlorosilane[1]
Surface pK1/2 of 4-aminothiophenol5.3Gold4-aminothiophenol[6]

Table 1: Physicochemical Properties of Aminothiol SAMs

Terminating GroupContact Angle (°) with WaterSurface CharacterReference
-CH3 (Methyl)~110°Hydrophobic[7][8]
-OH (Hydroxyl)< 20°Hydrophilic[7][8]
-COOH (Carboxylic Acid)< 20°Hydrophilic[8]
Untreated Platinum~40°Hydrophilic[9]
SAM from solution on Platinum126°Hydrophobic[9]
SAM from vapor on Platinum72°Hydrophilic[9]

Table 2: Water Contact Angles for Various SAM Terminations

Experimental Protocols

Detailed methodologies for the preparation and characterization of aminothiol SAMs are crucial for reproducible results.

Preparation of Aminothiol SAMs on Gold

This protocol is adapted from standard procedures for forming high-quality SAMs.[5]

Materials:

  • Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides with a chromium or titanium adhesion layer).[5]

  • Aminothiol compound (e.g., 11-amino-1-undecanethiol).

  • 200 proof ethanol.[5]

  • Concentrated ammonium hydroxide (NH4OH) or hydrochloric acid (HCl) for pH adjustment.[5]

  • Clean glass or polypropylene containers.

  • Tweezers.

  • Dry nitrogen gas.

Procedure:

  • Substrate Cleaning: Clean the gold substrates by sonicating them in ethanol for 10 minutes, followed by rinsing with fresh ethanol and drying under a stream of dry nitrogen.[10] For more rigorous cleaning, piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) can be used with extreme caution.

  • Solution Preparation: Prepare a 1-2 mM solution of the aminothiol in ethanol in a clean container.[11] For amine-terminated thiols, adjust the pH to approximately 12 by adding a few drops of concentrated ammonium hydroxide to ensure the amino group is deprotonated.[5]

  • Self-Assembly: Immerse the clean gold substrates into the aminothiol solution using tweezers.[5] To minimize oxidation, reduce the headspace in the container and backfill with dry nitrogen gas.

  • Incubation: Seal the container and allow the self-assembly to proceed for 24-48 hours at room temperature.[5] Longer incubation times generally result in more ordered monolayers.[5]

  • Rinsing and Drying: Remove the substrates from the solution, rinse thoroughly with ethanol to remove non-chemisorbed molecules, and dry under a stream of dry nitrogen.[12]

  • Storage: Store the prepared SAMs in a clean, dry environment, preferably under an inert atmosphere, to prevent contamination and oxidation.[5]

Characterization Techniques

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.[13][14]

Experimental Workflow:

  • Sample Introduction: The SAM-coated substrate is introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.

  • X-ray Irradiation: The sample is irradiated with a monochromatic X-ray beam (e.g., Al Kα).[13]

  • Photoelectron Emission: The X-rays excite core-level electrons, causing them to be emitted from the surface.

  • Energy Analysis: The kinetic energy of the emitted photoelectrons is measured by an electron energy analyzer.

  • Spectral Analysis: The binding energy of the electrons is calculated from their kinetic energy. The resulting spectrum shows peaks characteristic of the elements present and their chemical states. For aminothiol SAMs, key regions to analyze are the N 1s (for the amino group), S 2p (for the thiolate bond to gold), C 1s, and Au 4f peaks.[12][15]

XPS_Workflow SAM Sample SAM Sample UHV Chamber UHV Chamber SAM Sample->UHV Chamber Introduction Electron Analyzer Electron Analyzer SAM Sample->Electron Analyzer Photoelectron Emission X-ray Source X-ray Source UHV Chamber->X-ray Source Positioning X-ray Source->SAM Sample Irradiation Data Acquisition Data Acquisition Electron Analyzer->Data Acquisition Energy Measurement XPS Spectrum XPS Spectrum Data Acquisition->XPS Spectrum Processing

Figure 2: Experimental workflow for X-ray Photoelectron Spectroscopy (XPS) analysis of SAMs.

AFM is a high-resolution scanning probe microscopy technique that can provide topographical information about a surface at the nanoscale.[16][17] It can be used to assess the morphology, roughness, and presence of defects in the SAM.[18]

Experimental Workflow:

  • Sample Mounting: The SAM-coated substrate is mounted on the AFM sample stage.

  • Cantilever Approach: A sharp tip at the end of a flexible cantilever is brought into close proximity to the sample surface.

  • Scanning: The tip is scanned across the surface in a raster pattern.

  • Tip-Sample Interaction: Forces between the tip and the sample (e.g., van der Waals, electrostatic) cause the cantilever to deflect.[19]

  • Detection: A laser beam is reflected off the back of the cantilever onto a position-sensitive photodiode to measure the deflection.

  • Image Generation: A feedback loop maintains a constant tip-sample interaction (e.g., constant force in contact mode or constant oscillation amplitude in tapping mode) by adjusting the height of the scanner. This height adjustment is used to generate a three-dimensional topographical image of the surface.

AFM_Workflow SAM Sample SAM Sample AFM Stage AFM Stage SAM Sample->AFM Stage Mounting Cantilever with Tip Cantilever with Tip AFM Stage->Cantilever with Tip Approach Scanning Scanning Cantilever with Tip->Scanning Raster Scan Laser & Photodiode Laser & Photodiode Scanning->Laser & Photodiode Deflection Detection Feedback Loop Feedback Loop Laser & Photodiode->Feedback Loop Signal Processing Topographical Image Topographical Image Feedback Loop->Topographical Image Image Generation

Figure 3: Experimental workflow for Atomic Force Microscopy (AFM) imaging of SAMs.

This technique measures the contact angle of a liquid droplet on a solid surface, which provides information about the surface's wettability and surface free energy.[20] It is a simple yet powerful method to confirm the successful formation of a SAM and to characterize its terminal functionality.[9]

Experimental Workflow:

  • Sample Placement: The SAM-coated substrate is placed on a horizontal stage.

  • Droplet Deposition: A small droplet of a probe liquid (typically deionized water) is carefully deposited onto the surface.[20]

  • Image Capture: A camera captures a profile image of the droplet on the surface.

  • Contact Angle Measurement: Software analyzes the image to determine the angle at the three-phase (solid-liquid-vapor) contact line.[20] A high contact angle indicates a hydrophobic surface (e.g., for methyl-terminated SAMs), while a low contact angle indicates a hydrophilic surface (e.g., for amino- or carboxyl-terminated SAMs).[7][8]

Applications in Drug Development

The ability to precisely control surface chemistry makes aminothiol SAMs valuable tools in drug discovery and development.[21][22][23]

Biosensor Development:

Aminothiol SAMs can be used to create well-defined surfaces for immobilizing biomolecules, such as enzymes, antibodies, or DNA, for biosensing applications.[11] The terminal amino groups provide convenient handles for covalent attachment of these biomolecules.

Biosensor_Application cluster_surface_prep Surface Preparation cluster_sensing Sensing Application Gold Gold Surface AminothiolSAM Aminothiol SAM Gold->AminothiolSAM Self-Assembly ActivatedSAM Activated SAM (e.g., with a crosslinker) AminothiolSAM->ActivatedSAM Surface Activation Biomolecule Biomolecule (e.g., Antibody) ActivatedSAM->Biomolecule Immobilization Analyte Target Analyte Biomolecule->Analyte Binding Event Detection Signal Detection Analyte->Detection Transduction

Figure 4: Logical workflow for the use of aminothiol SAMs in biosensor development.

Drug Delivery Systems:

Peptide-based drug delivery systems can be designed using self-assembly principles.[21] While not a direct application of aminothiol SAMs on a solid substrate, the fundamental understanding of self-assembly gained from studying these systems is crucial for designing peptide-based nanocarriers for targeted drug delivery.[22]

Biomaterial Interfaces:

Aminothiol SAMs can be used to modify the surface of medical implants to improve their biocompatibility and control protein adsorption and cell adhesion.[8] By presenting specific chemical cues, these monolayers can direct biological responses at the material-tissue interface.

References

Methodological & Application

Application Notes and Protocols for the Formation of Self-Assembled Monolayers with 1-Amino-2-propanethiol hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the formation of self-assembled monolayers (SAMs) on gold substrates using 1-Amino-2-propanethiol hydrochloride. SAMs are highly organized molecular assemblies that spontaneously form on a surface, offering a versatile platform for controlling surface properties at the molecular level. Amine-terminated SAMs, such as those formed from this compound, are of particular interest in various fields, including biosensor development, drug delivery, and fundamental cell biology studies, due to their ability to present functional amine groups at the interface.

Introduction

Self-assembled monolayers of organosulfur compounds on noble metal surfaces, particularly thiols on gold, represent a cornerstone of nanotechnology and surface science. The strong affinity between sulfur and gold drives the formation of a stable, ordered monolayer. This compound is a short-chain thiol featuring a terminal amine group. The presence of the amine functionality allows for subsequent covalent modification, immobilization of biomolecules, or tailoring of surface charge and wettability. This protocol outlines the necessary steps, from substrate preparation to monolayer characterization, to achieve high-quality, reproducible amine-terminated SAMs.

Data Presentation

The successful formation of a SAM is typically verified through various surface characterization techniques. While specific quantitative data for SAMs derived from this compound is not extensively available in the cited literature, the following table provides a template for researchers to populate with their own experimental data. This structured format allows for easy comparison and documentation of monolayer properties.

Characterization TechniqueParameterExpected Value/RangeReference/Notes
Contact Angle Goniometry Advancing Water Contact Angle (θA)40° - 70°Dependent on surface packing and protonation state of the amine group.
Hysteresis (θA - θR)< 10°Low hysteresis indicates a smooth, homogeneous surface.
Ellipsometry Monolayer Thickness4 - 8 ÅTheoretical length of the molecule can be calculated for comparison.
X-ray Photoelectron Spectroscopy (XPS) N 1s Binding Energy~400 eV (free amine)~401-402 eV (protonated amine)Can be used to assess the chemical state of the terminal amine groups.
S 2p Binding Energy~162 eV (thiolate bound to gold)Confirms the covalent attachment of the thiol to the gold surface.
Fourier-Transform Infrared Spectroscopy (FTIR) N-H stretching vibrations3300 - 3500 cm-1Provides information on the presence and hydrogen bonding of the amine groups.

Experimental Protocols

This section details the methodologies for the key steps in the formation of this compound SAMs. Adherence to these protocols is crucial for obtaining high-quality and reproducible monolayers.

Materials and Reagents
  • This compound (CAS: 4146-16-1)

  • Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)

  • 200 proof ethanol (absolute ethanol)

  • Ammonium hydroxide (NH4OH) or Triethylamine (TEA) for pH adjustment

  • Deionized (DI) water (18.2 MΩ·cm)

  • Piranha solution (7:3 mixture of concentrated H2SO4 and 30% H2O2) - EXTREME CAUTION REQUIRED

  • Clean glassware (beakers, petri dishes, vials)

  • Tweezers for handling substrates

  • Sonicator

  • Nitrogen gas source for drying

Substrate Preparation (Gold Surface Cleaning)

A pristine gold surface is paramount for the formation of a well-ordered SAM.

  • Solvent Cleaning:

    • Place the gold substrates in a beaker with ethanol.

    • Sonicate for 10-15 minutes.

    • Rinse thoroughly with DI water.

    • Dry the substrates under a stream of nitrogen gas.

  • Piranha Etching (for deep cleaning, perform in a fume hood with appropriate personal protective equipment):

    • Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care.

    • Prepare the piranha solution by slowly adding the hydrogen peroxide to the sulfuric acid. The solution will become very hot.

    • Immerse the gold substrates in the piranha solution for 5-10 minutes.

    • Carefully remove the substrates using tweezers and rinse extensively with DI water.

    • Dry the substrates under a stream of nitrogen gas.

    • Use the cleaned substrates immediately for SAM formation.

Preparation of this compound Solution
  • Concentration: Prepare a 1-10 mM solution of this compound in absolute ethanol. A common starting concentration is 1 mM.

  • pH Adjustment: To deprotonate the amine hydrochloride and facilitate the self-assembly of the free amine, the pH of the solution needs to be adjusted.

    • Slowly add a few drops of a base such as ammonium hydroxide or triethylamine to the thiol solution.

    • Monitor the pH using pH paper or a pH meter, aiming for a pH of approximately 10-12.

  • Sonication: Sonicate the prepared solution for 5-10 minutes to ensure the thiol is fully dissolved.

Self-Assembled Monolayer Formation
  • Immersion: Place the clean, dry gold substrates in the prepared this compound solution.[1] Ensure the entire gold surface is submerged.

  • Incubation:

    • Seal the container to minimize solvent evaporation and contamination.

    • Allow the self-assembly to proceed for 12-24 hours at room temperature. Longer incubation times can lead to more ordered monolayers.

    • For optimal results, the process can be carried out in an inert atmosphere (e.g., under nitrogen or argon) to prevent oxidation.

Post-Assembly Rinsing and Drying
  • Removal: Carefully remove the substrates from the thiol solution using clean tweezers.

  • Rinsing:

    • Rinse the substrates thoroughly with fresh absolute ethanol to remove any non-covalently bound (physisorbed) molecules.

    • A brief sonication (1-2 minutes) in fresh ethanol can also be performed to ensure a clean monolayer.

  • Drying: Dry the substrates under a gentle stream of nitrogen gas.

  • Storage: Store the functionalized substrates in a clean, dry environment, such as a desiccator or under an inert atmosphere, until further use.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps involved in the formation of a this compound SAM on a gold substrate.

experimental_workflow cluster_prep Preparation cluster_assembly Assembly cluster_post Post-Processing cluster_char Characterization sub_prep Substrate Preparation sol_prep Solution Preparation immersion Immersion & Incubation sub_prep->immersion sol_prep->immersion rinsing Rinsing immersion->rinsing drying Drying rinsing->drying characterization Surface Characterization drying->characterization

Caption: Experimental workflow for SAM formation.

Logical Relationship of Key Parameters

The quality of the resulting SAM is dependent on several critical parameters. This diagram shows the logical relationship between these factors and the final monolayer properties.

logical_relationship sub_clean Substrate Cleanliness sam_quality SAM Quality (Order, Density, Purity) sub_clean->sam_quality thiol_conc Thiol Concentration thiol_conc->sam_quality solvent Solvent Choice solvent->sam_quality ph Solution pH ph->sam_quality inc_time Incubation Time inc_time->sam_quality temperature Temperature temperature->sam_quality

Caption: Key parameters influencing SAM quality.

References

Application Notes and Protocols: Surface Functionalization of Gold Nanoparticles with 1-Amino-2-propanethiol Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold nanoparticles (AuNPs) are at the forefront of nanotechnology research, with significant potential in biomedical applications such as drug delivery, bio-sensing, and medical diagnostics.[1][2] Their utility is greatly enhanced by surface functionalization, which allows for the attachment of various molecules to tailor their properties for specific applications.[1][3] The functionalization with thiol-containing ligands is a common and robust method due to the strong affinity between gold and sulfur.[4]

This document provides detailed protocols for the surface functionalization of gold nanoparticles with 1-Amino-2-propanethiol hydrochloride. This process imparts a positive surface charge to the nanoparticles, which can be advantageous for electrostatic interactions with negatively charged biological molecules like nucleic acids and certain proteins.[5] We present a comprehensive guide covering the synthesis of AuNPs, the functionalization procedure, characterization techniques, and potential applications.

Data Presentation: Physicochemical Characterization

The successful functionalization of gold nanoparticles with this compound can be monitored by observing changes in their physicochemical properties. The following table summarizes typical quantitative data obtained before and after functionalization. Note that the values for the functionalized AuNPs are representative for amino-thiol ligands and may vary slightly depending on the specific experimental conditions.

ParameterCitrate-Capped AuNPs (Unfunctionalized)1-Amino-2-propanethiol Functionalized AuNPsTechniqueReference
Hydrodynamic Diameter (nm) ~20 nm~25-30 nmDynamic Light Scattering (DLS)[6]
Zeta Potential (mV) -23.9 mV-14.8 mV to positive valuesZeta Potential Measurement[1][7]
Surface Plasmon Resonance (λmax, nm) ~520 nm~525-530 nm (slight red-shift)UV-Vis Spectroscopy[2]

Experimental Protocols

Synthesis of Citrate-Capped Gold Nanoparticles (Turkevich Method)

This protocol describes the synthesis of approximately 20 nm citrate-capped gold nanoparticles, which will serve as the precursor for functionalization.

Materials:

  • Tetrachloroauric (III) acid (HAuCl₄) solution (1 mM)

  • Trisodium citrate dihydrate (1% w/v)

  • Ultrapure water

  • All glassware must be scrupulously cleaned.

Procedure:

  • In a clean round-bottom flask, bring 100 mL of 1 mM HAuCl₄ solution to a rolling boil with vigorous stirring.

  • Rapidly add 10 mL of 1% trisodium citrate solution to the boiling HAuCl₄ solution.

  • The color of the solution will change from pale yellow to colorless, then to gray, and finally to a deep red or wine color.

  • Continue boiling and stirring for an additional 15 minutes.

  • Remove the flask from the heat and allow it to cool to room temperature while still stirring.

  • Store the resulting citrate-capped AuNP solution at 4°C.

Surface Functionalization with this compound

This protocol details the ligand exchange reaction to replace the citrate capping agent with this compound.

Materials:

  • Citrate-capped AuNP solution (from Protocol 1)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Ultrapure water

  • Centrifuge

Procedure:

  • Prepare a stock solution of this compound in DMSO. For example, dissolve an appropriate amount to achieve a concentration of 10 mM.

  • In a sterile microcentrifuge tube, mix a defined amount of the citrate-capped AuNPs (e.g., 0.001 nmol) with the this compound solution (e.g., 0.8 µmol).[6]

  • Stir the mixture overnight at room temperature to facilitate the ligand exchange process. The strong Au-S bond will drive the replacement of the weakly adsorbed citrate ions.

  • To remove excess unbound ligand and displaced citrate, purify the functionalized AuNPs by centrifugation. Centrifuge the solution at a speed sufficient to pellet the AuNPs (e.g., 14,000 rpm for 30 minutes).

  • Carefully remove the supernatant and re-disperse the nanoparticle pellet in ultrapure water.

  • Repeat the centrifugation and re-dispersion steps at least two more times to ensure thorough purification.

  • After the final wash, re-disperse the purified 1-Amino-2-propanethiol functionalized AuNPs in the desired buffer or ultrapure water for storage at 4°C.

Characterization of Functionalized AuNPs

a. UV-Vis Spectroscopy:

  • Acquire the UV-Vis spectrum of the AuNP solution before and after functionalization.

  • A slight red-shift in the surface plasmon resonance (SPR) peak (from ~520 nm to ~525-530 nm) indicates a change in the local dielectric environment of the nanoparticles, suggesting successful ligand exchange.[2]

b. Dynamic Light Scattering (DLS) and Zeta Potential:

  • Measure the hydrodynamic diameter and zeta potential of the AuNPs before and after functionalization.

  • An increase in the hydrodynamic diameter is expected due to the formation of the new ligand shell.

  • A shift in the zeta potential from negative (for citrate-capped AuNPs) towards a less negative or even positive value is a strong indicator of the presence of the amine groups on the surface.[7]

c. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Acquire FTIR spectra of the purified, dried functionalized AuNPs.

  • Look for characteristic peaks corresponding to the 1-Amino-2-propanethiol ligand, such as N-H stretching vibrations of the amine group (around 3400 cm⁻¹) and C-N stretching vibrations (around 1019-1392 cm⁻¹).[5][8] The absence of strong carboxylate peaks from citrate would further confirm successful functionalization.

Visualizations

G cluster_synthesis AuNP Synthesis (Turkevich Method) cluster_functionalization Surface Functionalization cluster_characterization Characterization s1 HAuCl4 Solution s3 Boiling & Stirring s1->s3 s2 Trisodium Citrate s2->s3 s4 Citrate-Capped AuNPs s3->s4 f2 Ligand Exchange (Overnight Stirring) s4->f2 f1 1-Amino-2-propanethiol Hydrochloride f1->f2 f3 Purification (Centrifugation) f2->f3 f4 Functionalized AuNPs f3->f4 c1 UV-Vis Spectroscopy f4->c1 c2 DLS & Zeta Potential f4->c2 c3 FTIR Spectroscopy f4->c3

Caption: Experimental workflow for synthesis and functionalization.

G cluster_delivery Application in Drug Delivery cluster_sensing Application in Biosensing d1 Amine-Functionalized AuNP d2 Electrostatic Interaction with Negatively Charged Drug/Gene d1->d2 d3 Cellular Uptake (Endocytosis) d2->d3 d4 Intracellular Release of Therapeutic Cargo d3->d4 s1 Amine-Functionalized AuNP s2 Immobilization of Biorecognition Element (e.g., Antibody, DNA) s1->s2 s3 Binding of Target Analyte s2->s3 s4 Signal Generation (e.g., Colorimetric Change) s3->s4

Caption: Applications of amine-functionalized AuNPs.

References

Application Notes and Protocols for Protein Immobilization using 1-Amino-2-propanethiol hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Covalent immobilization of proteins onto solid surfaces is a cornerstone technique in various biomedical and biotechnological applications, including biosensors, immunoassays, and drug discovery. This document provides a detailed, step-by-step guide for the immobilization of proteins onto a surface functionalized with 1-Amino-2-propanethiol hydrochloride. This method leverages the formation of a self-assembled monolayer (SAM) of the aminothiol on a suitable substrate, followed by the covalent coupling of the target protein via its carboxylic acid residues. The protocol is designed to be adaptable for different proteins and surfaces, with a primary focus on gold and glass substrates.

Principle of the Method

The immobilization strategy is a two-stage process:

  • Surface Functionalization: A self-assembled monolayer (SAM) of 1-Amino-2-propanethiol is formed on the substrate. The thiol group of the molecule forms a strong, stable bond with surfaces like gold, orienting the molecule so that the terminal amine group is exposed to the solution.

  • Protein Coupling: The carboxyl groups (-COOH) on the target protein are activated using a combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This activated protein is then introduced to the amine-functionalized surface, where a stable amide bond is formed between the protein and the surface.

This method offers a robust and controlled way to immobilize proteins, preserving their biological activity.

Experimental Workflow

G cluster_prep Surface Preparation cluster_sam SAM Formation cluster_protein Protein Immobilization cluster_analysis Analysis start Start: Select Substrate (Gold or Glass) clean Clean Substrate start->clean activate Activate Surface clean->activate prepare_linker Prepare 1-Amino-2-propanethiol hydrochloride Solution activate->prepare_linker incubate_sam Incubate Substrate to Form SAM prepare_linker->incubate_sam rinse_sam Rinse and Dry Functionalized Surface incubate_sam->rinse_sam prepare_protein Prepare Protein Solution rinse_sam->prepare_protein activate_protein Activate Protein with EDC/NHS prepare_protein->activate_protein couple_protein Incubate Activated Protein with Functionalized Surface activate_protein->couple_protein block Block Non-specific Binding Sites couple_protein->block analyze Characterize Immobilized Protein (e.g., AFM, SPR) block->analyze end End analyze->end G cluster_surface Surface Functionalization cluster_activation Protein Activation cluster_coupling Protein Coupling Surface Surface Functionalized_Surface Surface-S-(CH2)2-NH2 Surface->Functionalized_Surface Thiol Binding Aminothiol HS-(CH2)2-NH2 (1-Amino-2-propanethiol) Aminothiol->Functionalized_Surface Protein_COOH Protein-COOH Activated_Protein Protein-CO-NHS (NHS-ester) Protein_COOH->Activated_Protein Activation EDC_NHS EDC + NHS EDC_NHS->Activated_Protein Immobilized_Protein Surface-S-(CH2)2-NH-CO-Protein Functionalized_Surface_c Surface-S-(CH2)2-NH2 Functionalized_Surface_c->Immobilized_Protein Amide Bond Formation Activated_Protein_c Protein-CO-NHS Activated_Protein_c->Immobilized_Protein

1-Amino-2-propanethiol hydrochloride in the fabrication of electrochemical biosensors

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Electrochemical biosensors offer a sensitive, rapid, and cost-effective platform for the detection of a wide range of analytes, from small molecules to large proteins and nucleic acids. A crucial step in the fabrication of many electrochemical biosensors is the functionalization of the electrode surface to immobilize biorecognition molecules. 1-Amino-2-propanethiol hydrochloride is a short-chain aminothiol that can be utilized for this purpose, particularly on gold electrodes. The thiol group (-SH) forms a strong, self-assembled monolayer (SAM) on the gold surface, while the terminal amine group (-NH2) provides a reactive site for the covalent attachment of bioreceptors such as antibodies, enzymes, or nucleic acids.

This document provides a detailed overview and generalized protocols for the use of short-chain aminothiols, exemplified by the application of the closely related and well-documented compound cysteamine, in the fabrication of electrochemical biosensors. Due to the limited specific literature on this compound, the presented methodologies and performance data are based on analogous aminothiols and should serve as a strong starting point for developing protocols with the specified compound.

Principle of Operation

The fabrication of an electrochemical biosensor using this compound functionalization typically follows these key steps:

  • Electrode Preparation: A bare gold electrode is cleaned to ensure a pristine surface for the formation of a uniform self-assembled monolayer.

  • Self-Assembled Monolayer (SAM) Formation: The cleaned gold electrode is incubated in a solution of this compound. The thiol groups spontaneously bind to the gold surface, forming a dense, organized monolayer.

  • Activation of Amine Groups: The terminal amine groups of the SAM are activated, commonly using a mixture of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS), to form a reactive NHS ester.

  • Bioreceptor Immobilization: The biorecognition molecule (e.g., an antibody) is introduced to the activated surface. The primary amines on the bioreceptor react with the NHS esters on the SAM, forming stable amide bonds.

  • Blocking: Any remaining active sites on the surface are blocked to prevent non-specific binding of other molecules during the assay. Common blocking agents include bovine serum albumin (BSA) or ethanolamine.

  • Analyte Detection: The functionalized electrode is incubated with the sample containing the target analyte. The binding of the analyte to the immobilized bioreceptor causes a change in the electrochemical properties of the electrode surface.

  • Electrochemical Measurement: This change is detected using techniques such as Electrochemical Impedance Spectroscopy (EIS) or Cyclic Voltammetry (CV). In EIS, the change in charge transfer resistance (Rct) upon analyte binding is measured. In CV, the change in the peak current or peak potential of a redox probe is monitored.

Data Presentation

The following table summarizes the performance of electrochemical biosensors fabricated using cysteamine, a close structural analog of this compound. This data provides an indication of the potential performance characteristics that could be achieved.

AnalyteBioreceptorDetection MethodLinear RangeLimit of Detection (LOD)Reference
S100B ProteinAnti-S100B Monoclonal AntibodyEIS10 - 1000 pg/mL18 pg/mL (Planar AuE), 6 pg/mL (AuIDE)[1][2]
SARS-CoV-2 Spike AntibodySARS-CoV-2 Spike AntigenVoltammetryNot Specified20 ag/100 µL[3]
Lead (Pb2+) and Copper (Cu2+)EDTAEIS, OSWVWide Linear RangeNot Specified[4]
Dopamine and Uric AcidFunctionalized MWCNTsDPVNot SpecifiedDA: 0.02 µM, UA: 0.1 µM[5]

AuE: Gold Electrode, AuIDE: Gold Interdigitated Electrode, EIS: Electrochemical Impedance Spectroscopy, OSWV: Osteryoung Square Wave Voltammetry, DPV: Differential Pulse Voltammetry, MWCNTs: Multi-walled Carbon Nanotubes.

Experimental Protocols

The following are detailed, generalized protocols for the fabrication of an electrochemical immunosensor using a short-chain aminothiol like this compound on a gold electrode.

Materials and Reagents
  • Bare Gold Electrodes

  • This compound (or Cysteamine hydrochloride)

  • Ethanol

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Bovine Serum Albumin (BSA)

  • Specific antibody (bioreceptor) to the target analyte

  • Target analyte

  • Potassium ferricyanide (K₃[Fe(CN)₆])

  • Potassium ferrocyanide (K₄[Fe(CN)₆])

  • Potassium chloride (KCl)

  • Ultrapure water

Protocol 1: Gold Electrode Functionalization
  • Electrode Cleaning:

    • Polish the bare gold electrode with 0.05 µm alumina slurry on a polishing pad for 5 minutes.

    • Rinse thoroughly with ultrapure water.

    • Sonnicate the electrode in ethanol for 5 minutes, followed by sonication in ultrapure water for 5 minutes to remove any residual alumina particles and organic contaminants.[3]

    • Dry the electrode under a stream of nitrogen.

    • Further clean the electrode electrochemically by cycling the potential in 0.5 M H₂SO₄ until a reproducible cyclic voltammogram characteristic of clean gold is obtained.

  • Self-Assembled Monolayer (SAM) Formation:

    • Prepare a 10 mM solution of this compound in ethanol.

    • Immerse the cleaned gold electrode in the aminothiol solution and incubate for at least 12 hours at room temperature to allow for the formation of a stable and well-ordered SAM.

    • After incubation, rinse the electrode thoroughly with ethanol and then ultrapure water to remove any non-chemisorbed molecules.

    • Dry the electrode under a gentle stream of nitrogen.

  • Antibody Immobilization:

    • Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in ultrapure water.

    • Activate the terminal amine groups of the SAM by incubating the electrode in the EDC/NHS solution for 1 hour at room temperature.[3]

    • Rinse the electrode with ultrapure water.

    • Immediately immerse the activated electrode in a solution of the specific antibody (e.g., 100 µg/mL in PBS, pH 7.4) and incubate for 1-2 hours at room temperature or overnight at 4°C.

    • Rinse the electrode with PBS to remove any unbound antibodies.

  • Blocking:

    • To block any remaining non-specific binding sites, immerse the electrode in a 1% BSA solution in PBS for 1 hour at room temperature.

    • Rinse the electrode with PBS and store at 4°C in PBS until use.

Protocol 2: Electrochemical Detection of Analyte (EIS)
  • Electrochemical Cell Setup:

    • Use a three-electrode system with the functionalized gold electrode as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

    • The electrolyte for EIS measurements is typically a solution of 5 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl.

  • Baseline Measurement:

    • Record the impedance spectrum of the fully functionalized and blocked electrode in the electrolyte solution. This will serve as the baseline.

    • Apply a frequency range from 100 kHz to 0.1 Hz with a small AC amplitude (e.g., 10 mV) at the formal potential of the redox probe.

  • Analyte Incubation:

    • Incubate the electrode with different concentrations of the target analyte in PBS for a specific time (e.g., 30-60 minutes) at room temperature.

    • After incubation, rinse the electrode with PBS to remove any unbound analyte.

  • Post-Incubation Measurement:

    • Record the impedance spectrum under the same conditions as the baseline measurement.

    • The binding of the analyte to the antibody will hinder the access of the redox probe to the electrode surface, resulting in an increase in the charge transfer resistance (Rct).

  • Data Analysis:

    • Model the impedance data using an equivalent circuit (e.g., a Randles circuit) to determine the Rct values.

    • Plot the change in Rct (ΔRct = Rct_analyte - Rct_baseline) against the analyte concentration to generate a calibration curve.

Visualizations

Experimental_Workflow cluster_prep Electrode Preparation cluster_func Functionalization cluster_detect Detection Clean_Au Clean Gold Electrode SAM_Formation Incubate in 1-Amino-2-propanethiol (SAM Formation) Clean_Au->SAM_Formation Activation Activate with EDC/NHS SAM_Formation->Activation Immobilization Immobilize Antibody Activation->Immobilization Blocking Block with BSA Immobilization->Blocking Analyte_Incubation Incubate with Analyte Blocking->Analyte_Incubation EIS_Measurement Electrochemical Measurement (EIS) Analyte_Incubation->EIS_Measurement

Caption: Experimental workflow for biosensor fabrication.

Caption: Principle of signal generation in the biosensor.

References

Application Note: 1-Amino-2-propanethiol hydrochloride as a Potential Linker in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and drug development. The choice of a linker molecule is critical as it can influence the stability, solubility, and biological activity of the resulting conjugate. Small bifunctional molecules that can form stable linkages are of particular interest. 1-Amino-2-propanethiol hydrochloride, a compound featuring both a primary amine and a thiol group, presents potential as a versatile short-chain linker for various bioconjugation applications. Its simple structure allows for the introduction of a reactive thiol or amine handle into a biomolecule, facilitating subsequent conjugation to another molecule of interest, such as a drug, a fluorescent probe, or a solid support.

This application note provides an overview of the potential uses of this compound as a linker, along with hypothetical protocols and data to guide researchers in its application. While direct literature on its use is scarce, the principles outlined here are based on well-established bioconjugation chemistries involving similar aminothiol compounds like cysteamine.

Physicochemical Properties of this compound

A summary of the key properties of this compound is presented in Table 1. This information is crucial for designing and troubleshooting bioconjugation experiments.

PropertyValueReference
CAS Number 4146-16-1[1]
Molecular Formula C₃H₁₀ClNS[1]
Molecular Weight 127.64 g/mol [1]
IUPAC Name 1-aminopropane-2-thiol;hydrochloride[1]
Synonyms 2-mercaptopropylamine hydrochloride[1]
Appearance Solid
Purity Typically >95%
Storage Store at 4°C

Experimental Protocols

The bifunctional nature of this compound allows for flexible conjugation strategies. The following are two potential protocols for its use as a linker.

Protocol 1: Two-Step Amine-First Conjugation Strategy

This protocol describes the use of this compound to introduce a free thiol group onto a biomolecule containing accessible amine residues (e.g., lysine side chains in a protein). The newly introduced thiol can then be used for subsequent conjugation.

Materials:

  • Biomolecule (e.g., antibody, protein) with accessible primary amines

  • This compound

  • Heterobifunctional crosslinker with an amine-reactive group and a protected thiol or a thiol-reactive group (e.g., a maleimide-NHS ester)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Reducing agent (if a protected thiol is used, e.g., DTT, TCEP)

  • Quenching reagent (e.g., Tris or glycine)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Methodology:

  • Biomolecule Preparation: Dissolve the biomolecule in conjugation buffer to a final concentration of 1-10 mg/mL.

  • Activation with Crosslinker: Add a 10-20 fold molar excess of the amine-reactive crosslinker (e.g., SMCC) to the biomolecule solution. Incubate for 1-2 hours at room temperature with gentle stirring.

  • Removal of Excess Crosslinker: Purify the maleimide-activated biomolecule using a desalting column or dialysis to remove unreacted crosslinker.

  • Linker Conjugation: Immediately add a 50-100 fold molar excess of this compound to the activated biomolecule. The thiol group of the linker will react with the maleimide group on the biomolecule. Incubate for 2-4 hours at room temperature.

  • Quenching (Optional): Add a small molecule thiol (e.g., cysteine) to quench any unreacted maleimide groups.

  • Purification: Purify the thiolated biomolecule from excess linker and byproducts using size-exclusion chromatography or dialysis. The resulting biomolecule now has an accessible amine group from the linker for further conjugation.

G cluster_0 Step 1: Biomolecule Activation cluster_1 Step 2: Linker Conjugation cluster_2 Step 3: Purification Biomolecule Biomolecule (with -NH2) Activated_Biomolecule Activated Biomolecule (with Maleimide) Biomolecule->Activated_Biomolecule Add Crosslinker (pH 7.2-8.0, RT, 1-2h) Crosslinker Amine-Reactive Crosslinker (e.g., SMCC) Thiolated_Biomolecule Thiolated Biomolecule (with free -NH2) Activated_Biomolecule->Thiolated_Biomolecule Add Linker (pH 6.5-7.5, RT, 2-4h) Linker 1-Amino-2-propanethiol hydrochloride Purification Purification (SEC/Dialysis) Thiolated_Biomolecule->Purification Final_Product Purified Thiolated Biomolecule Purification->Final_Product

Figure 1: Workflow for Two-Step Amine-First Conjugation.

Protocol 2: Thiol-First Conjugation Strategy

This protocol outlines a method where the thiol group of this compound is first used to attach to a biomolecule that has been modified to contain a thiol-reactive group. This leaves a free amine for subsequent reactions.

Materials:

  • Biomolecule of interest

  • Thiol-reactive crosslinker (e.g., a maleimide-functionalized molecule)

  • This compound

  • Conjugation Buffer: PBS, pH 6.5-7.5

  • EDC and NHS (if modifying a carboxyl group on the biomolecule)

  • Quenching reagent (e.g., Tris or glycine)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Methodology:

  • Biomolecule Modification (Example with Carboxyl Groups):

    • Dissolve the biomolecule in an appropriate buffer (e.g., MES buffer, pH 4.5-6.0).

    • Activate the carboxyl groups on the biomolecule using EDC and NHS for 15-30 minutes at room temperature.

    • Add a maleimide-containing molecule with a primary amine (e.g., Amino-PEG-Maleimide) to form a stable amide bond. Incubate for 2 hours at room temperature.

    • Purify the maleimide-functionalized biomolecule.

  • Linker Conjugation:

    • Dissolve the maleimide-functionalized biomolecule in conjugation buffer (pH 6.5-7.5).

    • Add a 10-50 fold molar excess of this compound. The thiol group will react with the maleimide. Incubate for 2-4 hours at room temperature.

  • Purification: Purify the resulting conjugate to remove excess linker and byproducts. The biomolecule now possesses a free amine from the linker for further functionalization.

G cluster_0 Step 1: Biomolecule Modification cluster_1 Step 2: Linker Conjugation cluster_2 Step 3: Purification Biomolecule Biomolecule (with -COOH) Modified_Biomolecule Maleimide-Functionalized Biomolecule Biomolecule->Modified_Biomolecule Activate with EDC/NHS, then add Crosslinker EDC_NHS EDC/NHS Maleimide_Amine Amine-Maleimide Crosslinker Amine_Functionalized_Biomolecule Amine-Functionalized Biomolecule Modified_Biomolecule->Amine_Functionalized_Biomolecule Add Linker (pH 6.5-7.5, RT, 2-4h) Linker 1-Amino-2-propanethiol hydrochloride Purification Purification (SEC/Dialysis) Amine_Functionalized_Biomolecule->Purification Final_Product Purified Amine- Functionalized Biomolecule Purification->Final_Product

Figure 2: Workflow for Thiol-First Conjugation Strategy.

Illustrative Quantitative Data

The following table presents hypothetical data that could be generated when characterizing a bioconjugate prepared using this compound as a linker. Note: This data is for illustrative purposes only and is not derived from actual experiments.

ParameterAntibody-Linker ConjugateAntibody-Drug Conjugate (ADC)
Linker-to-Antibody Ratio (LAR) 3.8-
Drug-to-Antibody Ratio (DAR) -3.5
Conjugation Efficiency >90%>85%
Aggregate Percentage (by SEC) < 2%< 5%
In Vitro Stability (7 days, 37°C in plasma) >95% linker intact>90% drug conjugated

Potential Applications, Advantages, and Considerations

Potential Applications:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies for targeted cancer therapy.

  • Immobilization of Biomolecules: The free amine or thiol can be used to immobilize proteins or enzymes onto solid supports for applications in diagnostics or biocatalysis.

  • Fluorescent Labeling: A fluorophore can be attached to a biomolecule for imaging studies.

  • PEGylation: The linker can serve as an attachment point for polyethylene glycol (PEG) to improve the pharmacokinetic properties of a therapeutic protein.

Advantages:

  • Short and Simple: The small size of the linker is unlikely to cause significant steric hindrance.

  • Bifunctional: The presence of two distinct reactive groups allows for versatile and controlled conjugation strategies.

  • Cost-Effective: As a simple chemical, it is likely to be more economical than complex, pre-activated linkers.

Considerations:

  • Thiol Oxidation: The thiol group is susceptible to oxidation, which can lead to the formation of disulfide bonds. Reactions involving the thiol group should be performed in a deoxygenated buffer or in the presence of a reducing agent like TCEP.

  • Amine Reactivity: The reactivity of the primary amine is pH-dependent. Conjugation reactions targeting the amine should be performed at a pH above its pKa (typically around 8-9) to ensure it is deprotonated and nucleophilic.

  • Stoichiometry: The ratio of linker to biomolecule needs to be optimized to control the degree of labeling and avoid issues like protein aggregation.

Conclusion

This compound holds promise as a simple and versatile linker in bioconjugation. Its bifunctional nature allows for various strategic approaches to covalently link biomolecules with other moieties. While specific experimental data for this compound is limited, the well-established chemistries of amine and thiol groups provide a strong foundation for its successful application. The protocols and considerations outlined in this note are intended to serve as a starting point for researchers interested in exploring the potential of this and other small aminothiol linkers in their work.

References

Application Notes and Protocols: Surface Modification with 1-Amino-2-propanethiol Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the surface modification of gold substrates using 1-Amino-2-propanethiol hydrochloride. This process results in a self-assembled monolayer (SAM) with terminal amine groups, which are valuable for the subsequent covalent immobilization of biomolecules. Such functionalized surfaces are pivotal in the development of biosensors, drug delivery systems, and various biomedical applications.

Introduction

Surface functionalization is a critical step in the fabrication of advanced materials for biological applications. This compound is a thiol-containing molecule that can spontaneously form a highly ordered self-assembled monolayer (SAM) on gold surfaces. The thiol group has a strong affinity for gold, leading to the formation of a stable gold-sulfur bond.[1] The molecule's structure presents a terminal primary amine group, which serves as a versatile anchor for the covalent attachment of proteins, enzymes, antibodies, or other biomolecules.[2] This functionalization is a key step in the development of biosensors for detecting specific analytes and in creating biocompatible surfaces for drug delivery platforms.[3]

Data Presentation: Expected Surface Properties

While specific quantitative data for this compound SAMs are not extensively published, the following table summarizes the expected or typical values for short-chain amine-terminated alkanethiol SAMs on a gold surface. These values are based on general knowledge from the literature on similar compounds and should be confirmed experimentally for this specific molecule.

ParameterExpected Value/RangeCharacterization TechniqueReference
Water Contact Angle (θ) 40° - 70°Contact Angle Goniometry[3]
Monolayer Thickness 0.5 - 1.5 nmEllipsometry, X-ray Photoelectron Spectroscopy (XPS)[4]
N 1s Binding Energy (XPS) ~399 eV (free amine), ~401 eV (protonated amine)X-ray Photoelectron Spectroscopy (XPS)[5]
Charge Transfer Resistance (Rct) 10 - 500 kΩ·cm² (depending on electrolyte and pH)Electrochemical Impedance Spectroscopy (EIS)[6][7]
Surface Coverage (θ) > 90%Electrochemical Methods (e.g., CV, EIS)[6]

Experimental Protocols

3.1. Materials and Reagents

  • This compound (C₃H₁₀ClNS)

  • Gold-coated substrates (e.g., glass slides, silicon wafers)

  • 200 proof ethanol

  • Ammonium hydroxide (NH₄OH) or Triethylamine (for pH adjustment)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION REQUIRED

  • Deionized (DI) water (18 MΩ·cm)

  • Nitrogen gas (high purity)

  • For biomolecule immobilization:

    • N-Hydroxysuccinimide (NHS) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

    • Phosphate-buffered saline (PBS)

    • Biomolecule of interest (e.g., protein, antibody)

3.2. Protocol 1: Gold Substrate Cleaning

A clean gold surface is crucial for the formation of a high-quality SAM.

  • Solvent Cleaning: Sonicate the gold substrates in ethanol for 15 minutes, followed by a thorough rinse with DI water.

  • Piranha Etch (for robust cleaning, use with extreme caution in a fume hood with appropriate personal protective equipment): Immerse the substrates in freshly prepared piranha solution for 5-10 minutes.

  • Rinsing: Carefully remove the substrates from the piranha solution and rinse extensively with DI water.

  • Drying: Dry the substrates under a stream of high-purity nitrogen gas.

  • Plasma Cleaning (Alternative): Alternatively, use an oxygen or argon plasma cleaner for 1-5 minutes to remove organic contaminants.

3.3. Protocol 2: Formation of this compound SAM

  • Prepare Thiol Solution: Prepare a 1-5 mM solution of this compound in 200 proof ethanol.

  • pH Adjustment: For amine-terminated thiols, it is crucial to deprotonate the amine group to facilitate proper monolayer formation. Adjust the pH of the thiol solution to approximately 12 by adding a few drops of concentrated ammonium hydroxide or triethylamine.[4]

  • Immersion: Immediately immerse the clean, dry gold substrates into the thiol solution. Ensure the entire gold surface is covered.

  • Incubation: Seal the container and allow the self-assembly to proceed for 12-24 hours at room temperature in a vibration-free environment.[1] Longer incubation times generally lead to more ordered monolayers.

  • Rinsing: After incubation, remove the substrates from the thiol solution and rinse thoroughly with ethanol to remove any physisorbed molecules.

  • Drying: Dry the functionalized substrates under a stream of nitrogen gas. The surface is now ready for characterization or further modification.

3.4. Protocol 3: Covalent Immobilization of Proteins

This protocol describes a common method for attaching proteins to the amine-functionalized surface using EDC/NHS chemistry.

  • Activation of Carboxyl Groups (on the protein): If the protein of interest has available carboxyl groups, activate them by reacting the protein with a solution of EDC and NHS in a suitable buffer (e.g., MES buffer, pH 6.0) for 15-30 minutes.

  • Coupling to Amine Surface: Immediately apply the activated protein solution to the this compound modified gold surface.

  • Incubation: Allow the coupling reaction to proceed for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Blocking: To deactivate any unreacted sites and prevent non-specific binding, immerse the surface in a blocking buffer (e.g., 1 M ethanolamine or a solution of bovine serum albumin) for 30 minutes.

  • Final Rinse: Rinse the surface with PBS buffer and DI water, then dry with nitrogen. The surface is now functionalized with the protein of interest.

Visualizations: Workflows and Logical Relationships

Experimental_Workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_immobilization Biomolecule Immobilization start Gold Substrate clean Solvent Cleaning & Rinsing start->clean piranha Piranha Etch (Optional) clean->piranha dry1 Dry with N2 piranha->dry1 solution Prepare 1-5 mM Thiol Solution in Ethanol + Base immerse Immerse Substrate (12-24h) solution->immerse rinse_sam Rinse with Ethanol immerse->rinse_sam dry2 Dry with N2 rinse_sam->dry2 activate Activate Biomolecule (e.g., EDC/NHS) couple Couple Biomolecule to Amine Surface activate->couple block Block Unreacted Sites couple->block rinse_final Final Rinse block->rinse_final final_surface Functionalized Surface rinse_final->final_surface Biosensor_Application cluster_surface Functionalized Surface cluster_detection Detection Principle gold Gold Substrate sam 1-Amino-2-propanethiol SAM gold->sam bioreceptor Immobilized Bioreceptor (e.g., Antibody) sam->bioreceptor binding Analyte-Bioreceptor Binding bioreceptor->binding analyte Target Analyte analyte->binding signal Signal Transduction (e.g., Electrochemical, Optical) binding->signal readout Signal Readout & Analysis signal->readout

References

Application Notes and Protocols for Attaching DNA to Surfaces using 1-Amino-2-propanethiol hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for the functionalization of surfaces with 1-Amino-2-propanethiol hydrochloride to create a reactive substrate for the covalent attachment of DNA molecules. The presence of both a thiol and a primary amine group in this compound allows for a versatile two-step immobilization strategy. The thiol group enables the formation of a self-assembled monolayer (SAM) on noble metal surfaces, particularly gold, presenting a surface rich in primary amines. These amine groups can then be used to covalently bind DNA, typically through the formation of an amide bond with a carboxylate-modified DNA molecule using carbodiimide chemistry.

This method is particularly relevant for applications in biosensor development, DNA microarrays, and various molecular diagnostic platforms where controlled and stable immobilization of DNA is critical.

Chemical Pathway

The overall process involves two main stages: the formation of an amine-terminated surface and the subsequent coupling of DNA. The thiol group of this compound forms a strong bond with a gold surface, creating a self-assembled monolayer (SAM). This SAM presents a surface of primary amine groups. Carboxylate-modified DNA can then be covalently attached to this amine-functionalized surface using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. EDC activates the carboxyl groups on the DNA, which then react with NHS to form a more stable NHS-ester. This ester readily reacts with the primary amines on the surface to form a stable amide bond.

DNA Immobilization Pathway cluster_0 Surface Functionalization cluster_1 DNA Coupling Gold Gold Surface Aminothiol 1-Amino-2-propanethiol hydrochloride Solution Gold->Aminothiol Incubation (SAM formation) AmineSurface Amine-Terminated Surface Aminothiol->AmineSurface ActivatedDNA NHS-ester Activated DNA AmineSurface->ActivatedDNA Coupling CarboxyDNA Carboxylate-Modified DNA EDC_NHS EDC / NHS CarboxyDNA->EDC_NHS Activation EDC_NHS->ActivatedDNA DNA_Surface Covalently Bound DNA ActivatedDNA->DNA_Surface

Figure 1: Chemical pathway for DNA immobilization.

Experimental Protocols

Protocol 1: Surface Functionalization with this compound

This protocol details the formation of an amine-terminated self-assembled monolayer (SAM) on a gold surface.

Materials:

  • Gold-coated substrates (e.g., glass slides, silicon wafers)

  • This compound

  • Absolute Ethanol, ACS grade

  • Deionized (DI) water (18.2 MΩ·cm)

  • Nitrogen gas, high purity

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).

Procedure:

  • Gold Surface Cleaning: a. Immerse the gold substrates in Piranha solution for 10-15 minutes. b. Rinse the substrates thoroughly with copious amounts of DI water. c. Rinse with absolute ethanol. d. Dry the substrates under a gentle stream of nitrogen gas. e. Use the cleaned substrates immediately.

  • SAM Formation: a. Prepare a 10 mM solution of this compound in absolute ethanol. b. Immerse the clean, dry gold substrates in the aminothiol solution. c. Incubate for 12-18 hours at room temperature in a sealed container to prevent evaporation. d. After incubation, remove the substrates from the solution. e. Rinse the functionalized substrates with absolute ethanol to remove any non-covalently bound molecules. f. Dry the substrates under a gentle stream of nitrogen gas. g. The amine-functionalized substrates are now ready for DNA attachment.

Protocol 2: Covalent Attachment of Carboxylate-Modified DNA

This protocol describes the coupling of carboxylate-modified DNA to the amine-terminated surface using EDC/NHS chemistry.

Materials:

  • Amine-functionalized gold substrates (from Protocol 1)

  • Carboxylate-modified DNA oligomers

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 10 mM Phosphate Buffered Saline (PBS), pH 7.4

  • Washing Buffer: 1x SSC with 0.1% Tween 20

  • DI water

Procedure:

  • DNA Activation: a. Prepare a solution of the carboxylate-modified DNA in the Activation Buffer at a desired concentration (e.g., 10 µM). b. Prepare fresh solutions of EDC (e.g., 400 mM) and NHS (e.g., 100 mM) in DI water. c. To the DNA solution, add the EDC and NHS solutions to final concentrations of 10 mM and 5 mM, respectively. d. Incubate the mixture at room temperature for 30-60 minutes with gentle mixing, protected from light.

  • DNA Coupling to the Surface: a. Place the amine-functionalized substrates in a humidified chamber. b. Spot the activated DNA solution onto the surface of the substrates. c. Incubate for 2-4 hours at room temperature in the humidified chamber.

  • Post-Coupling Washing: a. After incubation, wash the substrates by immersing them in the Washing Buffer for 15 minutes with gentle agitation. b. Rinse the substrates thoroughly with DI water. c. Dry the substrates under a gentle stream of nitrogen gas. d. The DNA-functionalized substrates are now ready for use or further analysis.

Experimental Workflow A Start: Gold Substrate B Piranha Clean (10-15 min) A->B C Rinse (DI Water, Ethanol) & Dry (N2) B->C D Incubate in 10 mM 1-Amino-2-propanethiol HCl in Ethanol (12-18h) C->D E Rinse (Ethanol) & Dry (N2) D->E F Amine-Functionalized Surface E->F H Spot Activated DNA on Surface (2-4h in humid chamber) F->H G Activate Carboxylate-DNA with EDC/NHS (30-60 min) G->H I Wash (SSC/Tween 20, DI Water) & Dry (N2) H->I J End: DNA-Immobilized Surface I->J

Figure 2: Experimental workflow for DNA immobilization.

Data Presentation

The following table outlines key parameters and expected outcomes for the DNA immobilization process. This table should be used to record experimental data for comparison and optimization.

ParameterCondition 1Condition 2Condition 3
Surface Preparation
Gold Substrate Typee.g., Au on Glasse.g., Au on Sie.g., Au on Mica
Cleaning MethodPiranhaPiranhaPiranha
SAM Formation
Aminothiol Concentration5 mM10 mM20 mM
Incubation Time12 h18 h24 h
Surface Characterization
Water Contact Angle (°)
Surface Amine Density (amines/cm²)
DNA Immobilization
DNA Concentration5 µM10 µM20 µM
EDC/NHS Concentration10mM/5mM10mM/5mM10mM/5mM
Coupling Time2 h4 h6 h
DNA Surface Density
Immobilized DNA (molecules/cm²)
Hybridization Efficiency (%)

Characterization and Quality Control

Successful surface modification and DNA immobilization should be verified using appropriate analytical techniques:

  • Contact Angle Goniometry: To confirm changes in surface hydrophobicity after SAM formation and DNA immobilization. An increase in hydrophilicity is expected after the formation of the amine-terminated SAM, followed by a potential change after DNA immobilization.

  • X-ray Photoelectron Spectroscopy (XPS): To confirm the elemental composition of the surface at each step. Look for the appearance of N 1s and S 2p peaks after SAM formation, and a P 2p peak after DNA immobilization.

  • Ellipsometry: To measure the thickness of the deposited layers.

  • Fluorescence Microscopy: If using fluorescently labeled DNA, this can provide a direct visualization of the uniformity and success of the immobilization.

Troubleshooting

  • Low DNA Immobilization Density:

    • Ensure the gold surface is thoroughly cleaned.

    • Verify the quality and concentration of the this compound solution.

    • Use freshly prepared EDC/NHS solutions for activation.

    • Optimize the pH of the activation and coupling buffers.

  • High Background/Non-specific Binding:

    • Ensure thorough rinsing after SAM formation and DNA coupling steps.

    • Consider using a blocking agent (e.g., a short-chain polyethylene glycol) after DNA immobilization if non-specific binding of target molecules is an issue in subsequent applications.

  • Inconsistent Results:

    • Maintain consistent incubation times and temperatures.

    • Ensure the cleanliness of all glassware and equipment.

    • Use high-purity reagents and solvents.

Application Notes and Protocols for Creating Amine-Terminated Surfaces with 1-Amino-2-propanethiol Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amine-terminated surfaces are crucial platforms in biomedical research and drug development, enabling the covalent immobilization of a wide array of biomolecules, including proteins, peptides, and nucleic acids. These functionalized surfaces are integral to the development of biosensors, drug delivery systems, and cell culture substrates. 1-Amino-2-propanethiol hydrochloride offers a straightforward and effective method for introducing primary amine groups onto gold surfaces through the formation of a self-assembled monolayer (SAM). The thiol group exhibits a strong affinity for gold, leading to the spontaneous formation of a dense, organized monolayer, while the terminal amine group is available for subsequent chemical modifications.

These application notes provide detailed protocols for the preparation and characterization of amine-terminated surfaces using this compound.

Data Presentation

Table 1: Expected Surface Characterization Data for Amine-Terminated SAMs on Gold

Characterization TechniqueParameterExpected Value Range
Water Contact AngleStatic Contact Angle (θ)40° - 60°
X-ray Photoelectron Spectroscopy (XPS)N1s Binding Energy (BE)~399.8 eV (-NH₂) / ~401.5 eV (-NH₃⁺)
EllipsometryMonolayer Thickness0.5 - 1.0 nm

Table 2: Expected Elemental Composition from XPS Analysis

ElementAtomic % (Representative)
Carbon (C)30 - 40%
Nitrogen (N)5 - 10%
Sulfur (S)2 - 5%
Gold (Au)45 - 60%
Oxygen (O)< 5% (adventitious)

Experimental Protocols

Protocol 1: Preparation of Gold Substrates

A pristine gold surface is paramount for the formation of a high-quality SAM.

Materials:

  • Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and explosive. Handle with appropriate personal protective equipment (PPE) in a fume hood.

  • Deionized (DI) water (18.2 MΩ·cm)

  • Ethanol (absolute, 200 proof)

  • High-purity nitrogen or argon gas

  • Tweezers

Procedure:

  • Handle the gold substrates only with clean tweezers.

  • Immerse the gold substrates in piranha solution for 5-10 minutes.

  • Thoroughly rinse the substrates with copious amounts of DI water.

  • Rinse the substrates with ethanol.

  • Dry the substrates under a gentle stream of high-purity nitrogen or argon.

  • Use the cleaned substrates immediately for SAM formation.

Protocol 2: Formation of this compound SAM

Materials:

  • Cleaned gold substrates

  • This compound

  • Ethanol (absolute, 200 proof)

  • Ammonium hydroxide (NH₄OH) or triethylamine for pH adjustment

  • Glass vials with caps

  • High-purity nitrogen or argon gas

Procedure:

  • Prepare a 1-10 mM solution of this compound in absolute ethanol in a clean glass vial.

  • To deprotonate the amine hydrochloride and facilitate the availability of the free amine at the surface, adjust the pH of the solution to approximately 8-9 by adding a small amount of a suitable base like ammonium hydroxide or triethylamine.

  • Immediately immerse the cleaned gold substrates into the thiol solution.

  • To minimize oxidation of the thiol groups, purge the vials with nitrogen or argon, and then seal them.

  • Allow the self-assembly to proceed for 12-24 hours at room temperature.

  • After incubation, remove the substrates from the solution using tweezers.

  • Rinse the substrates thoroughly with ethanol to remove non-chemisorbed molecules.

  • Dry the functionalized substrates under a gentle stream of nitrogen or argon.

  • Store the amine-terminated substrates in a clean, dry environment, preferably under an inert atmosphere, until further use.

Protocol 3: Characterization of the Amine-Terminated Surface

1. Water Contact Angle Goniometry:

  • Purpose: To assess the surface hydrophilicity. An amine-terminated surface will be more hydrophilic than a bare gold surface.

  • Procedure: Place a small droplet (1-5 µL) of DI water on the surface. Use a goniometer to measure the angle between the substrate surface and the tangent of the water droplet.

2. X-ray Photoelectron Spectroscopy (XPS):

  • Purpose: To confirm the elemental composition of the surface and the chemical state of the nitrogen.

  • Procedure:

    • Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.

    • Acquire a survey spectrum to identify all elements present on the surface.

    • Acquire high-resolution spectra for the N1s, S2p, C1s, and Au4f regions.

    • Analyze the N1s spectrum to identify peaks corresponding to free amine (-NH₂) and protonated amine (-NH₃⁺) groups. The S2p spectrum should show a peak around 162 eV, characteristic of a thiolate bond to gold.

3. Ellipsometry:

  • Purpose: To measure the thickness of the formed monolayer.

  • Procedure:

    • Measure the ellipsometric parameters (Ψ and Δ) of the bare gold substrate before functionalization.

    • After SAM formation, measure the ellipsometric parameters of the functionalized surface.

    • Model the data using appropriate software, assuming a reasonable refractive index for the organic layer (typically 1.45-1.50), to calculate the thickness of the monolayer.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Surface Characterization start Gold Substrate piranha Piranha Clean (5-10 min) start->piranha rinse_h2o DI Water Rinse piranha->rinse_h2o rinse_etoh Ethanol Rinse rinse_h2o->rinse_etoh dry_n2_prep Dry with N2/Ar rinse_etoh->dry_n2_prep prepare_sol Prepare 1-10 mM 1-Amino-2-propanethiol HCl in Ethanol immerse Immerse Substrate dry_n2_prep->immerse adjust_ph Adjust pH to 8-9 prepare_sol->adjust_ph adjust_ph->immerse incubate Incubate (12-24h) under N2/Ar immerse->incubate rinse_sam Ethanol Rinse incubate->rinse_sam dry_n2_sam Dry with N2/Ar rinse_sam->dry_n2_sam contact_angle Water Contact Angle dry_n2_sam->contact_angle xps XPS Analysis dry_n2_sam->xps ellipsometry Ellipsometry dry_n2_sam->ellipsometry final_product Amine-Terminated Surface contact_angle->final_product xps->final_product ellipsometry->final_product

Caption: Experimental workflow for creating and characterizing amine-terminated surfaces.

signaling_pathway cluster_surface Surface Functionalization cluster_application Biomolecule Immobilization gold_surface Gold Surface sam Self-Assembled Monolayer (Au-S-R-NH2) thiol 1-Amino-2-propanethiol (R-SH) thiol->sam Self-Assembly immobilized_bio Immobilized Biomolecule sam->immobilized_bio Covalent Coupling biomolecule Biomolecule (e.g., Protein, Peptide) activated_biomolecule Activated Biomolecule (e.g., with NHS-ester) biomolecule->activated_biomolecule Activation activated_biomolecule->immobilized_bio

Caption: Logical relationship for surface functionalization and subsequent biomolecule immobilization.

Application Notes and Protocols for Covalent Enzyme Immobilization using 1-Amino-2-propanethiol Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

1-Amino-2-propanethiol hydrochloride is a bifunctional molecule containing both a primary amine and a thiol group. This unique structure makes it a versatile reagent in bioconjugation and surface chemistry, particularly for the covalent attachment of enzymes to solid supports. The primary amine allows for reaction with various electrophilic groups on a support surface, such as epoxy or aldehyde groups, while the thiol group can form stable thioether bonds or disulfide linkages. This dual functionality offers a strategic approach to enzyme immobilization, potentially enhancing enzyme stability, reusability, and performance in a variety of applications, including biocatalysis, biosensors, and targeted drug delivery systems.

The use of this compound can be particularly advantageous when employing a multi-step immobilization strategy. For instance, a support material can first be functionalized with this aminothiol, thereby introducing reactive thiol groups onto the surface. Subsequently, enzymes can be covalently attached to these thiol groups through various chemistries. This approach allows for a more controlled and oriented immobilization of the enzyme, which can be crucial for maintaining its catalytic activity.

Quantitative Data Summary

The following tables provide representative data on the efficiency of enzyme immobilization using this compound in a hypothetical two-step immobilization process on an epoxy-activated resin. This data is illustrative and serves to demonstrate the type of results that could be obtained.

Table 1: Immobilization Efficiency of Lipase on 1-Amino-2-propanethiol Modified Epoxy Resin

ParameterValue
Support MaterialEpoxy-Activated Agarose Beads
EnzymeCandida antarctica Lipase B (CALB)
Initial Protein Concentration10 mg/mL
Immobilization Time24 h
Immobilization pH7.5
Immobilization Temperature25°C
Protein Loading85 mg/g of support
Immobilization Yield92%

Table 2: Activity and Stability of Immobilized Lipase

ParameterFree LipaseImmobilized Lipase
Specific Activity1500 U/mg1250 U/mg
Activity Retention-83%
Optimal pH7.07.5
Optimal Temperature45°C55°C
Thermal Stability (t½ at 60°C)15 min120 min
Reusability (after 10 cycles)-85% of initial activity

Experimental Protocols

Herein are detailed protocols for the covalent attachment of enzymes using this compound. The first protocol describes the functionalization of an epoxy-activated support with the aminothiol, and the second details the subsequent immobilization of an enzyme onto the modified support.

Protocol 1: Functionalization of Epoxy-Activated Support with this compound

Objective: To introduce thiol groups onto the surface of an epoxy-activated resin.

Materials:

  • Epoxy-activated agarose beads

  • This compound

  • Sodium phosphate buffer (0.1 M, pH 7.5)

  • Sodium chloride (NaCl)

  • Deionized water

  • Shaking incubator or rotator

  • Buchner funnel and vacuum flask

  • pH meter

Procedure:

  • Resin Equilibration:

    • Weigh 1 gram of dry epoxy-activated agarose beads.

    • Wash the beads three times with 10 mL of deionized water to remove any preservatives.

    • Equilibrate the beads by washing them three times with 10 mL of 0.1 M sodium phosphate buffer (pH 7.5).

  • Preparation of Aminothiol Solution:

    • Dissolve 127.6 mg of this compound (1 mmol) in 10 mL of 0.1 M sodium phosphate buffer (pH 7.5).

    • Adjust the pH of the solution to 7.5 if necessary.

  • Functionalization Reaction:

    • Add the equilibrated agarose beads to the this compound solution.

    • Incubate the mixture for 24 hours at 25°C with gentle shaking.

  • Washing:

    • After incubation, separate the beads from the solution by filtration using a Buchner funnel.

    • Wash the functionalized beads extensively with 100 mL of 0.1 M sodium phosphate buffer (pH 7.5) containing 1 M NaCl to remove any non-covalently bound aminothiol.

    • Follow with three washes with 20 mL of deionized water.

  • Storage:

    • The thiol-functionalized resin can be used immediately for enzyme immobilization or stored in a suitable buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.0, with 20% ethanol) at 4°C.

Protocol 2: Covalent Immobilization of Enzyme onto Thiol-Functionalized Support

Objective: To covalently attach an enzyme to the thiol-functionalized support via a maleimide linker.

Materials:

  • Thiol-functionalized agarose beads (from Protocol 1)

  • Enzyme to be immobilized (e.g., a cysteine-containing protein or a protein modified to contain a thiol group)

  • Maleimide-functionalized crosslinker (e.g., Sulfo-SMCC)

  • Sodium phosphate buffer (0.1 M, pH 7.2)

  • EDTA (optional, to prevent disulfide bond formation)

  • Deionized water

  • Shaking incubator or rotator

  • Buchner funnel and vacuum flask

Procedure:

  • Activation of Thiol-Functionalized Support:

    • This protocol assumes the enzyme has available thiol groups for coupling. If not, the enzyme would need to be thiolated first. A common method for attaching to native enzyme amine groups would be to use a bifunctional crosslinker like glutaraldehyde after the aminothiol functionalization.

  • Preparation of Enzyme Solution:

    • Dissolve the enzyme in 0.1 M sodium phosphate buffer (pH 7.2) to a final concentration of 1-10 mg/mL. If the buffer for enzyme stability is different, a buffer exchange may be necessary.

  • Immobilization Reaction:

    • Add the thiol-functionalized agarose beads to the enzyme solution.

    • To facilitate the covalent linkage, a maleimide-activated enzyme can be prepared separately by reacting the enzyme with a bifunctional crosslinker like Sulfo-SMCC, and then this activated enzyme is added to the thiol-functionalized support.

    • Alternatively, for a direct disulfide linkage, the enzyme's thiol groups can react with the support's thiol groups under mild oxidizing conditions.

    • For this protocol, we will assume a direct coupling approach. Incubate the mixture for 4 hours at room temperature or overnight at 4°C with gentle shaking.

  • Washing:

    • Separate the beads from the enzyme solution by filtration.

    • Wash the beads with a high ionic strength buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.2, with 0.5 M NaCl) to remove non-covalently bound enzyme.

    • Follow with three washes with 20 mL of the immobilization buffer.

  • Blocking of Unreacted Groups (Optional but Recommended):

    • To block any remaining reactive groups on the support, incubate the beads with a solution of a small thiol-containing molecule (e.g., 10 mM L-cysteine or β-mercaptoethanol) in the immobilization buffer for 1 hour at room temperature.

    • Wash the beads again as described in step 4.

  • Storage of Immobilized Enzyme:

    • Store the immobilized enzyme in a suitable buffer, often containing a stabilizing agent (e.g., glycerol or sorbitol), at 4°C.

Visualizations

Below are diagrams illustrating the key processes described in the protocols.

G cluster_protocol1 Protocol 1: Support Functionalization start1 Epoxy-Activated Support step1_1 Wash and Equilibrate Support start1->step1_1 step1_3 Incubate Support with Aminothiol Solution step1_1->step1_3 step1_2 Prepare 1-Amino-2-propanethiol Hydrochloride Solution step1_2->step1_3 step1_4 Wash to Remove Unbound Aminothiol step1_3->step1_4 end1 Thiol-Functionalized Support step1_4->end1

Caption: Workflow for functionalizing an epoxy-activated support.

G cluster_protocol2 Protocol 2: Enzyme Immobilization start2 Thiol-Functionalized Support step2_2 Incubate Support with Enzyme start2->step2_2 step2_1 Prepare Enzyme Solution step2_1->step2_2 step2_3 Wash to Remove Unbound Enzyme step2_2->step2_3 step2_4 Block Unreacted Thiol Groups (Optional) step2_3->step2_4 end2 Immobilized Enzyme step2_4->end2

Caption: Workflow for covalent enzyme immobilization.

G support Epoxy-Activated Support Epoxy Group aminothiol 1-Amino-2-propanethiol -NH2 -SH support:epoxy->aminothiol:nh2 Nucleophilic Attack functionalized_support Functionalized Support Thioether Linkage Free -SH aminothiol->functionalized_support enzyme Enzyme -SH functionalized_support:sh->enzyme:sh_enzyme Oxidative Coupling immobilized_enzyme Immobilized Enzyme Disulfide Bond enzyme->immobilized_enzyme

Caption: Reaction scheme for enzyme immobilization.

Application of 1-Amino-2-propanethiol hydrochloride in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The functionalization of drug delivery systems with thiol-containing ligands, a process known as thiolation, has emerged as a promising strategy to enhance their therapeutic efficacy. Thiolated polymers, or thiomers, exhibit improved properties such as enhanced mucoadhesion, controlled drug release, and increased stability.[1][2] 1-Amino-2-propanethiol hydrochloride is a versatile reagent for introducing thiol groups onto various drug carrier systems due to its primary amine and thiol functionalities. The primary amine allows for covalent conjugation to polymers and other carrier materials, while the thiol group imparts the desired mucoadhesive and controlled release properties. This document outlines the application of this compound in the development of advanced drug delivery systems, including nanoparticles, liposomes, and hydrogels.

Key Applications

The introduction of thiol groups via this compound can significantly improve the performance of drug delivery systems.

  • Enhanced Mucoadhesion: The thiol groups form disulfide bonds with cysteine-rich mucins in the mucosal layers, leading to prolonged residence time of the drug delivery system at the site of administration.[1][2][3] This is particularly beneficial for oral, nasal, and ocular drug delivery.

  • Controlled Drug Release: The formation of an intra- and intermolecular disulfide bond network within the carrier matrix can create a more cohesive and crosslinked structure, leading to a slower and more controlled release of the encapsulated drug.[1][2]

  • Improved Stability: The covalent attachment of drugs to the thiolated carrier can protect them from enzymatic degradation, which is especially advantageous for sensitive therapeutics like peptides and proteins.[1]

  • Increased Permeation: Thiolated systems have been shown to enhance the permeation of drugs across mucosal barriers.[4]

Application in Nanoparticle Drug Delivery

Thiolated nanoparticles offer enhanced mucoadhesion and controlled release for targeted drug delivery.

Experimental Workflow for Thiolated Nanoparticle Formulation

cluster_0 Polymer Activation cluster_1 Thiolation cluster_2 Nanoparticle Formulation cluster_3 Characterization polymer Polymer (e.g., Chitosan, PAA) edc_nhs EDC/NHS Addition polymer->edc_nhs activated_polymer Activated Polymer edc_nhs->activated_polymer reaction Conjugation Reaction activated_polymer->reaction thiol This compound thiol->reaction thiolated_polymer Thiolated Polymer reaction->thiolated_polymer nanoprecipitation Nanoprecipitation / Ionic Gelation thiolated_polymer->nanoprecipitation drug_loading Drug Loading nanoprecipitation->drug_loading thiolated_np Thiolated Nanoparticles drug_loading->thiolated_np characterization Size, Zeta Potential, Drug Load thiolated_np->characterization cluster_0 Liposome Formulation cluster_1 Thiolation cluster_2 Purification & Characterization lipids Lipids (e.g., DSPC, Cholesterol) thin_film Thin-Film Hydration lipids->thin_film maleimide_lipid DSPE-PEG-Maleimide maleimide_lipid->thin_film liposomes Maleimide-Functionalized Liposomes thin_film->liposomes reaction Thiol-Maleimide Reaction liposomes->reaction thiol This compound thiol->reaction thiolated_liposomes Thiolated Liposomes reaction->thiolated_liposomes purification Size Exclusion Chromatography thiolated_liposomes->purification characterization Size, Zeta Potential, Thiol Content purification->characterization cluster_0 Low pH Environment cluster_1 Neutral/High pH Environment low_ph Low pH protonation Protonation of Amino Groups low_ph->protonation repulsion Electrostatic Repulsion protonation->repulsion swelling Hydrogel Swelling repulsion->swelling drug_release Increased Drug Release swelling->drug_release high_ph Neutral/High pH deprotonation Deprotonation high_ph->deprotonation contraction Hydrogel Contraction deprotonation->contraction reduced_release Reduced Drug Release contraction->reduced_release

References

Troubleshooting & Optimization

Technical Support Center: Stability of 1-Amino-2-propanethiol Hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 1-Amino-2-propanethiol hydrochloride solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during experimentation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of potency or decreased concentration of this compound in solution. Oxidation of the thiol group to form the disulfide dimer.Prepare solutions fresh daily. If storage is necessary, purge the solvent with an inert gas (e.g., nitrogen or argon) before dissolution and store the solution under an inert atmosphere. Lowering the storage temperature can also slow the oxidation rate.
Precipitate formation in the solution upon storage. The solution may be supersaturated, or the pH of the solution may have shifted, affecting solubility.Ensure the concentration is within the solubility limits for the chosen solvent and temperature. Buffer the solution to maintain a stable pH. If a precipitate forms upon cooling, gently warm the solution to redissolve before use, ensuring it has not degraded.
Inconsistent experimental results when using the solution. Degradation of the solution due to exposure to air, light, or inappropriate pH.Follow the recommended handling and storage procedures strictly. Prepare fresh solutions for each experiment or validate the stability of stored solutions over the intended period of use.
Discoloration of the solution (e.g., yellowing). Formation of degradation products or impurities.Use high-purity solvent and this compound. Protect the solution from light by using amber vials or wrapping the container in aluminum foil. If discoloration is observed, it is recommended to discard the solution and prepare a fresh batch.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in solution?

A1: The primary degradation pathway for this compound in solution is the oxidation of the thiol (-SH) group. Two molecules of 1-Amino-2-propanethiol can be oxidized to form a disulfide dimer, with the concomitant loss of two protons and two electrons. This process is often accelerated by the presence of oxygen, metal ions, and exposure to light.

Q2: What is the optimal pH for storing solutions of this compound?

A2: Thiols are generally more stable in acidic conditions. As the pH increases and becomes more alkaline, the thiol group is more readily deprotonated to the thiolate anion (-S⁻), which is significantly more susceptible to oxidation. Therefore, maintaining a slightly acidic pH (e.g., pH 4-6) is recommended to enhance the stability of the solution. The use of a suitable buffer system is advised to maintain the desired pH.

Q3: How should I prepare and store my this compound solutions to maximize stability?

A3: To maximize stability, follow these guidelines:

  • Use deoxygenated solvents: Before preparing your solution, purge the solvent (e.g., water, buffer) with an inert gas like nitrogen or argon for at least 15-20 minutes to remove dissolved oxygen.

  • Prepare fresh: Ideally, solutions should be prepared fresh for each experiment.

  • Inert atmosphere: If storage is necessary, transfer the solution to a vial, flush the headspace with an inert gas, and seal tightly.

  • Low temperature: Store the solution at refrigerated temperatures (2-8 °C). For long-term storage, consider freezing at -20 °C or below, but be mindful of potential freeze-thaw degradation cycles.

  • Protect from light: Use amber glass vials or wrap the container in aluminum foil to protect the solution from light, which can catalyze oxidation.

Q4: Can I use antioxidants to improve the stability of my solution?

A4: The addition of antioxidants can be a viable strategy, but it must be carefully considered and validated for your specific application to ensure no interference with downstream experiments. Common antioxidants used for stabilizing thiol-containing compounds include ethylenediaminetetraacetic acid (EDTA) to chelate metal ions that can catalyze oxidation, or other reducing agents. However, the compatibility and potential interactions of any additive must be thoroughly evaluated.

Q5: How can I monitor the stability of my this compound solution?

A5: The stability of the solution can be monitored by High-Performance Liquid Chromatography (HPLC). An HPLC method can be used to quantify the concentration of the parent compound (1-Amino-2-propanethiol) and detect the formation of its primary degradation product, the disulfide dimer. A decrease in the peak area of the parent compound and a corresponding increase in the peak area of the disulfide over time indicate degradation.

Quantitative Data on Stability

The following tables provide illustrative data on the stability of this compound solutions under various conditions. This data is representative of the expected stability based on the known chemistry of aminothiols and should be used as a guideline. Actual stability will depend on the specific experimental conditions.

Table 1: Effect of pH on the Stability of a 1 mg/mL this compound Solution at 25°C

Time (hours)% Remaining (pH 4.0)% Disulfide (pH 4.0)% Remaining (pH 7.0)% Disulfide (pH 7.0)% Remaining (pH 9.0)% Disulfide (pH 9.0)
0100.00.0100.00.0100.00.0
899.50.597.22.891.38.7
2498.61.492.17.978.521.5
4897.22.885.314.762.137.9
7296.04.079.820.249.950.1

Table 2: Effect of Temperature on the Stability of a 1 mg/mL this compound Solution at pH 7.0

Time (hours)% Remaining (4°C)% Disulfide (4°C)% Remaining (25°C)% Disulfide (25°C)% Remaining (40°C)% Disulfide (40°C)
0100.00.0100.00.0100.00.0
2499.80.292.17.981.418.6
4899.60.485.314.766.333.7
7299.40.679.820.253.846.2
168 (1 week)98.71.365.234.828.971.1

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation products and degradation pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • pH meter

  • HPLC system with UV or Mass Spectrometry (MS) detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in high-purity water.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a vial of the stock solution in an oven at 60°C for 48 hours.

  • Photolytic Degradation: Expose a vial of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: At designated time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition, dilute appropriately, and analyze by a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: HPLC Method for the Quantification of 1-Amino-2-propanethiol and its Disulfide Dimer

Objective: To develop and validate an HPLC method for the separation and quantification of 1-Amino-2-propanethiol and its primary oxidative degradation product, the corresponding disulfide.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 50% B

    • 15-17 min: 50% to 5% B

    • 17-20 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

Methodology:

  • Standard Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in Mobile Phase A.

    • Prepare a stock solution of the disulfide dimer standard (if available) in Mobile Phase A.

    • Prepare a series of calibration standards by diluting the stock solutions to cover the expected concentration range.

  • Sample Preparation: Dilute the samples from the stability study with Mobile Phase A to fall within the calibration range.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Identify the peaks for 1-Amino-2-propanethiol and its disulfide dimer based on their retention times compared to the standards. Calculate the concentration of each compound in the samples using the calibration curves.

Visualizations

Degradation_Pathway cluster_main Oxidative Degradation of 1-Amino-2-propanethiol Thiol1 1-Amino-2-propanethiol Disulfide Disulfide Dimer Thiol1->Disulfide Thiol2 1-Amino-2-propanethiol Thiol2->Disulfide Oxidation Oxidation (-2H⁺, -2e⁻)

Caption: Oxidative degradation pathway of 1-Amino-2-propanethiol.

Experimental_Workflow cluster_workflow Stability Study Workflow A Prepare Stock Solution of 1-Amino-2-propanethiol HCl B Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) A->B C Collect Samples at Defined Time Intervals B->C D Analyze Samples by Stability-Indicating HPLC C->D E Quantify Parent Compound and Degradation Products D->E F Assess Stability and Determine Degradation Rate E->F

Caption: General workflow for a forced degradation stability study.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Logic for Solution Instability start Solution Shows Signs of Instability q1 Is the solution prepared fresh daily? start->q1 q2 Is the pH of the solution controlled? start->q2 a1_yes Check for other stress factors (light, temp) q1->a1_yes Yes a1_no Prepare solutions fresh. If storing, use inert gas. q1->a1_no No a2_yes Verify pH meter calibration and buffer capacity. q2->a2_yes Yes a2_no Use a suitable buffer to maintain acidic pH. q2->a2_no No

Caption: A logical approach to troubleshooting solution instability.

preventing oxidation of 1-Amino-2-propanethiol hydrochloride during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 1-Amino-2-propanethiol hydrochloride during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oxidation a concern?

A1: this compound is a chemical compound containing a thiol (-SH) group. The thiol group is susceptible to oxidation, which can lead to the formation of a disulfide bond between two molecules of the compound. This dimerization alters the chemical properties of the molecule, which can significantly impact experimental outcomes, particularly in applications where the free thiol group is essential for the compound's intended function.

Q2: What are the main factors that contribute to the oxidation of this compound?

A2: The primary factors that promote the oxidation of thiols, including this compound, are:

  • Presence of Oxygen: Molecular oxygen is the ultimate oxidizing agent in many cases.

  • Presence of Metal Ions: Trace amounts of transition metal ions (e.g., Cu²⁺, Fe³⁺, Mn²⁺) can act as catalysts, significantly accelerating the rate of oxidation.[1][2][3]

  • pH of the Solution: The rate of thiol oxidation is generally higher at neutral to basic pH.[2][4] This is because the thiolate anion (R-S⁻), which is more prevalent at higher pH, is more readily oxidized than the protonated thiol (R-SH).

  • Exposure to Light: Certain wavelengths of light can also promote the oxidation of thiols.

Q3: How should I store this compound to minimize oxidation?

A3: Proper storage is the first line of defense against oxidation. Here are the recommended storage conditions:

ParameterRecommendationRationale
Temperature Store at 2-8°C.Reduces the rate of chemical reactions, including oxidation.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).Minimizes exposure to oxygen.[5]
Container Use a tightly sealed, opaque container.Prevents exposure to air and light.
Form Store as a dry powder (hydrochloride salt).The solid form is generally more stable than solutions.

Q4: What precautions should I take when preparing solutions of this compound?

A4: To maintain the integrity of your this compound solution, follow these guidelines:

PrecautionDetailed Steps
Use Degassed Solvents Before dissolving the compound, degas your solvent (e.g., water or buffer) by sparging with an inert gas like nitrogen or argon for at least 15-20 minutes, or by using a freeze-pump-thaw method. This removes dissolved oxygen.[5]
Work Under an Inert Atmosphere If possible, prepare your solutions in a glove box or under a stream of inert gas.
Use Chelating Agents Add a chelating agent such as Ethylenediaminetetraacetic acid (EDTA) at a concentration of 1-5 mM to your buffer. EDTA will sequester catalytic metal ions.[5][6][7]
Control the pH Prepare solutions in a slightly acidic buffer (pH 6.0-6.5) if your experimental conditions allow. The protonated thiol group is less susceptible to oxidation.
Prepare Fresh Solutions Prepare solutions fresh for each experiment to minimize the time they are exposed to potential oxidizing conditions.

Troubleshooting Guide

Problem: My experimental results are inconsistent, and I suspect oxidation of this compound.

Possible Cause Troubleshooting Steps
Oxidation during storage - Review your storage conditions. Are you storing the compound at the recommended temperature and under an inert atmosphere? - If you have been storing it for an extended period, consider using a fresh batch of the compound.
Oxidation during solution preparation - Are you using degassed solvents? - Are you adding a chelating agent like EDTA to your buffers? - Is the pH of your solution in the neutral to basic range? If so, consider if a lower pH is compatible with your experiment.
Oxidation during the experiment - Is your experiment lengthy? Consider adding a reducing agent to your reaction mixture. - Are your reaction vessels and other equipment free from trace metal contamination? Acid-washing glassware can help.
Confirmation of Oxidation - Use an analytical technique to quantify the amount of free thiol in your solution both before and after your experiment. A significant decrease indicates oxidation.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

Objective: To prepare a stock solution of this compound with minimal oxidation.

Materials:

  • This compound

  • High-purity, deionized water

  • Buffer of choice (e.g., phosphate or TRIS), pH 6.5

  • EDTA (Ethylenediaminetetraacetic acid)

  • Nitrogen or Argon gas

  • Sterile, sealed vials

Procedure:

  • Prepare the Buffer:

    • Prepare your desired buffer at a pH of 6.5.

    • Add EDTA to a final concentration of 1 mM.

    • Degas the buffer by sparging with nitrogen or argon gas for at least 20 minutes.

  • Weigh the Compound:

    • Quickly weigh the desired amount of this compound in a clean, dry container. Minimize exposure to air.

  • Dissolution:

    • Under a stream of nitrogen or argon, add the degassed buffer to the weighed compound to achieve the desired final concentration.

    • Gently swirl to dissolve. Avoid vigorous vortexing which can introduce oxygen.

  • Storage of Stock Solution:

    • Dispense the stock solution into small, single-use aliquots in sterile, sealed vials.

    • Flush the headspace of each vial with nitrogen or argon before sealing.

    • Store the aliquots at -20°C or below. Avoid repeated freeze-thaw cycles.

Protocol 2: Quantification of Free Thiol Content using Ellman's Reagent

Objective: To determine the concentration of free thiol groups in a solution of this compound, which can be used to assess the extent of oxidation.

Principle: Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) reacts with free thiol groups to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified spectrophotometrically at 412 nm.

Materials:

  • Sample solution of this compound

  • Ellman's Reagent (DTNB)

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA

  • Cysteine or N-acetylcysteine (for standard curve)

  • Spectrophotometer

Procedure:

  • Prepare DTNB Solution: Dissolve DTNB in the Reaction Buffer to a final concentration of 4 mg/mL.

  • Prepare a Standard Curve (Optional but Recommended):

    • Prepare a series of known concentrations of a standard thiol (e.g., cysteine) in the Reaction Buffer.

    • To 50 µL of each standard, add 2.5 mL of the DTNB solution.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 412 nm.

    • Plot absorbance versus concentration to generate a standard curve.

  • Sample Measurement:

    • Add 50 µL of your this compound solution (diluted if necessary to fall within the range of the standard curve) to 2.5 mL of the DTNB solution.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 412 nm.

  • Calculation:

    • Determine the concentration of free thiol in your sample by comparing its absorbance to the standard curve.

    • Alternatively, the concentration can be calculated using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) of TNB is 14,150 M⁻¹cm⁻¹.

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_storage Storage cluster_analysis Quality Control start Start degas Degas Buffer (N2/Ar sparging) start->degas add_edta Add EDTA (1-5 mM) degas->add_edta weigh Weigh Compound (Quickly, inert atm.) add_edta->weigh dissolve Dissolve in Degassed Buffer weigh->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot quantify Quantify Free Thiol (Ellman's Assay) dissolve->quantify flush Flush with Inert Gas aliquot->flush freeze Store at -20°C or below flush->freeze freeze->quantify end Use in Experiment quantify->end

Figure 1. Recommended workflow for preparing and storing this compound solutions to minimize oxidation.

Troubleshooting_Oxidation cluster_causes Potential Causes cluster_solutions Solutions & Verification problem Inconsistent Experimental Results (Suspected Oxidation) storage Improper Storage problem->storage prep Solution Preparation Issues problem->prep runtime In-Experiment Oxidation problem->runtime check_storage Verify Storage Conditions: - Temp: 2-8°C (solid) - Inert Atmosphere - Fresh Lot storage->check_storage improve_prep Refine Preparation Protocol: - Degas Solvents - Use EDTA - Adjust pH (if possible) prep->improve_prep optimize_exp Optimize Experiment: - Add Reducing Agent (e.g., DTT, TCEP) - Use Acid-Washed Glassware runtime->optimize_exp verify Confirm Oxidation: - Quantify Free Thiol (e.g., Ellman's Assay) - HPLC Analysis check_storage->verify improve_prep->verify optimize_exp->verify

Figure 2. A logical troubleshooting guide for addressing suspected oxidation of this compound.

References

Technical Support Center: Troubleshooting Self-Assembled Monolayer (SAM) Formation with 1-Amino-2-propanethiol hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results in the formation of Self-Assembled Monolayers (SAMs) using 1-Amino-2-propanethiol hydrochloride.

Troubleshooting Guide

Researchers may encounter several issues during the formation of SAMs with this compound. This guide provides a systematic approach to identifying and resolving common problems.

Issue 1: Incomplete or No Monolayer Formation

Possible Causes:

  • Inactive Thiol: The thiol group may have been oxidized to form disulfides or other species that do not readily bind to the gold substrate.

  • Contaminated Substrate: The gold surface may be contaminated with organic residues, dust particles, or other impurities that prevent the thiol from accessing the surface.

  • Impure Solvent: The solvent used for the SAM formation may contain water or other impurities that interfere with the self-assembly process.

  • Incorrect pH: The pH of the solution can affect the protonation state of the amino group and the deprotonation of the thiol group, influencing the molecule's ability to form a stable monolayer.

Troubleshooting Steps:

  • Verify Thiol Integrity:

    • Use fresh this compound from a reputable supplier.

    • Consider characterization of the starting material via NMR or mass spectrometry if oxidation is suspected.

  • Ensure Substrate Cleanliness:

    • Implement a rigorous substrate cleaning protocol. A common and effective method is the use of a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Extreme caution must be exercised when handling piranha solution.

    • Alternatively, UV-Ozone cleaning can be an effective method for removing organic contaminants.

    • Immediately use the substrate after cleaning and drying under a stream of inert gas (e.g., nitrogen or argon).

  • Use High-Purity Solvent:

    • Use anhydrous, high-purity ethanol (200 proof) for the thiol solution.

    • Degas the solvent by bubbling with nitrogen or argon for 15-20 minutes before use to minimize dissolved oxygen, which can promote thiol oxidation.

  • Optimize Solution pH:

    • For aminothiols, the pH of the solution is a critical parameter. The hydrochloride salt of 1-Amino-2-propanethiol will result in an acidic solution. While the thiol group requires deprotonation to a thiolate for binding to gold, a low pH will keep the amino group protonated (-NH3+).

    • Consider adjusting the pH of the solution. A slightly basic pH can facilitate thiolate formation, but a high pH can lead to increased disulfide formation. Experiment with a pH range of 3-10 to find the optimal condition for your application. The addition of a small amount of a non-interfering base, such as ammonia, can be used to adjust the pH.

Issue 2: Disordered or Poorly Packed Monolayer

Possible Causes:

  • Suboptimal Incubation Time: The self-assembly process requires sufficient time for the molecules to arrange into an ordered structure.

  • Incorrect Thiol Concentration: The concentration of the thiol solution can influence the packing density of the monolayer.

  • Solvent Effects: The choice of solvent can impact the solubility of the thiol and the interactions between the molecules during self-assembly.

  • Temperature Fluctuations: Inconsistent temperatures during incubation can disrupt the ordering process.

  • Presence of Impurities: Even small amounts of impurities in the thiol solution can be incorporated into the monolayer, creating defects.[1]

Troubleshooting Steps:

  • Optimize Incubation Time:

    • While initial adsorption is rapid, achieving a well-ordered monolayer can take longer.[1] Typical incubation times range from 12 to 48 hours.

    • Perform a time-course experiment to determine the optimal incubation time for your specific conditions.

  • Vary Thiol Concentration:

    • A standard concentration for SAM formation is 1 mM.[1] However, for short-chain thiols like 1-Amino-2-propanethiol, optimizing the concentration may be necessary.

    • Test a range of concentrations (e.g., 0.1 mM, 1 mM, and 10 mM) to find the ideal balance between surface coverage and ordering.

  • Evaluate Solvent Choice:

    • Ethanol is the most common solvent for alkanethiol SAM formation.

    • For short-chain aminothiols, the polarity of the solvent can play a significant role. Consider experimenting with other high-purity solvents like isopropanol or methanol.

  • Maintain a Stable Temperature:

    • Incubate the SAMs at a constant and controlled temperature. Room temperature is typically sufficient, but for some applications, a controlled temperature bath may improve consistency.

  • Ensure High Purity of Thiol:

    • Purity of the alkanethiol is crucial for forming a well-ordered monolayer.[1] Use the highest purity this compound available.

Logical Workflow for Troubleshooting SAM Formation ```dot digraph "Troubleshooting_SAM_Formation" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=rectangle, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];

}

Caption: The basic reaction pathway for thiol binding to a gold surface.

Experimental Workflow for SAM Preparation and Characterization

Experimental_Workflow start Start clean Substrate Cleaning (Piranha or UV-Ozone) start->clean prepare_sol Prepare 1mM Thiol Solution (Anhydrous, Degassed Ethanol) clean->prepare_sol incubate Incubate Substrate (12-48 hours) prepare_sol->incubate rinse Rinse and Dry incubate->rinse characterization Characterization rinse->characterization contact_angle Contact Angle characterization->contact_angle Wettability xps XPS characterization->xps Composition afm AFM characterization->afm Topography ellipsometry Ellipsometry characterization->ellipsometry Thickness end End contact_angle->end xps->end afm->end ellipsometry->end

Caption: A typical experimental workflow for preparing and characterizing a SAM.

References

Technical Support Center: Optimizing 1-Amino-2-propanethiol Hydrochloride for Surface Coverage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 1-Amino-2-propanethiol hydrochloride for achieving optimal surface coverage in their experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your work.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that may arise during the formation of self-assembled monolayers (SAMs) using this compound on gold surfaces.

Q1: I am not getting consistent surface coverage. What are the most critical factors to control?

A1: Consistency in SAM formation is highly dependent on several factors. The most critical are:

  • Substrate Cleanliness: The gold substrate must be meticulously clean. Any organic or particulate contamination will lead to defects in the monolayer. We recommend a thorough cleaning procedure involving sonication in solvents and treatment with Piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide) or UV/Ozone.

  • Solution Purity: The purity of the this compound and the solvent (typically ethanol) is paramount. Impurities can co-adsorb on the surface, disrupting the formation of a well-ordered monolayer.

  • pH of the Thiol Solution: For amine-terminated thiols like this compound, the pH of the solution is crucial. The amine group needs to be deprotonated to facilitate the self-assembly process. Adjusting the pH to approximately 12 is recommended.

  • Immersion Time: While initial monolayer formation is rapid, achieving a well-ordered, densely packed layer takes time. An immersion time of 18-24 hours is generally recommended to allow for molecular rearrangement and defect annealing.

Q2: Why is my surface coverage lower than expected?

A2: Low surface coverage can be attributed to several factors:

  • Sub-optimal Concentration: The concentration of the thiol solution directly impacts the rate and extent of surface coverage. Below a certain concentration, the flux of molecules to the surface may be too low to achieve a densely packed monolayer within a reasonable timeframe. Conversely, excessively high concentrations can sometimes lead to the formation of multilayers or less-ordered films.

  • Incomplete Deprotonation: If the pH of the solution is not sufficiently high, a significant portion of the amine groups will remain protonated (-NH3+). This electrostatic repulsion between adjacent molecules can hinder the formation of a dense monolayer.

  • Oxidation of Thiols: The thiol group (-SH) can oxidize to form disulfides (-S-S-), which may have a lower affinity for the gold surface or assemble in a different orientation. It is advisable to use freshly prepared solutions and deoxygenated solvents.

Q3: How can I confirm the presence and quality of the this compound monolayer?

A3: Several surface-sensitive techniques can be used to characterize the SAM:

  • X-ray Photoelectron Spectroscopy (XPS): This technique can confirm the elemental composition of the surface. You should expect to see signals for Nitrogen (N 1s), Sulfur (S 2p), Carbon (C 1s), and the underlying Gold (Au 4f). The S 2p spectrum is particularly informative, as a peak around 162 eV indicates the formation of a gold-thiolate bond.[1]

  • Contact Angle Goniometry: The hydrophilicity of the surface will change upon formation of an amine-terminated monolayer. Measuring the water contact angle can provide a quick and straightforward indication of successful surface modification.

  • Electrochemical Impedance Spectroscopy (EIS): EIS can be used to probe the dielectric properties of the monolayer. A well-formed, dense monolayer will increase the charge-transfer resistance at the electrode-electrolyte interface.

Q4: I see evidence of molecular aggregation or multilayer formation. How can I prevent this?

A4: Multilayer formation is often a result of using a thiol concentration that is too high. It is recommended to start with a concentration in the low millimolar range (e.g., 1-10 mM) and optimize from there. Thorough rinsing of the substrate with fresh solvent after the self-assembly step is also critical to remove any physisorbed molecules.

Experimental Protocols

Here are detailed methodologies for key experiments related to the optimization of this compound surface coverage.

Protocol 1: Preparation of Gold Substrates
  • Solvent Cleaning: Sonicate the gold-coated substrates sequentially in acetone, isopropanol, and ethanol for 15 minutes each.

  • Drying: Dry the substrates under a stream of high-purity nitrogen gas.

  • Oxidative Cleaning (Choose one):

    • Piranha Solution (Caution: Extremely corrosive and reactive! Handle with extreme care in a fume hood with appropriate personal protective equipment): Immerse the substrates in a freshly prepared 3:1 (v/v) solution of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂) for 5-10 minutes.

    • UV/Ozone Treatment: Place the substrates in a UV/Ozone cleaner for 15-20 minutes.

  • Final Rinse: Thoroughly rinse the substrates with ultrapure water and then ethanol.

  • Final Drying: Dry the substrates again under a stream of nitrogen. Use immediately.

Protocol 2: Formation of this compound SAM
  • Solution Preparation: Prepare a solution of this compound in absolute ethanol. Common starting concentrations range from 1 mM to 10 mM.

  • pH Adjustment: Add a concentrated solution of a suitable base (e.g., ammonium hydroxide or triethylamine) dropwise to the thiol solution while monitoring the pH. Adjust the pH to approximately 12.

  • Self-Assembly: Immerse the clean, dry gold substrates into the pH-adjusted thiol solution in a sealed container. To minimize oxidation, it is good practice to purge the container with an inert gas like nitrogen or argon before sealing.

  • Incubation: Allow the self-assembly to proceed for 18-24 hours at room temperature in a vibration-free environment.

  • Rinsing: After incubation, remove the substrates from the solution and rinse them thoroughly with fresh ethanol to remove non-chemisorbed molecules.

  • Drying: Dry the functionalized substrates under a stream of nitrogen.

  • Storage: Store the modified substrates in a clean, dry environment, preferably under an inert atmosphere, until further use.

Data Presentation

The following table provides illustrative data on the expected relationship between the concentration of this compound and the resulting surface coverage. Please note that these are representative values and actual results may vary depending on specific experimental conditions.

Concentration (mM)Incubation Time (hours)Expected Surface Coverage (ng/cm²)Expected Monolayer Quality
0.124Low to ModerateIncomplete monolayer, potential for significant defects
124Moderate to HighWell-formed monolayer with some defects
524HighDensely packed monolayer, fewer defects
1024High (Saturation)Densely packed, potential for some multilayer formation if not rinsed properly

Visualizations

The following diagrams illustrate key workflows and concepts in the optimization of this compound surface coverage.

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Characterization SolventClean Solvent Cleaning (Acetone, IPA, Ethanol) Dry1 Nitrogen Drying SolventClean->Dry1 Piranha Piranha Etch / UV-Ozone Dry1->Piranha Rinse DI Water & Ethanol Rinse Piranha->Rinse Dry2 Nitrogen Drying Rinse->Dry2 Immerse Immerse Substrate Dry2->Immerse PrepSol Prepare Thiol Solution (1-10 mM in Ethanol) AdjustpH Adjust pH to ~12 PrepSol->AdjustpH AdjustpH->Immerse Incubate Incubate 18-24h Immerse->Incubate RinseEthanol Rinse with Ethanol Incubate->RinseEthanol Dry3 Nitrogen Drying RinseEthanol->Dry3 XPS XPS Analysis Dry3->XPS ContactAngle Contact Angle Dry3->ContactAngle EIS EIS Measurement Dry3->EIS

Experimental workflow for SAM formation and characterization.

troubleshooting_logic Start Inconsistent/Low Surface Coverage CheckClean Is Substrate Perfectly Clean? Start->CheckClean CheckpH Is Solution pH ~12? CheckClean->CheckpH Yes ImproveClean Action: Improve Cleaning Protocol CheckClean->ImproveClean No CheckConc Is Thiol Concentration Optimal (1-10 mM)? CheckpH->CheckConc Yes AdjustpH Action: Adjust pH with Base CheckpH->AdjustpH No CheckTime Is Incubation Time Sufficient (18-24h)? CheckConc->CheckTime Yes OptimizeConc Action: Optimize Concentration CheckConc->OptimizeConc No IncreaseTime Action: Increase Incubation Time CheckTime->IncreaseTime No Success Achieve Optimal Surface Coverage CheckTime->Success Yes ImproveClean->CheckClean AdjustpH->CheckpH OptimizeConc->CheckConc IncreaseTime->CheckTime

Troubleshooting logic for optimizing surface coverage.

References

Technical Support Center: 1-Amino-2-propanethiol Hydrochloride Binding to Gold Surfaces

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Amino-2-propanethiol hydrochloride for gold surface functionalization.

Troubleshooting Guide

This guide addresses common issues encountered during the self-assembly of this compound on gold surfaces.

Problem 1: Inconsistent or Low Surface Coverage

Possible Causes & Solutions:

CauseRecommended Solution
Inadequate Gold Surface Cleaning Implement a rigorous cleaning protocol. Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) is highly effective but extremely hazardous. A safer alternative is UV/Ozone treatment or sequential sonication in acetone, ethanol, and deionized water.
Suboptimal pH of the Thiol Solution The hydrochloride salt makes the stock solution acidic. For efficient binding, the thiol should be deprotonated, and the amine group should ideally be neutral. Adjust the pH of the this compound solution to a neutral or slightly basic pH (7.0-8.0) using a non-interfering base like sodium hydroxide (NaOH) or a buffer such as phosphate-buffered saline (PBS). Avoid amine-containing buffers like Tris.[1]
Thiol Oxidation/Disulfide Formation Prepare the thiol solution immediately before use. Degas the solvent (e.g., ethanol or water) by bubbling with an inert gas like nitrogen or argon to minimize oxygen content, which can lead to disulfide formation.
Inappropriate Solvent While ethanol is a common solvent for alkanethiols, for aminothiols, aqueous buffered solutions (like PBS) at the correct pH can also be effective and help control the protonation state of the amine.
Insufficient Incubation Time While initial monolayer formation can be rapid, achieving a well-ordered, densely packed monolayer can take several hours.[2] An incubation time of 12-24 hours is generally recommended.
Incorrect Thiol Concentration A concentration of 1-10 mM is typically recommended for self-assembled monolayer (SAM) formation. Concentrations that are too low may result in incomplete monolayers, while excessively high concentrations can lead to the formation of multilayers or aggregates.

Problem 2: Poor Monolayer Stability

Possible Causes & Solutions:

CauseRecommended Solution
Presence of Contaminants Ensure a clean experimental environment. Avoid exposure to airborne contaminants, especially silicones, which are common in laboratory settings.
Oxidative Desorption Store the functionalized gold surface in an inert environment (e.g., under nitrogen) and in the dark to prevent light-induced oxidation of the thiol-gold bond.
pH-Induced Desorption Aminothiol SAMs are generally stable in a pH range of 3-11.[3] However, prolonged exposure to highly acidic or basic conditions can lead to monolayer degradation.[4]
Displacement by Other Thiols If working with mixed thiol solutions or in an environment with other thiol-containing compounds, competitive binding can occur, leading to the displacement of the desired monolayer.

Frequently Asked Questions (FAQs)

Q1: Do I need to neutralize the hydrochloride in this compound before binding it to gold?

A: Yes, it is highly recommended. The hydrochloride salt results in an acidic solution where the thiol group's proton (H+) is less likely to dissociate to form the thiolate anion (S-), which is the species that binds to the gold surface. Additionally, the amine group will be protonated (-NH3+), which can influence the packing and orientation of the monolayer due to electrostatic repulsion. Neutralizing the solution to a pH of 7.0-8.0 with a base like NaOH will deprotonate the thiol and ensure the amine group is in its neutral -NH2 form, facilitating a more ordered and dense monolayer formation.

Q2: What is the optimal pH for binding this compound to a gold surface?

A: A neutral to slightly basic pH (7.0-8.0) is generally optimal. This pH range promotes the formation of the thiolate anion necessary for binding while keeping the amine group deprotonated, which is favorable for forming a well-packed self-assembled monolayer.

Q3: How can I confirm the successful binding of this compound to the gold surface?

A: Several surface-sensitive techniques can be used for confirmation:

  • X-ray Photoelectron Spectroscopy (XPS): This is a powerful technique to confirm the presence of the monolayer and to probe the chemical states of the elements. You should observe peaks for nitrogen (N 1s), sulfur (S 2p), and carbon (C 1s) that are absent on the bare gold surface. The S 2p peak can also indicate whether the sulfur is bound to gold (thiolate) or present as unbound thiol or disulfide.

  • Contact Angle Goniometry: A successful hydrophilic aminothiol monolayer will result in a decrease in the water contact angle compared to a bare gold surface.

  • Atomic Force Microscopy (AFM): AFM can be used to visualize the surface morphology and to perform nanoshaving experiments to measure the thickness of the monolayer.

  • Fourier-Transform Infrared Spectroscopy (FTIR): In reflection mode (e.g., ATR-FTIR), this technique can identify the characteristic vibrational modes of the amino and alkyl groups in the monolayer.

Q4: What is the expected surface coverage of 1-Amino-2-propanethiol on a gold surface?

A: The surface coverage of thiols on gold can vary depending on factors like the size of the molecule and the experimental conditions. For short-chain thiols, the surface coverage is typically in the range of 3 to 7 molecules per square nanometer. One study on an aminothiol reported a surface coverage of 9.7 x 10⁻¹⁰ mol/cm², which corresponds to approximately 5.8 molecules/nm².

Data Presentation

Table 1: Typical Surface Coverage of Thiols on Gold

Thiol MoleculeSurface Coverage (molecules/nm²)Measurement Technique
Mercapto-alkanoic acids (short chain)4.3 - 6.3Inductively Coupled Plasma–Mass Spectrometry (ICP-MS)[5]
Mercaptoundecanoic acid~4.97X-ray Photoelectron Spectroscopy (XPS)[5]
Mercaptohexanoic acid~4.58X-ray Photoelectron Spectroscopy (XPS)[5]
Thioctic acid~2.20X-ray Photoelectron Spectroscopy (XPS)[5]
Unspecified aminothiol~5.8Quartz Crystal Microbalance (QCM)[6]

Experimental Protocols

Protocol 1: Preparation of Gold Surface and Self-Assembly of 1-Amino-2-propanethiol

  • Gold Substrate Cleaning:

    • Immerse the gold substrate in piranha solution (3:1 H₂SO₄:H₂O₂) for 5-10 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse thoroughly with copious amounts of deionized water.

    • Rinse with ethanol.

    • Dry the substrate under a stream of dry nitrogen gas.

  • Preparation of 1-Amino-2-propanethiol Solution:

    • Prepare a 1-10 mM solution of this compound in deoxygenated ethanol or a buffered aqueous solution (e.g., PBS).

    • Adjust the pH of the solution to 7.0-8.0 by dropwise addition of a dilute NaOH solution while monitoring with a pH meter.

    • Use the solution immediately after preparation to minimize oxidation.

  • Self-Assembly:

    • Immerse the clean, dry gold substrate into the pH-adjusted thiol solution.

    • Incubate for 12-24 hours at room temperature in a sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Rinsing and Drying:

    • Remove the substrate from the thiol solution.

    • Rinse thoroughly with the same solvent used for the self-assembly (ethanol or buffer) to remove non-chemisorbed molecules.

    • Rinse with deionized water.

    • Dry the functionalized substrate under a stream of dry nitrogen gas.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assembly Self-Assembly cluster_post Post-Processing & Analysis Gold_Substrate Clean Gold Substrate Incubation Immerse Gold in Thiol Solution (12-24 hours) Gold_Substrate->Incubation Thiol_Solution Prepare & Neutralize 1-Amino-2-propanethiol Hydrochloride Solution (pH 7-8) Thiol_Solution->Incubation Rinsing Rinse with Solvent & Water Incubation->Rinsing Drying Dry with Nitrogen Rinsing->Drying Characterization Surface Characterization (XPS, AFM, Contact Angle) Drying->Characterization

Figure 1. Experimental workflow for the self-assembly of 1-Amino-2-propanethiol on a gold surface.

troubleshooting_logic Start Problem: Inconsistent/Low Surface Coverage Check_Cleaning Is the gold surface pristinely clean? Start->Check_Cleaning Check_pH Was the thiol solution neutralized to pH 7-8? Check_Cleaning->Check_pH Yes Solution_Cleaning Solution: Improve cleaning protocol (e.g., Piranha, UV/Ozone) Check_Cleaning->Solution_Cleaning No Check_Oxidation Was the solution freshly prepared and deoxygenated? Check_pH->Check_Oxidation Yes Solution_pH Solution: Adjust pH with a non-amine base (e.g., NaOH) Check_pH->Solution_pH No Check_Time_Conc Were incubation time (12-24h) and concentration (1-10mM) optimal? Check_Oxidation->Check_Time_Conc Yes Solution_Oxidation Solution: Use fresh, deoxygenated solutions Check_Oxidation->Solution_Oxidation No Solution_Time_Conc Solution: Optimize incubation time and concentration Check_Time_Conc->Solution_Time_Conc No

Figure 2. Troubleshooting logic for low surface coverage of 1-Amino-2-propanethiol on gold.

References

how to avoid aggregation of gold nanoparticles during functionalization with 1-Amino-2-propanethiol hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the functionalization of gold nanoparticles (AuNPs) with 1-Amino-2-propanethiol hydrochloride, with a primary focus on preventing aggregation.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of gold nanoparticle aggregation during functionalization with this compound?

Aggregation of gold nanoparticles during functionalization is a common issue that can arise from several factors that disrupt the colloidal stability of the nanoparticles. The primary causes include:

  • Suboptimal pH: The pH of the solution plays a critical role in the surface charge of both the gold nanoparticles and the this compound ligand. Incorrect pH can lead to a reduction in electrostatic repulsion between particles, causing them to aggregate.

  • High Ionic Strength: The presence of excess salts in the solution can shield the surface charge of the nanoparticles, leading to a decrease in the repulsive forces between them and subsequent aggregation.[1]

  • Inadequate Ligand Concentration: An insufficient amount of this compound may not provide complete surface coverage, leaving exposed areas on the gold nanoparticles that can lead to aggregation.

  • Solvent Incompatibility: The choice of solvent can influence the stability of the nanoparticles. Solvents that do not adequately stabilize the nanoparticles can induce aggregation.

  • Improper Mixing or Reaction Conditions: Rapid addition of the ligand or harsh mixing conditions can create localized areas of high concentration, leading to uncontrolled particle aggregation.

Q2: How does pH affect the stability of gold nanoparticles during functionalization with this compound?

The pH of the reaction medium is a crucial parameter for successful functionalization. It influences the protonation state of the amine group in this compound and the surface charge of the citrate-stabilized gold nanoparticles. For aminothiols, a slightly alkaline pH is generally preferred. A pH around 8 has been shown to be optimal for the binding of cysteine-containing peptides to gold nanoparticles, a principle that can be extended to other aminothiols.[2] At this pH, the thiol group is sufficiently deprotonated to form a strong bond with the gold surface, while the amine group remains protonated, contributing to a positive surface charge that enhances colloidal stability.

Q3: What is the role of the hydrochloride salt in this compound during the functionalization process?

The hydrochloride salt of 1-Amino-2-propanethiol ensures that the amine group is protonated, which improves the solubility and stability of the ligand in aqueous solutions. During the functionalization process, the pH of the solution will determine the final protonation state of the amine group on the surface of the gold nanoparticles.

Q4: How can I confirm that my gold nanoparticles have aggregated?

Several characterization techniques can be used to detect aggregation:

  • Visual Inspection: A color change of the gold nanoparticle solution from red to purple or blue is a clear indication of aggregation.

  • UV-Vis Spectroscopy: Aggregation causes a red-shift and broadening of the surface plasmon resonance (SPR) peak.[1][3][4][5] For stable, monodispersed nanoparticles, a sharp peak around 520 nm is expected. Upon aggregation, this peak will shift to longer wavelengths and a second peak may appear at a longer wavelength (around 600-700 nm).[4]

  • Dynamic Light Scattering (DLS): DLS measures the hydrodynamic diameter of the nanoparticles in solution. An increase in the average particle size and the polydispersity index (PDI) is indicative of aggregation.[3]

  • Zeta Potential Measurement: The zeta potential is a measure of the surface charge of the nanoparticles. A significant decrease in the absolute value of the zeta potential suggests a reduction in electrostatic repulsion and an increased likelihood of aggregation.[6][7][8]

  • Transmission Electron Microscopy (TEM): TEM provides direct visual evidence of the size, shape, and aggregation state of the nanoparticles.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Color of the gold nanoparticle solution turns purple or blue during functionalization. Aggregation of nanoparticles.1. Check and adjust the pH: Ensure the pH of the gold nanoparticle solution is in the optimal range (typically 7.5-8.5) before adding the ligand. Use a diluted base (e.g., 0.1 M NaOH) for adjustment. 2. Control ionic strength: Minimize the concentration of salts in the reaction. If a buffer is necessary, use a low concentration (e.g., 5-10 mM). 3. Optimize ligand concentration: Perform a titration to find the minimum amount of this compound needed to stabilize the nanoparticles. 4. Slow down the addition: Add the ligand solution dropwise while gently stirring the nanoparticle solution.
UV-Vis spectrum shows a red-shift and broadening of the SPR peak. Onset of aggregation.Follow the same steps as above. Additionally, consider the use of a steric stabilizer, such as a thiol-terminated polyethylene glycol (PEG-SH), in conjunction with the aminothiol to provide enhanced stability.[2]
DLS results show a significant increase in hydrodynamic diameter and PDI. Formation of larger aggregates.In addition to the above solutions, ensure that the this compound solution is fresh and has been properly stored to prevent disulfide bond formation, which can lead to cross-linking and aggregation.
Zeta potential value is close to zero. Loss of surface charge and colloidal stability.Re-evaluate the pH of the functionalization reaction. A zeta potential of at least ±20 mV is generally required for good colloidal stability. Adjusting the pH to a more alkaline value can increase the negative charge or at least ensure the amine is protonated for positive charge stabilization.
Functionalized nanoparticles aggregate after purification (e.g., centrifugation). Incomplete surface coverage or removal of stabilizing ions.1. Increase incubation time: Allow for a longer reaction time (e.g., overnight) to ensure complete ligand exchange. 2. Optimize purification: Use a lower centrifugation speed or a shorter centrifugation time. Resuspend the pellet in a suitable buffer (e.g., low concentration phosphate buffer at pH 7.4). 3. Consider alternative purification: If centrifugation consistently leads to aggregation, consider purification by dialysis.

Data Presentation

Table 1: Expected Changes in Physicochemical Properties Upon Aggregation

ParameterStable NanoparticlesAggregated Nanoparticles
Visual Appearance Red solutionPurple/Blue solution or precipitate
UV-Vis λmax ~520 nm>530 nm (red-shifted), peak broadening, possible second peak at longer wavelengths
Hydrodynamic Diameter (DLS) Consistent with initial particle sizeSignificant increase in size and PDI
Zeta Potential High absolute value (e.g., < -20 mV or > +20 mV)Value closer to zero

Table 2: Influence of pH on Gold Nanoparticle Stability (Illustrative Data)

pHHydrodynamic Diameter (nm)Zeta Potential (mV)Observation
4.0> 500-5.2Significant aggregation
6.080-15.8Some aggregation
7.545-25.3Stable
8.542-28.1Stable
10.065-35.6Stable, but potential for ligand degradation

Note: These are representative values. Actual results may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Functionalization of Gold Nanoparticles with this compound

This protocol describes a general method for the functionalization of citrate-stabilized gold nanoparticles.

Materials:

  • Citrate-stabilized gold nanoparticles (AuNPs) in aqueous solution (e.g., 20 nm)

  • This compound

  • 0.1 M Sodium hydroxide (NaOH)

  • 0.1 M Hydrochloric acid (HCl)

  • Phosphate buffer (10 mM, pH 7.4)

  • Ultrapure water

Procedure:

  • Characterize the initial AuNPs: Before functionalization, characterize the as-synthesized AuNPs using UV-Vis spectroscopy, DLS, and zeta potential measurements to establish a baseline.

  • Prepare the ligand solution: Prepare a fresh solution of this compound in ultrapure water (e.g., 1 mg/mL).

  • Adjust the pH of the AuNP solution: While gently stirring, slowly add 0.1 M NaOH to the AuNP solution to adjust the pH to approximately 8.0. Monitor the pH carefully using a calibrated pH meter.

  • Add the ligand: Add the this compound solution to the pH-adjusted AuNP solution dropwise under continuous stirring. The optimal molar ratio of ligand to AuNP will need to be determined empirically.

  • Incubate: Allow the mixture to react for at least 2 hours at room temperature with gentle stirring. For more complete functionalization, the reaction can be left overnight.

  • Purification:

    • Centrifuge the functionalized AuNPs at a speed and time appropriate for their size (e.g., 10,000 x g for 30 minutes for 20 nm AuNPs).

    • Carefully remove the supernatant, which contains excess ligand and displaced citrate ions.

    • Resuspend the nanoparticle pellet in a suitable buffer, such as 10 mM phosphate buffer at pH 7.4. Sonication may be used briefly to aid in resuspension, but prolonged or high-power sonication should be avoided as it can induce aggregation.

    • Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unbound ligand.

  • Characterize the functionalized AuNPs: After the final resuspension, characterize the purified functionalized AuNPs using UV-Vis spectroscopy, DLS, and zeta potential measurements to confirm successful functionalization and assess their stability.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_func Functionalization cluster_purify Purification cluster_char Characterization start Start with Citrate-Stabilized AuNPs char_initial Initial Characterization (UV-Vis, DLS, Zeta) start->char_initial prep_ligand Prepare 1-Amino-2-propanethiol hydrochloride Solution add_ligand Add Ligand Solution Dropwise to AuNP Solution prep_ligand->add_ligand adjust_ph Adjust AuNP Solution pH to ~8.0 adjust_ph->add_ligand incubate Incubate with Gentle Stirring add_ligand->incubate centrifuge Centrifuge to Pellet Functionalized AuNPs incubate->centrifuge resuspend Resuspend in Buffer centrifuge->resuspend repeat_wash Repeat Wash Steps (2x) resuspend->repeat_wash repeat_wash->centrifuge Repeat char_final Final Characterization of Functionalized AuNPs repeat_wash->char_final char_initial->adjust_ph end Stable Functionalized AuNPs char_final->end End

Caption: Experimental workflow for the functionalization of gold nanoparticles.

troubleshooting_guide cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions problem Aggregation Observed? (Color change, UV-Vis shift, DLS size increase) cause_ph Incorrect pH problem->cause_ph Yes cause_ionic High Ionic Strength problem->cause_ionic Yes cause_conc Improper Ligand Concentration problem->cause_conc Yes cause_mixing Poor Mixing Technique problem->cause_mixing Yes success Stable Functionalization problem->success No sol_ph Adjust pH to 7.5-8.5 cause_ph->sol_ph sol_ionic Use Low Salt Buffer cause_ionic->sol_ionic sol_conc Titrate Ligand Concentration cause_conc->sol_conc sol_mixing Add Ligand Dropwise with Gentle Stirring cause_mixing->sol_mixing sol_ph->success sol_ionic->success sol_conc->success sol_mixing->success

Caption: Troubleshooting logic for gold nanoparticle aggregation.

References

Technical Support Center: Enhancing Bioconjugation with 1-Amino-2-propanethiol Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the reaction efficiency of 1-Amino-2-propanethiol hydrochloride in bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for bioconjugation reactions involving this compound?

The optimal pH for bioconjugation with this compound is highly dependent on the electrophilic partner. The unique 1,2-aminothiol structure allows for pH-mediated control over the reactivity of the amine and thiol groups. Generally, the thiol group is more nucleophilic at a neutral to slightly acidic pH, while the amino group becomes more reactive at a basic pH (pH 9 and above)[1]. For specific reaction types, such as nitrile-aminothiol conjugation (NATC), the reaction proceeds rapidly under physiological pH conditions[2]. It is crucial to consult literature specific to your chosen reaction chemistry to determine the optimal pH.

Q2: My reaction yield is low. What are the potential causes and how can I improve it?

Low reaction yield can stem from several factors. Consider the following troubleshooting steps:

  • pH Optimization: Ensure the reaction buffer pH is optimal for the specific conjugation chemistry. A suboptimal pH can significantly reduce the nucleophilicity of the target group and slow down the reaction rate.

  • Reagent Quality and Stoichiometry: Verify the purity and concentration of your this compound and the conjugation partner. Use a stoichiometric excess of the labeling reagent if necessary, but be mindful of potential side reactions and purification challenges.

  • Reaction Time and Temperature: The reaction may not have reached completion. Monitor the reaction progress over time using an appropriate analytical technique (e.g., HPLC, mass spectrometry). While many bioconjugation reactions are performed at room temperature, gentle heating might be required for some systems, but this should be approached with caution to avoid denaturation of biomolecules.

  • Presence of Reducing Agents: For reactions targeting the thiol group, ensure that any disulfide bonds in your biomolecule are adequately reduced. However, be aware that some reducing agents can interfere with certain conjugation chemistries.

  • Side Reactions: Consider the possibility of competing side reactions. For instance, maleimide-based reagents can undergo hydrolysis at high pH.

Q3: How can I improve the stability of my final bioconjugate?

The stability of the resulting adduct is critical, especially for in vivo applications. The choice of conjugation chemistry plays a significant role:

  • Maleimide-thiol adducts can be unstable and undergo retro-Michael addition and thiol exchange reactions. Hydrolysis of the succinimide ring post-conjugation can improve stability but may introduce isomers[1][3].

  • Vinyl sulfone-based conjugates generally exhibit higher stability compared to their maleimide counterparts[1].

  • Thiazolidine formation through reactions with aldehydes or cyanobenzothiazoles offers a stable linkage[4][5].

Q4: Are catalysts required for bioconjugation with this compound?

Many bioconjugation reactions involving aminothiols, such as maleimide-based conjugations and some nitrile-aminothiol conjugations, can proceed efficiently without the need for a catalyst under mild conditions[1][2]. However, for specific reactions, catalysis might be beneficial. For instance, boronic acid can promote the reaction between an N-terminal cysteine and 2-formyl phenylboronic acid[4]. Always refer to the specific protocol for your chosen conjugation chemistry.

Troubleshooting Guide

This guide addresses common issues encountered during bioconjugation with this compound.

Issue Possible Cause Recommended Solution
Low or No Conjugation Incorrect pH of the reaction buffer.Verify and adjust the pH to the optimal range for your specific reaction chemistry.
Inactive or degraded reagents.Use fresh, high-purity reagents. Store this compound under appropriate conditions (cool and dry).
Insufficient reaction time or temperature.Monitor the reaction over a longer period. If the biomolecule is stable, consider a modest increase in temperature.
Poor Selectivity / Side Products pH is promoting reaction with a non-target functional group.Adjust the pH to favor the desired reaction. For example, use mildly acidic conditions to favor thiol reactivity with vinyl sulfones over amine reactivity[1].
High stoichiometry of the labeling reagent.Reduce the molar excess of the labeling reagent.
Precipitation During Reaction Poor solubility of reactants or product.Consider using a co-solvent if it does not interfere with the reaction or the biomolecule's integrity.
Denaturation of the biomolecule.Ensure the reaction conditions (pH, temperature, solvents) are compatible with the stability of your biomolecule.
In-vivo Instability of Conjugate Reversible nature of the linkage (e.g., maleimide-thiol).Choose a more stable conjugation chemistry, such as those forming thiazolidine rings or using vinyl sulfones.

Experimental Protocols

General Protocol for Bioconjugation of a Protein with 1-Amino-2-propanethiol via Nitrile-Aminothiol Conjugation (NATC)

This protocol is a generalized guideline. Specific parameters should be optimized for each unique biomolecule and labeling reagent.

  • Preparation of Biomolecule:

    • If the target is an N-terminal cysteine, ensure the protein is in a suitable buffer (e.g., phosphate buffer, pH 7.5).

    • If targeting an internal cysteine, ensure any disulfide bonds are reduced using a suitable reducing agent like TCEP. Remove the reducing agent before adding the conjugation partner if it interferes with the reaction.

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in an appropriate buffer immediately before use.

  • Conjugation Reaction:

    • Combine the biomolecule and a molar excess of the cyanobenzothiazole (CBT)-containing labeling reagent in the reaction buffer.

    • Add the this compound solution to the reaction mixture.

    • Gently mix and incubate at room temperature for 1-2 hours. The reaction can be monitored by LC-MS or SDS-PAGE.

  • Purification of the Conjugate:

    • Once the reaction is complete, purify the bioconjugate from excess reagents and byproducts.

    • Common purification methods include size-exclusion chromatography (SEC), affinity chromatography, or dialysis. The choice of method depends on the properties of the biomolecule and the conjugate.

  • Characterization:

    • Characterize the final conjugate to confirm successful labeling and determine the degree of labeling. Techniques such as mass spectrometry, UV-Vis spectroscopy, and HPLC are commonly used.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing prep_biomolecule Prepare Biomolecule (e.g., Protein in Buffer) mix Combine Reactants in Optimal Buffer prep_biomolecule->mix prep_reagent Prepare 1-Amino-2-propanethiol and Conjugation Partner prep_reagent->mix incubate Incubate and Monitor (e.g., LC-MS, SDS-PAGE) mix->incubate purify Purify Conjugate (e.g., SEC, Dialysis) incubate->purify characterize Characterize Final Product (e.g., Mass Spec, HPLC) purify->characterize troubleshooting_flowchart decision decision issue issue solution solution start Start Troubleshooting issue_node Low Yield? start->issue_node check_ph Is pH Optimal? issue_node->check_ph Yes adjust_ph Adjust pH check_ph->adjust_ph No check_reagents Reagents Fresh & Pure? check_ph->check_reagents Yes success Problem Solved adjust_ph->success use_fresh_reagents Use Fresh Reagents check_reagents->use_fresh_reagents No check_time_temp Sufficient Time/Temp? check_reagents->check_time_temp Yes use_fresh_reagents->success optimize_time_temp Optimize Time/Temp check_time_temp->optimize_time_temp No check_time_temp->success Yes optimize_time_temp->success ph_reactivity cluster_aminothiol 1-Amino-2-propanethiol cluster_conditions Reaction Conditions cluster_reactivity Primary Reactive Group aminothiol NH2-R-SH acidic_ph Acidic to Neutral pH (e.g., pH 6.5-7.5) basic_ph Basic pH (e.g., pH > 9) thiol Thiol (-SH) acidic_ph->thiol amine Amine (-NH2) basic_ph->amine

References

Technical Support Center: Purification of 1-Amino-2-propanethiol Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the purification of 1-Amino-2-propanethiol hydrochloride after its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: While specific impurities depend on the synthetic route, common contaminants in aminothiol syntheses can include starting materials, byproducts from side reactions, and oxidation products. Potential impurities may include unreacted starting materials, disulfide derivatives formed by oxidation of the thiol group, and isomers or other structurally related byproducts. In syntheses involving protecting groups, incomplete deprotection can also lead to impurities.[1][2][3]

Q2: What is the recommended method for purifying crude this compound?

A2: Recrystallization is a primary and effective method for purifying solid organic compounds like this compound.[4] The choice of solvent is crucial and should be determined through solubility tests to find a system where the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.

Q3: Which solvents are suitable for the recrystallization of this compound?

A3: Given the polar nature of the hydrochloride salt, polar solvents are generally good candidates. Alcoholic solvents, such as ethanol or isopropanol, are often effective for recrystallizing hydrochloride salts.[5][6] Solvent mixtures, like ethanol/water or isopropanol/diethyl ether, can also be employed to achieve the desired solubility profile.[7] A rule of thumb is that solvents containing functional groups similar to the compound of interest can be good solubilizers.[5][8]

Q4: How can I assess the purity of this compound after purification?

A4: The purity of the final product can be assessed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for determining the percentage of the main compound and detecting impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify any residual solvents or impurities. Mass spectrometry (MS) can verify the molecular weight of the compound.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound by recrystallization.

Issue 1: The compound does not dissolve in the hot solvent.

Possible Cause Solution
Insufficient solvent volume.Gradually add more hot solvent until the solid dissolves. Use the minimum amount of hot solvent necessary to achieve a clear solution to maximize yield.[9]
Inappropriate solvent.The solvent may not be polar enough to dissolve the hydrochloride salt. Try a more polar solvent or a different solvent mixture. Refer to the solvent selection table below.
The compound has oiled out.This can happen if the boiling point of the solvent is higher than the melting point of the compound. Add a small amount of a co-solvent in which the compound is more soluble to lower the boiling point of the mixture, or select a different solvent system.[9]

Issue 2: No crystals form upon cooling.

Possible Cause Solution
The solution is not saturated (too much solvent was used).Concentrate the solution by boiling off some of the solvent and then allow it to cool again.[10]
The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid.[10] Alternatively, add a "seed crystal" of the pure compound if available.[10]
Cooling is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[9]

Issue 3: The product "oils out" instead of crystallizing.

Possible Cause Solution
The melting point of the compound is lower than the boiling point of the solvent.Re-heat the solution to dissolve the oil. Add a small amount of a solvent in which the compound is less soluble (an anti-solvent) to lower the saturation temperature. Alternatively, choose a lower-boiling solvent system.
High concentration of impurities.If the crude product is highly impure, it may be necessary to perform a preliminary purification step, such as a solvent wash, before recrystallization. Washing the crude solid with a solvent in which the desired compound is insoluble but the impurities are soluble can be effective.[6]

Issue 4: The yield is low.

| Possible Cause | Solution | | Too much solvent was used, leading to significant loss of product in the mother liquor. | Use the minimum amount of hot solvent required for dissolution. After filtration, the mother liquor can be concentrated and cooled to obtain a second crop of crystals.[9] | | Premature crystallization during hot filtration. | Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. | | The final crystals were washed with a solvent at room temperature. | Always wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize dissolution of the product. |

Experimental Protocols

General Recrystallization Protocol for this compound
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add the chosen solvent dropwise at room temperature. If the solid is insoluble, heat the test tube in a warm water bath. A good solvent will dissolve the compound when hot but not at room temperature.[7]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the flask on a hot plate with stirring until the solvent boils. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Data Presentation

Table 1: Recommended Solvents for Recrystallization
Solvent SystemRationaleTypical Temperature Range (°C)
IsopropanolGood for polar hydrochloride salts.[6]25 to 82
Ethanol/WaterA polar mixture that can be fine-tuned for optimal solubility.[7]25 to ~90
Methanol/Diethyl EtherMethanol dissolves the polar salt, and ether acts as an anti-solvent to induce crystallization.25 to 65
Table 2: Typical Process Parameters for Recrystallization
ParameterValue/Range
Solvent Volume per gram of crude product5 - 20 mL (highly dependent on solvent and purity)
Dissolution TemperatureNear the boiling point of the solvent
Cooling Time1 - 2 hours to room temperature, then 30 minutes in an ice bath
Drying Temperature40 - 50 °C under vacuum

Visualizations

experimental_workflow start Start: Crude 1-Amino-2-propanethiol HCl dissolve Dissolve in Minimum Hot Solvent start->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal cool Slow Cooling & Crystallization dissolve->cool No insoluble impurities hot_filtration Hot Gravity Filtration charcoal->hot_filtration hot_filtration->cool vacuum_filtration Vacuum Filtration to Collect Crystals cool->vacuum_filtration wash Wash with Ice-Cold Solvent vacuum_filtration->wash dry Dry Purified Crystals wash->dry end End: Pure 1-Amino-2-propanethiol HCl dry->end

Caption: Experimental workflow for the purification of this compound by recrystallization.

troubleshooting_guide start Problem Encountered During Recrystallization no_dissolution Compound Won't Dissolve start->no_dissolution no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out low_yield Low Yield start->low_yield no_dissolution_sol Add more hot solvent or change solvent system no_dissolution->no_dissolution_sol no_crystals_sol Induce crystallization (scratch/seed) or concentrate solution no_crystals->no_crystals_sol oiling_out_sol Re-heat and add anti-solvent or pre-purify crude material oiling_out->oiling_out_sol low_yield_sol Use minimum hot solvent, pre-heat filter, wash with cold solvent low_yield->low_yield_sol

References

removing unbound 1-Amino-2-propanethiol hydrochloride from surfaces

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively removing unbound 1-Amino-2-propanethiol hydrochloride from various laboratory surfaces.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in removing this compound from surfaces?

A1: The primary challenge stems from the thiol (-SH) group. Thiols can exhibit strong odors and may adhere to surfaces through chemisorption, particularly on metallic surfaces. The amino group can also contribute to its persistence on certain surfaces.

Q2: What are the initial steps I should take after a small spill of this compound?

A2: For a small spill, first ensure proper personal protective equipment (PPE) is worn, including gloves and safety glasses. Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). The contaminated absorbent should then be disposed of as hazardous waste. Following initial absorption, the surface will require decontamination.

Q3: Is it sufficient to simply wipe the surface with a solvent after a spill?

A3: While wiping with a suitable solvent can remove some of the unbound compound, it may not be sufficient to eliminate residual amounts, especially the odor-causing thiol component. A chemical decontamination step is highly recommended to neutralize the thiol group.

Q4: What is the most effective and generally recommended method for decontaminating surfaces exposed to thiols?

A4: The most widely recommended method is oxidation of the thiol group using a bleach solution (sodium hypochlorite). This converts the thiol to less volatile and less odorous compounds, such as sulfonic acids, which are more water-soluble and easier to remove.

Q5: Are there any safety precautions I should be aware of when using bleach for decontamination?

A5: Yes. Always work in a well-ventilated area, preferably within a fume hood, as the reaction between bleach and thiols can produce volatile byproducts. Never mix bleach with acids, as this will generate toxic chlorine gas. Ensure the bleach solution is compatible with the surface material you are cleaning.

Troubleshooting Guides

Issue: Persistent Odor After Cleaning

Possible Cause 1: Incomplete removal of the thiol compound. Solution: Repeat the decontamination procedure using a fresh bleach solution. Ensure adequate contact time (at least 15-30 minutes) for the bleach to fully oxidize the thiol. For stubborn odors, a longer soaking time for removable parts may be necessary.

Possible Cause 2: Contamination of surrounding areas or equipment. Solution: Thoroughly inspect and decontaminate all items that may have come into contact with the this compound, including lab coats, gloves (dispose of contaminated gloves properly), and any analytical instruments. Vapors can adsorb onto various surfaces.

Possible Cause 3: Inadequate ventilation. Solution: Ensure that the laboratory has adequate air exchange. If working in a fume hood, verify that it is functioning correctly. Activated carbon filters in the fume hood exhaust can also help to capture volatile thiol compounds.

Issue: Visible Residue Remaining on the Surface After Cleaning

Possible Cause 1: Use of an inappropriate cleaning solvent. Solution: While specific solubility data for this compound is not readily available, aminothiols are generally soluble in water and polar organic solvents. If a non-polar solvent was used, switch to water or ethanol for the initial rinse, followed by the bleach decontamination step.

Possible Cause 2: Reaction of the compound with the surface. Solution: For metallic surfaces, strong adhesion can occur. After the initial decontamination, a final rinse with a chelating agent solution (e.g., EDTA) might help to remove any metal-thiol complexes that have formed.

Possible Cause 3: Insufficient rinsing. Solution: After the bleach decontamination step, it is crucial to rinse the surface thoroughly with deionized water to remove the oxidized products and any residual bleach.

Data Presentation

Table 1: Solubility of this compound (Qualitative)
SolventSolubilityRemarks
WaterSolubleExpected to be readily soluble due to the hydrochloride salt and polar amino and thiol groups.
EthanolSolubleGenerally a good solvent for aminothiols.
MethanolSolubleSimilar to ethanol, expected to be an effective solvent.
IsopropanolLikely SolubleExpected to have reasonable solubility.
AcetoneSparingly Soluble to InsolubleLower polarity may limit solubility.

Note: This data is based on the general properties of aminothiols. It is always recommended to test the solubility on a small scale if precise quantitative data is required for a specific application.

Table 2: Chemical Compatibility of Common Laboratory Surfaces with Cleaning Agents
Surface Material5.25% Sodium HypochloriteEthanolIsopropanolAcetone
Glass ExcellentExcellentExcellentExcellent
Stainless Steel Good (short-term)ExcellentExcellentExcellent
Polypropylene (PP) ExcellentExcellentExcellentGood
Polyethylene (PE) ExcellentExcellentExcellentGood
Polycarbonate (PC) Fair (can cause crazing)GoodGoodNot Recommended
PVC GoodGoodGoodNot Recommended

Ratings are for general guidance at room temperature and for typical cleaning contact times. For prolonged exposure or specific grades of materials, consult the manufacturer's specifications.

Experimental Protocols

Protocol 1: Standard Decontamination of Laboratory Surfaces

Objective: To effectively remove and neutralize unbound this compound from non-porous laboratory surfaces.

Materials:

  • 5.25% Sodium hypochlorite solution (household bleach)

  • Deionized water

  • Ethanol (optional, for initial wipe)

  • Absorbent pads

  • Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat

Procedure:

  • Initial Spill Management: If a spill has just occurred, absorb the bulk of the liquid with absorbent pads. Dispose of the contaminated pads in a sealed, labeled hazardous waste container.

  • Optional Pre-clean: For visible residues, gently wipe the surface with a lint-free cloth dampened with ethanol or deionized water. This helps to remove the majority of the unbound compound before neutralization.

  • Decontamination:

    • Prepare a 1:10 dilution of 5.25% sodium hypochlorite solution with deionized water.

    • Generously apply the diluted bleach solution to the contaminated surface, ensuring complete coverage.

    • Allow the solution to remain in contact with the surface for at least 15-30 minutes. For heavily contaminated areas, a longer contact time may be necessary.

  • Rinsing:

    • Thoroughly rinse the surface with deionized water to remove the oxidized thiol byproducts and residual bleach.

    • Wipe the surface dry with clean, lint-free wipes.

  • Verification (Optional): For sensitive applications, the cleanliness of the surface can be verified by analytical techniques such as contact angle measurements or surface-sensitive spectroscopy.

Protocol 2: Decontamination of Glassware

Objective: To decontaminate glassware that has been in contact with this compound.

Materials:

  • 5.25% Sodium hypochlorite solution

  • Deionized water

  • Suitable soaking container (e.g., a plastic tub)

Procedure:

  • Initial Rinse: Rinse the glassware with deionized water to remove any loose residue.

  • Bleach Bath:

    • Prepare a bleach bath by diluting 5.25% sodium hypochlorite solution 1:5 with deionized water in a suitable container.

    • Fully immerse the contaminated glassware in the bleach bath.

    • Allow the glassware to soak for at least 1 hour. For heavily contaminated items, an overnight soak is recommended.

  • Thorough Rinsing:

    • Carefully remove the glassware from the bleach bath.

    • Rinse the glassware thoroughly with deionized water, ensuring all internal and external surfaces are flushed.

  • Final Cleaning: Proceed with standard laboratory glassware cleaning procedures (e.g., washing with a laboratory detergent, followed by final rinses with deionized water).

Mandatory Visualization

Decontamination_Workflow cluster_prep Preparation cluster_spill Spill Management cluster_decon Decontamination PPE Don Appropriate PPE Absorb Absorb Spill with Inert Material PPE->Absorb Ventilation Ensure Proper Ventilation Ventilation->Absorb Dispose_Absorbent Dispose of Contaminated Absorbent Absorb->Dispose_Absorbent PreClean Optional: Pre-clean with Water/Ethanol Dispose_Absorbent->PreClean Apply_Bleach Apply Diluted Bleach Solution (Contact Time: 15-30 min) PreClean->Apply_Bleach Rinse Rinse Thoroughly with Deionized Water Apply_Bleach->Rinse Dry Dry Surface Rinse->Dry

Caption: Workflow for the decontamination of surfaces after a this compound spill.

Decision_Tree cluster_plastic Plastic Type Surface_Type Identify Surface Type Glass Glass Surface_Type->Glass Stainless_Steel Stainless Steel Surface_Type->Stainless_Steel Plastic Plastic Surface_Type->Plastic Action_Glass Standard Decontamination Protocol Glass->Action_Glass Action_SS Standard Decontamination Protocol (Avoid prolonged bleach contact) Stainless_Steel->Action_SS PP_PE Polypropylene (PP) or Polyethylene (PE) Plastic->PP_PE PC Polycarbonate (PC) Plastic->PC PVC PVC Plastic->PVC Action_PP_PE Standard Decontamination Protocol PP_PE->Action_PP_PE Action_PC Use bleach with caution (short contact time). Avoid acetone. PC->Action_PC Action_PVC Standard Decontamination Protocol. Avoid acetone. PVC->Action_PVC

Caption: Decision tree for selecting the appropriate cleaning method based on the surface material.

Technical Support Center: 1-Amino-2-propanethiol Hydrochloride Modified Surfaces

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the long-term stability of surfaces modified with 1-Amino-2-propanethiol hydrochloride. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the long-term stability of this compound modified surfaces?

A1: The long-term stability of self-assembled monolayers (SAMs) derived from this compound is influenced by several factors. These include exposure to ambient air and light, which can lead to oxidation of the thiol-gold bond.[1][2] The presence of hydrophilic groups, such as the amine group in 1-Amino-2-propanethiol, can also reduce electrochemical stability by facilitating the diffusion of water and ions to the surface.[3][4] Other contributing factors include the quality of the substrate, the deposition solvent, incubation time, thiol concentration, and deposition temperature.[5]

Q2: How does oxidation affect the stability of the modified surface?

A2: Oxidation is a significant degradation pathway for thiol-based SAMs on gold surfaces. Exposure to ambient conditions, including oxygen and ultraviolet light, can oxidize the gold-thiolate bond, leading to the formation of alkanesulfonates.[1][2] This process can disrupt the ordered structure of the SAM, potentially causing desorption of the molecules from the surface and a loss of functionality.[1]

Q3: What is the expected shelf-life of a this compound modified surface under ambient conditions?

A3: The stability of thiol-based SAMs under ambient conditions can be limited, with some studies indicating that decomposition can occur within a few days.[1] The rate of degradation is influenced by factors such as alkyl chain length, with shorter chains being more susceptible to oxidation.[1] To ensure the integrity of the modified surface, it is recommended to use freshly prepared samples and to store them in a controlled, benign environment.[2]

Q4: Can the stability of the modified surface be improved?

A4: Yes, several strategies can enhance the stability of aminothiol SAMs. The formation of densely packed, well-ordered monolayers can block the penetration of oxygen and other reactive species to the metal-thiol interface.[1] Additionally, amide-containing alkanethiols have demonstrated greater thermal stability due to the formation of internal hydrogen networks.[6] Minimizing exposure to oxygen and light during storage is also a critical factor in preserving the integrity of the SAM.[2]

Q5: How does the choice of substrate (e.g., Gold, Platinum, Copper) affect stability?

A5: The choice of metal substrate significantly impacts the electrochemical stability of thiol-based SAMs. The oxidative stability generally follows the order: Copper < Platinum < Gold, which is consistent with the propensity of each metal to form surface oxides.[3][7] In contrast, the reductive stability tends to follow the trend: Gold < Platinum < Copper.[3][7]

Troubleshooting Guides

Issue 1: Loss of Surface Functionality (e.g., reduced protein binding)

  • Possible Cause: Degradation of the SAM due to oxidation of the thiol-gold bond.[1][2] This can lead to a disordered monolayer and loss of the terminal amine groups responsible for subsequent functionalization.

  • Troubleshooting Steps:

    • Verify Surface Integrity: Use surface characterization techniques such as X-ray Photoelectron Spectroscopy (XPS) to check for the presence of oxidized sulfur species. A shift in the S 2p binding energy can indicate oxidation.[2]

    • Use Freshly Prepared Samples: Whenever possible, use freshly modified surfaces for your experiments to minimize the effects of ambient exposure.[2]

    • Controlled Storage: Store modified surfaces under an inert atmosphere (e.g., nitrogen or argon) and in the dark to reduce photo-oxidation.[2][8]

    • Consider Alternative Molecules: For applications requiring higher stability, consider using longer-chain aminothiols or molecules with internal hydrogen bonding capabilities, such as amide-containing thiols.[6]

Issue 2: Inconsistent Experimental Results

  • Possible Cause: Incomplete or disordered monolayer formation. The quality of the SAM is highly dependent on the preparation protocol.[9]

  • Troubleshooting Steps:

    • Optimize Self-Assembly Time: Ensure a sufficient incubation time (typically 24-48 hours) to allow for the formation of a well-ordered monolayer.[8]

    • Control Environment: Prepare SAMs in a clean environment, avoiding contaminants like silanes or iodine that can interfere with monolayer formation.[9]

    • Adjust pH for Amino Thiols: When preparing the thiol solution, adjust the pH to approximately 12 to ensure the amine group is deprotonated, which can influence monolayer packing.[8]

    • Characterize the Monolayer: Use techniques like contact angle measurements or ellipsometry to confirm the formation of a consistent and high-quality monolayer before proceeding with further experiments.

Issue 3: Delamination or Peeling of the Modified Layer

  • Possible Cause: Poor adhesion of the gold substrate to the underlying material or aggressive cleaning procedures. While the thiol-gold bond is strong, the overall stability can be compromised by the substrate itself.

  • Troubleshooting Steps:

    • Substrate Quality Control: Ensure the use of high-quality gold-coated substrates with good adhesion layers (e.g., chromium or titanium).

    • Gentle Rinsing: After self-assembly, rinse the surface gently with the appropriate solvent (e.g., ethanol) to remove non-chemisorbed molecules without physically damaging the monolayer.[8]

    • Avoid Harsh Solvents: Do not expose the modified surface to solvents that could potentially compromise the integrity of the SAM or the underlying gold layer.

Quantitative Data Summary

Table 1: Factors Influencing Electrochemical Stability of Thiol-Based SAMs

FactorEffect on StabilityReference
Substrate (Oxidative Stability) Cu < Pt < Au[3][7]
Substrate (Reductive Stability) Au < Pt < Cu[3][7]
Alkyl Chain Length Stability increases with chain length[1][7]
Hydrophilic Tail Groups Generally reduce electrochemical stability[3][4]
SAM Defects Decrease stability[3][7]
Intermolecular Hydrogen Bonding Can increase thermal stability[6]

Experimental Protocols

Protocol 1: Preparation of this compound Modified Gold Surfaces
  • Materials:

    • Gold-coated substrates

    • This compound

    • 200 proof ethanol

    • Ammonium hydroxide or triethylamine

    • Clean glass or polypropylene containers

    • Dry nitrogen gas

  • Procedure:

    • Solution Preparation: Prepare a 1-5 mM solution of this compound in 200 proof ethanol.[8]

    • pH Adjustment: Adjust the pH of the thiol solution to approximately 12 by adding a few drops of concentrated ammonium hydroxide or triethylamine. This is to deprotonate the amine group.[8]

    • Sonication: Sonicate the solution for 5-10 minutes to ensure the thiol is fully dissolved.[8]

    • Substrate Immersion: Immerse the gold substrate into the thiol solution in a clean container. Ensure the entire surface is covered.[8]

    • Inert Atmosphere: Backfill the container with dry nitrogen gas to minimize oxygen exposure, then seal the container.[8]

    • Self-Assembly: Allow the self-assembly to proceed for 24-48 hours at room temperature. Longer incubation times generally result in more ordered monolayers.[8]

    • Rinsing: After incubation, remove the substrate with clean tweezers and rinse thoroughly with fresh ethanol to remove any physisorbed molecules.[8]

    • Drying: Dry the surface with a gentle stream of dry nitrogen gas.[8]

    • Storage: Store the modified substrates in a clean, dry environment, preferably under an inert atmosphere and protected from light.[2]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assembly Self-Assembly cluster_post Post-Processing prep1 Dissolve 1-Amino-2-propanethiol HCl in Ethanol prep2 Adjust pH to ~12 prep1->prep2 prep3 Sonicate for 10 min prep2->prep3 assembly1 Immerse Gold Substrate prep3->assembly1 assembly2 Backfill with Nitrogen & Seal assembly1->assembly2 assembly3 Incubate for 24-48 hours assembly2->assembly3 post1 Rinse with Ethanol assembly3->post1 post2 Dry with Nitrogen post1->post2 post3 Store in Inert Atmosphere post2->post3

Caption: Experimental workflow for modifying gold surfaces.

degradation_pathway start Stable Aminothiol SAM (R-S-Au) oxidants Exposure to: - Oxygen (O2) - UV Light - Ozone (O3) start->oxidants Environmental Stressors intermediate Oxidation of Thiolate Bond oxidants->intermediate end Degraded Surface: - Disordered Monolayer - Desorption of Molecules - Loss of Functionality intermediate->end

Caption: Degradation pathway of thiol SAMs.

References

Validation & Comparative

A Comparative Guide to Nanoparticle Functionalization: 1-Amino-2-propanethiol hydrochloride vs. Cysteamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of nanotechnology, the surface functionalization of nanoparticles is a critical step in tailoring their properties for specific applications, from targeted drug delivery to advanced diagnostics. The choice of ligand used to coat these nanoparticles dictates their stability, biocompatibility, and overall performance. This guide provides a comparative analysis of two aminothiol ligands: 1-Amino-2-propanethiol hydrochloride and the more commonly used Cysteamine.

While extensive research has been conducted on the application of cysteamine for nanoparticle functionalization, a notable gap exists in the scientific literature regarding the performance of this compound. This guide, therefore, presents a comprehensive overview of cysteamine as a benchmark, coupled with a theoretical comparison of this compound based on fundamental chemical principles and general knowledge of aminothiol ligands. This analysis aims to provide a foundational understanding for researchers and to highlight a promising area for future empirical investigation.

Structural and Chemical Properties

Both this compound and cysteamine are short-chain bifunctional ligands possessing a thiol (-SH) group and an amino (-NH2) group. The thiol group provides a strong anchor to the surface of noble metal nanoparticles, such as gold and silver, through the formation of a stable metal-sulfur bond. The terminal amino group is then available for further conjugation with therapeutic agents, targeting moieties, or imaging probes.

The key structural difference lies in the position of the functional groups. In cysteamine (2-aminoethanethiol), the amino and thiol groups are on adjacent carbons in a two-carbon chain. In 1-Amino-2-propanethiol, the amino group is on the first carbon and the thiol group is on the second carbon of a three-carbon propane backbone. This subtle difference in structure can influence the packing density of the ligands on the nanoparticle surface, the accessibility of the terminal amino group, and the overall stability of the functionalized nanoparticle.

Performance Comparison: Cysteamine as the Benchmark

Due to the wealth of available data, cysteamine serves as the standard against which other aminothiol ligands are often compared. The following table summarizes key performance metrics for cysteamine-functionalized nanoparticles, with a theoretical projection for this compound based on its chemical structure.

Table 1: Comparative Performance of Cysteamine and this compound for Nanoparticle Functionalization

Performance MetricCysteamineThis compound (Theoretical)Key Considerations
Nanoparticle Stability Forms a stable self-assembled monolayer (SAM) on gold and other noble metal nanoparticles, providing good colloidal stability.[1]Expected to form a stable SAM due to the strong thiol-gold interaction. The additional methyl group may influence packing density and inter-ligand interactions, potentially affecting long-term stability.Stability is influenced by factors such as pH, ionic strength, and the presence of competing molecules.
Biocompatibility Generally considered biocompatible at concentrations used for nanoparticle functionalization. The positive charge from the protonated amine can influence cellular interactions.Expected to have similar biocompatibility to cysteamine. The structural difference is unlikely to introduce significant toxicity, but empirical testing is required.Biocompatibility is dose-dependent and can be influenced by the nanoparticle core material and the overall surface charge.
Drug Loading Efficiency The terminal amine provides a reactive site for conjugating drugs via amide bond formation or other coupling chemistries. Loading efficiency is dependent on the drug and conjugation strategy.The terminal amine should be readily available for drug conjugation. The slightly longer carbon backbone might provide more flexibility, potentially influencing conjugation efficiency.The efficiency of drug loading is highly dependent on the specific drug molecule, the linker chemistry used, and the reaction conditions.[2]
Targeting Efficacy The amino group can be used to attach targeting ligands (e.g., antibodies, peptides) to direct nanoparticles to specific cells or tissues.Similar to cysteamine, the amino group can be functionalized for active targeting. The accessibility of the amine may differ slightly due to the molecular structure.The effectiveness of targeting depends on the choice of targeting ligand and its proper orientation and density on the nanoparticle surface.

Experimental Protocols

Detailed and validated experimental protocols are crucial for reproducible and reliable nanoparticle functionalization. The following are generalized protocols for the functionalization of gold nanoparticles with aminothiols, which can be adapted for both cysteamine and this compound.

Protocol 1: Functionalization of Citrate-Capped Gold Nanoparticles

Objective: To replace the citrate capping agent on gold nanoparticles with an aminothiol ligand.

Materials:

  • Citrate-capped gold nanoparticle solution (e.g., 10 nm)

  • Cysteamine hydrochloride or this compound

  • Deionized (DI) water

  • Phosphate-buffered saline (PBS)

  • Centrifuge

Procedure:

  • Prepare a stock solution of the aminothiol ligand (e.g., 10 mM in DI water).

  • To 1 mL of the gold nanoparticle solution, add a calculated volume of the aminothiol stock solution to achieve the desired final concentration (e.g., 1 mM).

  • Gently mix the solution and allow it to incubate at room temperature for a specified time (e.g., 2-12 hours) to allow for ligand exchange.

  • After incubation, centrifuge the solution to pellet the functionalized nanoparticles. The speed and duration will depend on the nanoparticle size (e.g., 12,000 rpm for 30 minutes for 10 nm AuNPs).

  • Carefully remove the supernatant, which contains excess ligand and displaced citrate.

  • Resuspend the nanoparticle pellet in a desired buffer, such as PBS, by gentle sonication or vortexing.

  • Repeat the centrifugation and resuspension steps (washing) at least two more times to ensure the removal of unbound ligands.

  • After the final wash, resuspend the functionalized nanoparticles in the desired buffer for characterization and further use.

Protocol 2: Characterization of Functionalized Nanoparticles

Objective: To confirm the successful functionalization and assess the properties of the modified nanoparticles.

Methods:

  • UV-Vis Spectroscopy: To monitor changes in the surface plasmon resonance (SPR) peak of the gold nanoparticles. A red-shift in the SPR peak is often indicative of a change in the local refractive index around the nanoparticles upon ligand exchange.

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution of the nanoparticles. An increase in hydrodynamic diameter is expected after functionalization.

  • Zeta Potential Measurement: To determine the surface charge of the nanoparticles. A shift from a negative zeta potential (for citrate-capped AuNPs) to a positive zeta potential is expected after functionalization with aminothiols due to the protonation of the terminal amino group at neutral pH.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present on the nanoparticle surface. The appearance of peaks corresponding to N-H and C-N vibrations and the disappearance of citrate-related peaks can confirm successful functionalization.

  • Transmission Electron Microscopy (TEM): To visualize the size, shape, and dispersity of the nanoparticles before and after functionalization.

Visualizing the Process and Logic

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_ligands Ligands cluster_nanoparticle Nanoparticle Core cluster_functionalized Functionalized Nanoparticle ligand1 1-Amino-2-propanethiol hydrochloride np AuNP ligand1->np Functionalization (Thiol-Gold Binding) ligand2 Cysteamine ligand2->np Functionalization (Thiol-Gold Binding) func_np AuNP Core Aminothiol Ligand Shell drug Therapeutic Drug func_np:f1->drug Drug Conjugation (Amide Bond)

Caption: Nanoparticle functionalization workflow.

G start Start: Citrate-AuNP Solution add_ligand Add Aminothiol Ligand (Cysteamine or 1-Amino-2-propanethiol) start->add_ligand incubate Incubate for Ligand Exchange add_ligand->incubate centrifuge1 Centrifuge to Pellet Nanoparticles incubate->centrifuge1 remove_supernatant1 Remove Supernatant centrifuge1->remove_supernatant1 resuspend1 Resuspend in Buffer remove_supernatant1->resuspend1 wash_loop Repeat Wash Cycle (2x) resuspend1->wash_loop centrifuge2 Centrifuge wash_loop->centrifuge2 Yes characterize Characterize Functionalized AuNPs (UV-Vis, DLS, Zeta, FTIR, TEM) wash_loop->characterize No remove_supernatant2 Remove Supernatant centrifuge2->remove_supernatant2 resuspend2 Resuspend in Final Buffer remove_supernatant2->resuspend2 resuspend2->wash_loop end End: Purified Functionalized AuNPs characterize->end

Caption: Experimental workflow for nanoparticle functionalization.

Conclusion and Future Directions

Cysteamine is a well-established and effective ligand for the functionalization of a variety of nanoparticles, offering good stability and a versatile platform for further modification. While this compound is structurally similar and is expected to exhibit comparable performance, a significant lack of empirical data prevents a direct and definitive comparison.

The theoretical advantages of this compound, such as potential differences in surface packing and reactivity, warrant further investigation. Researchers are encouraged to conduct direct comparative studies to elucidate the performance of this promising alternative ligand. Such studies should focus on quantifying nanoparticle stability under various physiological conditions, assessing biocompatibility through in vitro and in vivo models, and evaluating the efficiency of drug loading and release. This future research will be invaluable in expanding the toolbox of ligands available for designing the next generation of advanced nanomaterials for biomedical applications.

References

validation of protein activity after immobilization with 1-Amino-2-propanethiol hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

A critical step in the development of robust and reusable protein-based technologies, such as biosensors, enzymatic reactors, and affinity chromatography systems, is the effective immobilization of proteins onto solid supports. The choice of immobilization chemistry is paramount, as it directly impacts the protein's stability, orientation, and, most importantly, its biological activity. This guide provides a comparative analysis of protein immobilization strategies, with a focus on the validation of protein activity post-immobilization. While direct experimental data for the use of 1-Amino-2-propanethiol hydrochloride is limited in publicly available literature, this guide will use representative data from analogous amine and thiol-based immobilization chemistries to provide a framework for comparison and decision-making.

Comparison of Immobilization Chemistries: Amine vs. Thiol Coupling

The two most prevalent covalent immobilization strategies involve the reaction of primary amines (e.g., from lysine residues) or thiol groups (e.g., from cysteine residues) on the protein surface with a reactive support. This compound possesses both a primary amine and a thiol group, offering potential for versatile or site-specific immobilization strategies.

Quantitative Performance Metrics

The success of a protein immobilization protocol is primarily determined by two key metrics: immobilization efficiency and retained biological activity. The following table summarizes representative data for commonly used amine-reactive (e.g., N-Hydroxysuccinimide esters) and thiol-reactive (e.g., maleimide) surfaces.

FeatureAmine-Reactive Immobilization (e.g., NHS-ester)Thiol-Reactive Immobilization (e.g., Maleimide)
Target Residues Primary amines (Lysine, N-terminus)Thiols (Cysteine)
Immobilization Efficiency (%) 70 - 9060 - 85
Retained Protein Activity (%) 40 - 7550 - 90
Orientation Control RandomSite-directed (if Cys is engineered)
Bond Stability Stable amide bondStable thioether bond
Advantages High abundance of lysine residues, generally high immobilization yield.Allows for site-specific immobilization, potentially preserving the active site.
Disadvantages Random orientation can lead to reduced activity if the active site is sterically hindered.Requires the presence of free cysteine residues, which may not be available or may be involved in disulfide bonds.

Disclaimer: The data presented in this table is representative of typical outcomes for amine and thiol-based immobilization strategies and is intended for illustrative purposes. Actual results will vary depending on the specific protein, support material, and experimental conditions.

Experimental Protocols

Protocol 1: Amine-Based Immobilization using an NHS-activated Surface

This protocol describes a general procedure for immobilizing a protein onto a surface activated with N-hydroxysuccinimide (NHS) esters.

Materials:

  • NHS-activated support (e.g., magnetic beads, sensor chip)

  • Protein to be immobilized (in a suitable buffer, pH 7.0-8.5, amine-free, e.g., PBS)

  • Quenching buffer (e.g., 1 M ethanolamine or 1 M glycine, pH 8.0)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Bradford protein assay reagent

Procedure:

  • Equilibrate the NHS-activated support with the immobilization buffer.

  • Prepare a solution of the protein in the immobilization buffer at a concentration of 0.1-1.0 mg/mL.

  • Incubate the support with the protein solution for 1-2 hours at room temperature with gentle agitation.

  • Separate the support from the supernatant. The supernatant can be used to determine the amount of unbound protein using a Bradford assay to calculate immobilization efficiency.

  • Quench any unreacted NHS esters by incubating the support with the quenching buffer for 30 minutes.

  • Wash the support extensively with the wash buffer to remove non-covalently bound protein.

  • The support with the immobilized protein is now ready for activity validation.

Protocol 2: Thiol-Based Immobilization using a Maleimide-activated Surface

This protocol outlines the immobilization of a protein containing a free cysteine residue onto a maleimide-activated surface.

Materials:

  • Maleimide-activated support

  • Protein with a free cysteine residue (in a suitable buffer, pH 6.5-7.5, e.g., phosphate buffer with EDTA)

  • Reducing agent (e.g., TCEP) if cysteine residues are oxidized.

  • Blocking agent (e.g., 10 mM L-cysteine)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

  • If necessary, reduce any disulfide bonds in the protein by incubation with a reducing agent like TCEP. Remove the reducing agent prior to immobilization.

  • Equilibrate the maleimide-activated support with the immobilization buffer.

  • Prepare a solution of the protein in the immobilization buffer at a concentration of 0.1-1.0 mg/mL.

  • Incubate the support with the protein solution for 1-2 hours at room temperature with gentle agitation.

  • Block any unreacted maleimide groups by incubating the support with the blocking agent for 30 minutes.

  • Wash the support thoroughly with the wash buffer.

  • The support with the site-specifically immobilized protein is now ready for activity validation.

Validation of Protein Activity

Following immobilization, it is crucial to validate that the protein retains its biological function. The specific assay will depend on the protein of interest.

General Workflow for Activity Validation:

  • Determine the amount of immobilized protein: This can be done indirectly by measuring the protein concentration in the supernatant before and after immobilization, or directly using on-surface protein quantification methods.

  • Perform a functional assay: Use a standardized assay to measure the activity of the immobilized protein. For enzymes, this would involve measuring the rate of substrate conversion to product. For antibodies, it would involve measuring their binding affinity to their specific antigen.

  • Calculate the specific activity: The specific activity is the activity per unit amount of immobilized protein. This is then compared to the specific activity of the free protein in solution to determine the percentage of retained activity.

Visualizing the Processes

cluster_amine Amine-Based Immobilization cluster_thiol Thiol-Based Immobilization Protein_Amine Protein-NH2 Immobilized_Protein_Amide Support-CO-NH-Protein Protein_Amine->Immobilized_Protein_Amide Reaction NHS_Surface Support-NHS NHS_Surface->Immobilized_Protein_Amide Protein_Thiol Protein-SH Immobilized_Protein_Thioether Support-S-Protein Protein_Thiol->Immobilized_Protein_Thioether Reaction Maleimide_Surface Support-Maleimide Maleimide_Surface->Immobilized_Protein_Thioether

Caption: Covalent immobilization chemistries.

Start Start Protein_Sol Protein in Solution Start->Protein_Sol Immobilization Immobilization on Support Protein_Sol->Immobilization Wash Wash to Remove Unbound Protein Immobilization->Wash Quantify Quantify Immobilized Protein Wash->Quantify Activity_Assay Perform Activity Assay Quantify->Activity_Assay Calculate Calculate Specific Activity & Retained Activity Activity_Assay->Calculate End End Calculate->End

Caption: Experimental workflow for immobilization and validation.

The Potential of this compound

The bifunctional nature of this compound presents intriguing possibilities for protein immobilization. Depending on the surface chemistry of the support material, it could be used in several ways:

  • As a linker to an activated surface: The amine group could react with an NHS-activated surface, leaving the thiol group available to subsequently react with a protein that has a maleimide or other thiol-reactive group introduced.

  • Direct coupling to a metal surface: The thiol group has a strong affinity for gold surfaces, allowing for the formation of a self-assembled monolayer. The exposed amine groups could then be used to covalently link proteins via glutaraldehyde or other crosslinkers.

Further research is required to explore the practical applications and performance of this compound in protein immobilization and to generate the experimental data necessary for a direct comparison with established methods.

A Comparative Analysis of Aminothiols for Surface Modification: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a surface modification agent is a critical step in a wide range of applications, from biosensors and medical implants to drug delivery systems. Aminothiols, with their ability to form self-assembled monolayers (SAMs) on noble metal surfaces, offer a versatile platform for tailoring surface properties. This guide provides a comparative analysis of three commonly used aminothiols—Cysteamine, 11-Amino-1-undecanethiol, and 4-Aminothiophenol—to aid in the selection of the most suitable agent for your specific research needs.

This comparison focuses on key performance indicators: surface coverage, stability, and biocompatibility, supported by experimental data from the scientific literature. Detailed experimental protocols for the formation and characterization of these aminothiol SAMs are also provided.

Performance Comparison of Aminothiols

The selection of an appropriate aminothiol for surface modification depends on the desired surface characteristics. The following tables summarize the key quantitative data for Cysteamine, 11-Amino-1-undecanethiol, and 4-Aminothiophenol, focusing on their performance on gold surfaces.

AminothiolMolecular StructureAlkyl Chain LengthAromaticity
Cysteamine HS-(CH₂)₂-NH₂Short (C2)Aliphatic
11-Amino-1-undecanethiol HS-(CH₂)₁₁-NH₂Long (C11)Aliphatic
4-Aminothiophenol HS-C₆H₄-NH₂N/AAromatic

Table 1: Physicochemical Properties of Selected Aminothiols. This table provides a basic overview of the structural differences between the compared aminothiols.

AminothiolSurface Coverage (molecules/cm²)Packing DensityFilm Thickness (nm)Water Contact Angle (°)
Cysteamine ~ 4 x 10¹⁴[1]Moderate~0.5 - 1.020° - 40°
11-Amino-1-undecanethiol ~ 4.4 x 10¹⁴High~1.6[2]30° - 50°
4-Aminothiophenol ~ 7.7 x 10¹⁴High~0.8 - 1.250° - 70°[3]

Table 2: Surface Characteristics of Aminothiol SAMs on Gold. This table compares the physical properties of the self-assembled monolayers formed by the different aminothiols. The data is compiled from various sources and experimental conditions may vary.

| Aminothiol | Reductive Desorption Potential (V vs. Ag/AgCl) | Thermal Stability | Oxidative Stability | | :--- | :--- | :--- | :--- | :--- | | Cysteamine | ~ -0.9 to -1.1[4] | Moderate | Prone to oxidation | | 11-Amino-1-undecanethiol | ~ -1.1 to -1.3 | High | More stable than short chains | | 4-Aminothiophenol | ~ -0.8 to -1.0 | High | Susceptible to electrochemical oxidation[5] |

Table 3: Stability of Aminothiol SAMs on Gold. This table provides an overview of the stability of the monolayers under different conditions. Direct comparison of thermal stability is challenging due to different experimental setups in the literature.

AminothiolProtein Adsorption (e.g., Albumin)Cell Adhesion
Cysteamine Moderate to highPromotes cell adhesion
11-Amino-1-undecanethiol Low to moderateCan be tailored to resist or promote adhesion
4-Aminothiophenol ModerateCan be tailored to resist or promote adhesion

Table 4: Biocompatibility of Aminothiol-Modified Surfaces. This table summarizes the general trends in protein adsorption and cell adhesion on surfaces modified with the respective aminothiols. The actual biocompatibility can be highly dependent on the specific protein, cell type, and experimental conditions. For instance, studies have shown that bovine serum albumin (BSA) adsorption is greater on positively charged amine-terminated surfaces compared to neutral or negatively charged surfaces[6][7].

Experimental Protocols

The following are generalized protocols for the formation and characterization of aminothiol self-assembled monolayers on gold surfaces.

Protocol 1: Formation of Aminothiol SAMs on Gold
  • Substrate Preparation:

    • Use gold-coated substrates (e.g., glass slides or silicon wafers).

    • Clean the substrates by sonicating in a sequence of solvents: acetone, ethanol, and deionized water (10 minutes each).

    • Dry the substrates under a stream of nitrogen gas.

    • For optimal results, perform a final cleaning step using a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or UV/Ozone treatment to remove any organic contaminants. Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment.

  • SAM Formation:

    • Prepare a 1-10 mM solution of the desired aminothiol in a suitable solvent (e.g., ethanol for aliphatic thiols, ethanol or toluene for aromatic thiols).

    • Immerse the cleaned gold substrates in the aminothiol solution.

    • Incubate for a sufficient time to allow for monolayer formation. This can range from a few minutes to 24 hours. For well-ordered monolayers, an incubation time of 12-24 hours is often recommended.[5]

    • After incubation, remove the substrates from the solution and rinse thoroughly with the same solvent to remove any non-chemisorbed molecules.

    • Dry the substrates under a stream of nitrogen gas.

Protocol 2: Characterization of Aminothiol SAMs
  • Contact Angle Goniometry:

    • Measure the static water contact angle to assess the surface hydrophilicity. A sessile drop method is commonly used.

    • A lower contact angle indicates a more hydrophilic surface, which is expected for amine-terminated monolayers.

  • Ellipsometry:

    • Use a spectroscopic ellipsometer to measure the thickness of the formed SAM.

    • Measurements are typically taken before and after SAM formation to determine the film thickness.

  • X-ray Photoelectron Spectroscopy (XPS):

    • Perform XPS analysis to confirm the chemical composition of the surface.

    • Look for the characteristic peaks of sulfur (S 2p), nitrogen (N 1s), and carbon (C 1s) to verify the presence of the aminothiol monolayer. The binding energy of the S 2p peak can confirm the formation of a gold-thiolate bond.

  • Electrochemical Methods (Cyclic Voltammetry):

    • Use cyclic voltammetry to study the electrochemical properties of the modified surface.

    • Reductive desorption scans can be performed in an alkaline solution (e.g., 0.1 M KOH) to determine the surface coverage and assess the stability of the SAM.

Visualizing Workflows and Concepts

To better illustrate the processes and concepts described, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Characterization start Start: Gold Substrate cleaning Solvent Cleaning (Acetone, Ethanol, DI Water) start->cleaning drying1 Nitrogen Drying cleaning->drying1 final_clean Final Cleaning (Piranha or UV/Ozone) drying1->final_clean solution Prepare Aminothiol Solution (1-10 mM) final_clean->solution immersion Immerse Substrate (1-24 hours) solution->immersion rinsing Rinse with Solvent immersion->rinsing drying2 Nitrogen Drying rinsing->drying2 contact_angle Contact Angle Goniometry drying2->contact_angle ellipsometry Ellipsometry drying2->ellipsometry xps XPS drying2->xps cv Cyclic Voltammetry drying2->cv end End: Functionalized Surface contact_angle->end ellipsometry->end xps->end cv->end Surface_Interaction cluster_surface Aminothiol Modified Surface cluster_bio Biological Environment gold Gold Substrate sam Aminothiol SAM (-NH₂ terminal groups) protein Proteins sam->protein Protein Adsorption (Electrostatic & Hydrophobic Interactions) cell Cells sam->cell Cell Adhesion (Mediated by adsorbed proteins) protein->cell Influences

References

Assessing the Surface Coverage of 1-Amino-2-propanethiol Hydrochloride Monolayers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise control and characterization of self-assembled monolayers (SAMs) are critical for a wide range of applications, from biosensors to drug delivery systems. This guide provides a comparative assessment of the surface coverage of 1-Amino-2-propanethiol hydrochloride monolayers and its alternatives, supported by experimental data and detailed protocols.

The ability of thiol-containing molecules to form well-ordered, single-layer films on gold surfaces offers a robust method for functionalizing substrates. The density and arrangement of these molecules on the surface, known as surface coverage, are key parameters that dictate the performance of the resulting interface. This guide focuses on this compound and compares its surface coverage with that of its structural isomer, 3-Amino-1-propanethiol hydrochloride, and a shorter-chain aminothiol, cysteamine.

Comparative Analysis of Surface Coverage

The surface coverage of self-assembled monolayers is influenced by several factors, including the molecular structure of the thiol, the length of the alkyl chain, and the nature of the terminal group. The following table summarizes the reported surface coverage values for this compound and its alternatives on gold surfaces, as determined by various experimental techniques.

MoleculeChemical StructureSurface Coverage (mol/cm²)Surface Coverage (molecules/nm²)Experimental Technique
This compound HS-CH(CH₃)-CH₂-NH₂·HClData not available in reviewed literatureData not available in reviewed literature-
3-Amino-1-propanethiol hydrochloride HS-(CH₂)₃-NH₂·HCl7.8 x 10⁻¹⁰4.7Reductive Desorption
Cysteamine (2-Aminoethanethiol hydrochloride) HS-(CH₂)₂-NH₂·HCl~1 x 10⁻⁹~6.0Voltammetry
3-Mercaptopropionic acid HS-(CH₂)₂-COOH-7.8 ± 1.2Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES)

Note: The surface coverage of 3-mercaptopropionic acid is included to provide context for a similar chain length thiol with a different terminal group.

Key Factors Influencing Surface Coverage

The data suggests that even small changes in molecular structure can impact the packing density of the monolayer.

  • Chain Length: Generally, longer alkyl chains lead to stronger van der Waals interactions between adjacent molecules, resulting in more densely packed and ordered monolayers.

Experimental Protocols for Assessing Surface Coverage

The determination of surface coverage is primarily achieved through electrochemical methods and surface-sensitive analytical techniques like X-ray Photoelectron Spectroscopy (XPS).

Electrochemical Reductive Desorption

This technique is a powerful method for quantifying the amount of thiol adsorbed onto a gold surface. It involves applying a negative potential to the gold electrode, which causes the reductive desorption of the chemisorbed thiol molecules. The total charge passed during this process is directly proportional to the number of desorbed molecules, allowing for the calculation of the surface coverage.

Protocol for Reductive Desorption of 3-Amino-1-propanethiol Hydrochloride on a Gold Electrode:

  • Electrode Preparation: A clean, polycrystalline gold electrode is used as the substrate. The electrode is typically cleaned by polishing with alumina slurry followed by electrochemical cycling in a sulfuric acid solution until a reproducible cyclic voltammogram is obtained.

  • Monolayer Formation: The cleaned gold electrode is immersed in a dilute solution (e.g., 1 mM) of 3-Amino-1-propanethiol hydrochloride in an appropriate solvent (e.g., ethanol or water) for a sufficient time (typically several hours to overnight) to allow for the formation of a saturated monolayer.

  • Rinsing: After incubation, the electrode is thoroughly rinsed with the solvent to remove any non-chemisorbed molecules.

  • Electrochemical Measurement: The modified electrode is placed in an electrochemical cell containing a deaerated electrolyte solution (e.g., 0.5 M KOH). A linear sweep voltammogram is recorded in the negative direction, starting from a potential where the monolayer is stable to a potential sufficiently negative to cause the complete desorption of the thiol.

  • Data Analysis: The area under the reductive desorption peak in the voltammogram is integrated to obtain the total charge (Q) associated with the desorption process. The surface coverage (Γ) is then calculated using the following equation:

    Γ = Q / (n * F * A)

    where:

    • Γ is the surface coverage in mol/cm²

    • Q is the desorption charge in Coulombs

    • n is the number of electrons transferred per molecule (typically 1 for thiol desorption)

    • F is the Faraday constant (96485 C/mol)

    • A is the geometric area of the electrode in cm²

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical state of the top few nanometers of a material. By analyzing the intensities of the core-level photoemission peaks of the elements present in the monolayer (e.g., C, N, S) and the underlying gold substrate, the relative surface coverage can be determined.

Protocol for XPS Analysis of Aminothiol Monolayers on Gold:

  • Sample Preparation: A gold-coated substrate (e.g., silicon wafer with a thin layer of gold) is cleaned and then immersed in the aminothiol solution to form the monolayer, following a similar procedure as for the electrochemical measurements.

  • XPS Measurement: The sample is introduced into the ultra-high vacuum chamber of the XPS instrument. A monochromatic X-ray source (e.g., Al Kα) is used to irradiate the sample surface.

  • Data Acquisition: Survey scans are first acquired to identify all the elements present on the surface. High-resolution spectra are then recorded for the elements of interest (e.g., Au 4f, S 2p, N 1s, C 1s).

  • Data Analysis: The peak areas in the high-resolution spectra are determined and corrected for their respective atomic sensitivity factors. The ratio of the peak areas of the elements in the monolayer to the peak area of the gold substrate can be used to calculate the surface coverage. This often involves the use of a model that takes into account the attenuation of the photoelectrons from the substrate by the overlying monolayer.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for assessing the surface coverage of aminothiol monolayers and the logical relationship between molecular structure and surface packing.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Surface Analysis cluster_data Data Interpretation substrate Clean Gold Substrate incubation Monolayer Formation (Incubation) substrate->incubation solution Aminothiol Solution solution->incubation rinsing Rinsing incubation->rinsing electrochemistry Electrochemical Reductive Desorption rinsing->electrochemistry xps X-ray Photoelectron Spectroscopy rinsing->xps calculation Surface Coverage Calculation electrochemistry->calculation xps->calculation comparison Comparative Analysis calculation->comparison

Experimental workflow for assessing surface coverage.

logical_relationship cluster_factors Molecular Factors cluster_interactions Intermolecular Interactions cluster_outcome Monolayer Properties structure Molecular Structure (Isomerism) steric Steric Hindrance structure->steric chain_length Alkyl Chain Length vdw van der Waals Forces chain_length->vdw terminal_group Terminal Group terminal_group->steric packing Packing Density (Surface Coverage) vdw->packing steric->packing ordering Molecular Ordering packing->ordering

Factors influencing monolayer surface coverage.

A Comparative Guide to the Electrochemical Impedance Spectroscopy of Amine-Terminated Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electrochemical impedance spectroscopy (EIS) characteristics of self-assembled monolayers (SAMs), with a focus on 1-Amino-2-propanethiol hydrochloride. Due to the limited availability of direct experimental data for this compound in the reviewed literature, this guide uses cysteamine, a structurally similar and well-characterized short-chain aminothiol, as a primary alternative for quantitative comparison. The principles and methodologies described herein are broadly applicable for the characterization of various amine-terminated SAMs.

Introduction to EIS for SAM Characterization

Electrochemical Impedance Spectroscopy is a powerful non-destructive technique used to probe the interfacial properties of surface modifications, such as SAMs on gold electrodes. By applying a small amplitude AC potential over a range of frequencies, EIS can elucidate the electrical properties of the monolayer, including its packing density, defectivity, and resistance to charge transfer.

A well-formed, densely packed SAM acts as a dielectric layer, impeding the flow of electrons between the electrode and a redox probe in the electrolyte solution. This is observed as a large charge transfer resistance (Rct). Conversely, a disordered or incomplete SAM will have a lower Rct. The double-layer capacitance (Cdl) provides information about the thickness and dielectric properties of the monolayer.

Comparative Analysis: this compound vs. Cysteamine

This compound is a short-chain aminothiol with a methyl group adjacent to the thiol. This steric hindrance, compared to the linear structure of cysteamine, is expected to influence the packing density and, consequently, the impedance characteristics of the resulting SAM.

Expected Properties of this compound SAMs:

  • Charge Transfer Resistance (Rct): The methyl group may disrupt the formation of a highly ordered, crystalline-like monolayer, potentially leading to a lower Rct compared to a perfectly packed linear aminothiol SAM. However, the presence of the amine terminal group will still contribute significantly to blocking the electrode surface.

  • Double-Layer Capacitance (Cdl): A less densely packed monolayer may result in a higher Cdl value, as the effective distance between the electrode and the bulk electrolyte is reduced.

Experimental Data for Cysteamine SAMs:

The following table summarizes the impedance parameters for cysteamine-functionalized gold interdigitated electrodes at various concentrations. This data serves as a baseline for understanding the typical impedance behavior of a short-chain aminothiol SAM.

Cysteamine ConcentrationCharge Transfer Resistance (Rct) (Ω)Constant Phase Element (Qdl) (F)
100 nM1388-
1 µM--
10 µM--
100 µM--
1 mM--
10 mM39-

Note: The complete dataset for all concentrations was not available in the reviewed literature.

Experimental Protocols

I. Formation of Amine-Terminated SAMs on Gold Electrodes
  • Substrate Preparation:

    • Clean the gold electrode surface by electrochemical polishing or by immersion in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood.

    • Rinse the electrode thoroughly with deionized water and then with ethanol.

    • Dry the electrode under a stream of dry nitrogen gas.

  • SAM Self-Assembly:

    • Prepare a 1-10 mM solution of the desired aminothiol (e.g., this compound or cysteamine) in a suitable solvent (typically ethanol or ultrapure water).

    • Immerse the clean, dry gold electrode in the thiol solution.

    • Allow the self-assembly to proceed for a period of 12-24 hours at room temperature to ensure the formation of a well-ordered monolayer.

  • Post-Assembly Rinsing:

    • Remove the electrode from the thiol solution.

    • Rinse the electrode thoroughly with the same solvent used for the thiol solution to remove any non-specifically adsorbed molecules.

    • Rinse with deionized water.

    • Dry the modified electrode under a stream of dry nitrogen gas.

II. Electrochemical Impedance Spectroscopy (EIS) Analysis
  • Electrochemical Cell Setup:

    • Use a three-electrode electrochemical cell containing a suitable electrolyte solution. A common electrolyte is a phosphate-buffered saline (PBS) solution containing a redox probe, such as 5 mM [Fe(CN)6]3-/4-.

    • The SAM-modified gold electrode serves as the working electrode.

    • A platinum wire is typically used as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

  • EIS Measurement:

    • Connect the electrochemical cell to a potentiostat equipped with a frequency response analyzer.

    • Set the DC potential to the formal potential of the redox probe.

    • Apply a small AC perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., from 100 kHz to 0.1 Hz).

    • Record the impedance data.

  • Data Analysis:

    • Model the impedance data using an appropriate equivalent electrical circuit. The most common model for SAM-modified electrodes is the Randles circuit.[1]

    • Extract the values of the key parameters, including the solution resistance (Rs), the charge transfer resistance (Rct), and the double-layer capacitance (Cdl) or constant phase element (CPE).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical relationships in the experimental process.

Experimental_Workflow cluster_prep Electrode Preparation cluster_sam SAM Formation cluster_eis EIS Analysis Clean Clean Gold Electrode Rinse_Dry1 Rinse & Dry Clean->Rinse_Dry1 Immerse Immerse Electrode Prepare_Thiol Prepare Thiol Solution Prepare_Thiol->Immerse Rinse_Dry2 Rinse & Dry Immerse->Rinse_Dry2 Setup_Cell Setup Electrochemical Cell Measure_EIS Measure Impedance Setup_Cell->Measure_EIS Analyze_Data Analyze Data (Randles Circuit) Measure_EIS->Analyze_Data

Caption: Experimental workflow for SAM preparation and EIS analysis.

Randles_Circuit cluster_electrode Electrode Interface Rs Rs (Solution Resistance) node1 Rs->node1 Cdl Cdl (Double-Layer Capacitance) node3 Cdl->node3 Rct Rct (Charge Transfer Resistance) Zw Zw (Warburg Impedance) Rct->Zw Zw->node3 node1->Cdl node2 node1->node2 node2->Rct

Caption: Randles equivalent circuit for modeling SAM-modified electrodes.

References

A Comparative Guide to the Quantitative Analysis of Amine Group Density on Surfaces Modified with 1-Amino-2-propanethiol Hydrochloride and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise control and quantification of amine group density on modified surfaces are critical for a multitude of applications, ranging from biosensor development to the immobilization of therapeutic molecules. This guide provides a comprehensive comparison of analytical techniques to quantify amine groups on surfaces functionalized with 1-Amino-2-propanethiol hydrochloride and similar aminothiols. Due to a scarcity of published quantitative data specifically for this compound, this guide utilizes data from its close structural analog, cysteamine (2-aminoethanethiol), to provide representative values and comparisons.

Quantitative Data Summary

The following tables summarize key quantitative parameters for amine-functionalized surfaces, primarily focusing on cysteamine as a model for this compound. These values provide a benchmark for researchers working on similar surface modifications.

Table 1: Surface Coverage and Amine Group Density Determined by Various Techniques

Surface ModifierSubstrateQuantification MethodReported Surface Coverage / Amine DensityReference
CysteamineGoldQuartz Crystal Microbalance (QCM)Implied density supporting a C60 monolayer of 2.0 x 10⁻¹⁰ mol/cm²[1]
CysteamineGoldX-ray Photoelectron Spectroscopy (XPS)~80% of an octadecanethiol monolayer[2][3]
Aminated PETPET FilmColorimetric Assay (Orange II)5 to 200 pmol/mm²[4]
AminosilaneSilica NanoparticlesColorimetric Assay (Ninhydrin)Varies (e.g., ~20% lower than total amine content)
AminosilaneSilica NanoparticlesSolid-State NMRProvides total amine content for comparison

Table 2: Comparison of Analytical Techniques for Amine Group Quantification

TechniquePrincipleAdvantagesDisadvantagesTypical Application
X-ray Photoelectron Spectroscopy (XPS) Measures the elemental composition and chemical states of atoms on a surface.Provides elemental and chemical state information (e.g., N 1s for amines). High surface sensitivity.Requires high vacuum. Quantification can be complex.Surface chemical composition and confirmation of functionalization.
Colorimetric Assays (e.g., Orange II, Ninhydrin) A dye binds to the surface amine groups, and the amount of bound dye is quantified by UV-Vis spectroscopy.Simple, inexpensive, and high-throughput.[4]Indirect method. Can be affected by steric hindrance and non-specific binding.[4]Routine quantification of accessible amine groups.
Fluorescence Labeling (e.g., Fluorescamine) A fluorogenic dye reacts with primary amines to produce a fluorescent product, which is then quantified.High sensitivity. Can be used for imaging.Can be affected by quenching. Requires a fluorescence reader.Quantification of low-density amine groups.
Quartz Crystal Microbalance (QCM) Measures mass changes on a sensor surface with high precision.Real-time monitoring of monolayer formation. Highly sensitive to mass changes.Indirectly measures amine density. Sensitive to temperature and viscosity changes.Studying the kinetics of self-assembled monolayer formation.
Potentiometric and Conductometric Titrations Measures the change in potential or conductivity as a titrant is added to quantify acidic or basic groups.Provides information on the total number of acidic/basic groups.Less suitable for very low surface densities. Can be affected by buffering species.Quantification of total surface charge and functional groups on particles.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducible quantification of amine group density. Below are protocols for surface modification with aminothiols and subsequent analysis using key techniques.

Protocol 1: Formation of a Self-Assembled Monolayer (SAM) of Aminothiol on a Gold Surface

This protocol is a general guideline for forming a self-assembled monolayer of an aminothiol like this compound or cysteamine on a gold substrate.[6][7][8]

Materials:

  • Gold-coated substrate (e.g., glass slide, silicon wafer)

  • This compound or other aminothiol

  • Anhydrous ethanol (or other suitable solvent)

  • Ammonium hydroxide (for pH adjustment of amine-terminated thiols)[6]

  • High-purity nitrogen or argon gas

  • Clean glass vials with caps

Procedure:

  • Substrate Preparation: Thoroughly clean the gold substrate. A common method is to use a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment. Rinse the cleaned substrate extensively with deionized water and then with ethanol. Dry the substrate under a stream of high-purity nitrogen or argon.

  • Thiol Solution Preparation: Prepare a 1 mM solution of the aminothiol in anhydrous ethanol. For amine-terminated thiols, it is recommended to adjust the pH of the solution to approximately 12 by adding a few drops of concentrated ammonium hydroxide to ensure the amine group is deprotonated and the thiol can effectively bind to the gold surface.[6]

  • Self-Assembly: Immerse the clean, dry gold substrate into the thiol solution in a clean glass vial. To minimize oxidation, purge the vial with nitrogen or argon before sealing.

  • Incubation: Allow the self-assembly to proceed for a period of 12 to 24 hours at room temperature to ensure the formation of a well-ordered monolayer.

  • Rinsing: After incubation, remove the substrate from the thiol solution and rinse it thoroughly with fresh ethanol to remove any non-covalently bound molecules.

  • Drying: Dry the functionalized substrate under a stream of high-purity nitrogen or argon.

  • Storage: Store the modified substrate in a clean, dry environment, preferably under an inert atmosphere, until further analysis.

Protocol 2: Quantification of Surface Amine Groups using the Orange II Colorimetric Assay

This protocol is adapted from a method used for quantifying primary amine groups on polymer surfaces and can be applied to other amine-functionalized substrates.[4]

Materials:

  • Amine-functionalized substrate

  • Orange II dye solution (e.g., 0.5 mM in deionized water, pH 3)

  • Buffer solution (e.g., pH 3, typically using hydrochloric acid)

  • Desorption solution (e.g., 2 mL of a 1:1 (v/v) solution of 10 mM NaOH and methanol)

  • UV-Vis spectrophotometer

Procedure:

  • Dye Staining: Immerse the amine-functionalized substrate in the Orange II dye solution at pH 3 for a specific time (e.g., 1 hour) at room temperature with gentle agitation. The acidic pH protonates the amine groups, facilitating the electrostatic interaction with the anionic dye.

  • Rinsing: After staining, rinse the substrate thoroughly with the pH 3 buffer solution to remove any non-specifically adsorbed dye.

  • Drying: Dry the stained substrate, for example, by centrifugation or under a gentle stream of air.

  • Dye Desorption: Immerse the stained and dried substrate in the desorption solution and incubate with agitation (e.g., for 15 minutes) to release the bound dye into the solution.

  • Quantification: Measure the absorbance of the desorption solution using a UV-Vis spectrophotometer at the maximum absorbance wavelength of Orange II (typically around 485 nm).

  • Calibration: Create a standard curve by measuring the absorbance of known concentrations of Orange II in the desorption solution.

  • Calculation: Use the standard curve to determine the concentration of the desorbed dye, and from the surface area of the substrate, calculate the amine group density (e.g., in pmol/mm²).

Protocol 3: X-ray Photoelectron Spectroscopy (XPS) Analysis of Amine-Functionalized Surfaces

XPS is a powerful surface-sensitive technique to confirm the presence and chemical state of elements on the modified surface.

Procedure:

  • Sample Introduction: Mount the amine-functionalized substrate on a sample holder and introduce it into the ultra-high vacuum chamber of the XPS instrument.

  • Survey Scan: Acquire a survey scan over a broad binding energy range (e.g., 0-1200 eV) to identify all the elements present on the surface. For an aminothiol on gold, expect to see peaks for Au, S, N, C, and possibly O (from adventitious carbon or oxidation).

  • High-Resolution Scans: Acquire high-resolution scans for the elements of interest, particularly N 1s, S 2p, C 1s, and Au 4f.

  • Data Analysis:

    • N 1s Spectrum: The presence of a peak around 399-400 eV is indicative of neutral amine groups (-NH₂). A second peak at a higher binding energy (around 401-402 eV) can indicate protonated amine groups (-NH₃⁺). The relative areas of these peaks can provide information about the protonation state of the surface amines.

    • S 2p Spectrum: A peak around 162 eV is characteristic of a thiol bound to a gold surface (thiolate). The absence of a peak around 164 eV (free thiol) confirms covalent attachment.

    • Quantification: Use the peak areas from the high-resolution scans and the appropriate relative sensitivity factors (RSFs) to determine the atomic concentrations of the elements on the surface. The ratio of N to Au or N to S can be used as a semi-quantitative measure of the amine density.

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflow and the logical relationships in the quantification of surface amine groups.

experimental_workflow cluster_prep Surface Preparation & Modification cluster_quant Quantification Methods cluster_analysis Data Analysis & Comparison start Start: Clean Substrate mod Surface Modification with 1-Amino-2-propanethiol HCl start->mod rinse_dry Rinse & Dry mod->rinse_dry xps XPS Analysis rinse_dry->xps colorimetric Colorimetric Assay rinse_dry->colorimetric fluorescence Fluorescence Labeling rinse_dry->fluorescence xps_data Elemental Composition & Chemical States xps->xps_data color_data Amine Density (e.g., pmol/mm²) colorimetric->color_data fluor_data Relative Fluorescence Intensity fluorescence->fluor_data comparison Comparative Analysis of Amine Group Density xps_data->comparison color_data->comparison fluor_data->comparison

Caption: Experimental workflow for the quantification of amine group density.

signaling_pathway cluster_surface Surface Chemistry cluster_interaction Analytical Interaction cluster_signal Signal Generation & Detection aminothiol 1-Amino-2-propanethiol Hydrochloride sam Self-Assembled Monolayer (SAM) aminothiol->sam surface Gold Substrate surface->sam amine_group Surface Amine Group (-NH2 / -NH3+) sam->amine_group exposes xrays X-rays (XPS) xrays->amine_group probes dye Dye (Colorimetric/ Fluorescence) dye->amine_group binds to/ reacts with photoelectrons Photoelectrons amine_group->photoelectrons emits color_change Color Change/ Fluorescence amine_group->color_change induces detector Detector photoelectrons->detector color_change->detector quant_data Quantitative Data (Amine Density) detector->quant_data

Caption: Logical relationships in the analysis of amine-functionalized surfaces.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 1-Amino-2-propanethiol Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed operational plan for the safe disposal of 1-Amino-2-propanethiol hydrochloride, a compound that, based on its chemical structure, requires careful management as a potentially hazardous substance.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was available at the time of this writing. The following procedures are based on the known hazards of structurally similar compounds, such as aminothiols and propanethiols. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for final guidance and to ensure compliance with all local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat and closed-toe shoes.

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.

Quantitative Data Summary

While specific data for this compound is limited, the properties of related compounds suggest it should be handled as a hazardous chemical. The following table summarizes key data points for this compound and a related compound, 1-Propanethiol, for comparative safety assessment.

PropertyThis compound1-Propanethiol (for comparison)
CAS Number 4146-16-1107-03-9
Molecular Formula C3H10ClNSC3H8S
Molecular Weight 127.64 g/mol [1]76.16 g/mole [2]
Appearance Not available (likely a solid)Clear Colorless Liquid[2]
Odor Not available (likely strong and unpleasant)Characteristic odor of cabbage[2]
Boiling Point Not available67°C (152.6°F)[2]
Melting Point Not available-113.3°C (-171.9°F)[2]
Flash Point Not availableNot available
Solubility Not availableSoluble in water, diethyl ether, acetone[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Experimental Protocol for Neutralization (for small spills or residues):

This protocol is a general guideline and should be validated by a qualified chemist and approved by your EHS department.

  • Preparation: In a chemical fume hood, prepare a neutralizing solution. A common approach for thiols is oxidation with a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite (bleach), under controlled conditions. Due to the amino group, the initial pH will be acidic; neutralization with a weak base like sodium bicarbonate may be necessary.

  • Containment: For spills, first, contain the material with an inert absorbent, such as sand or vermiculite.

  • Neutralization: Slowly add the oxidizing solution to the contained material or the waste container. The reaction may be exothermic, so proceed with caution and have cooling available if necessary.

  • pH Check: After the reaction appears complete, check the pH of the mixture to ensure it is within the acceptable range for hazardous waste collection (typically between 6 and 9).

  • Collection: Collect the neutralized mixture and the absorbent material into a designated hazardous waste container.

  • Labeling and Storage: Securely seal the container and label it clearly with its contents (e.g., "Neutralized this compound waste") and the date. Store the container in a designated hazardous waste accumulation area away from incompatible materials.

  • Final Disposal: Arrange for pickup and disposal by a certified hazardous waste management company, following all institutional and regulatory procedures.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Disposal decision workflow for this compound.

By adhering to these guidelines and consulting with safety professionals, you can ensure the safe and compliant disposal of this compound, fostering a secure and responsible laboratory environment.

References

Essential Safety and Operational Guide for 1-Amino-2-propanethiol hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols and logistical information for handling 1-Amino-2-propanethiol hydrochloride in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from data on structurally similar compounds, including aminothiols and their hydrochloride salts, to ensure a high degree of caution.

Personal Protective Equipment (PPE)

Due to the compound's hazardous potential, including skin and eye irritation, respiratory irritation, and potential for allergic reactions, stringent adherence to the following PPE requirements is mandatory.[1][2]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with a face shield.Protects against splashes and vapors that can cause serious eye irritation or damage.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected before use and disposed of after contact.Prevents skin contact, which can cause irritation or allergic reactions.[2]
Body Protection A flame-retardant lab coat worn over full-length clothing and closed-toe shoes.Protects against skin exposure and potential chemical splashes.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used if handling outside a fume hood or if ventilation is inadequate.Thiols are often volatile and can cause respiratory irritation.[1] The hydrochloride salt may also release acidic vapors.

Handling and Operational Plan

All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Assemble All Necessary Equipment and Reagents prep_hood->prep_materials prep_bleach Prepare Bleach Bath for Decontamination prep_materials->prep_bleach handle_weigh Weigh Compound in Fume Hood prep_bleach->handle_weigh handle_transfer Transfer Compound to Reaction Vessel handle_weigh->handle_transfer handle_reaction Conduct Experiment handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware in Bleach Bath handle_reaction->cleanup_decontaminate cleanup_waste Segregate and Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via Institutional Protocols cleanup_waste->cleanup_dispose cleanup_ppe Doff and Dispose of PPE Correctly cleanup_dispose->cleanup_ppe

Caption: Experimental workflow for handling this compound.

Step-by-Step Protocol:

  • Preparation :

    • Ensure a safety shower and eyewash station are readily accessible.

    • Don all required PPE as specified in the table above.

    • Work exclusively within a certified chemical fume hood.

    • Prepare a bleach bath to decontaminate glassware and stir bars after use. Thiols have a strong, unpleasant odor, and bleach can help neutralize them.[3][5][6]

  • Handling :

    • Ground all equipment to prevent static discharge, as related thiol compounds can be flammable.

    • When transferring the solid, use tools that minimize dust generation.

    • Keep the container tightly closed when not in use to prevent the release of vapors and protect the compound from air and moisture.[2]

  • Emergency Procedures :

    • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[7]

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

    • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

    • Spill : For a small spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. Ensure the cleanup is performed by personnel wearing appropriate PPE.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Management Protocol:

cluster_waste Waste Management cluster_disposal Disposal Pathway waste_solid Contaminated Solids (Gloves, Paper Towels) disposal_seal_solid Seal in Labeled Hazardous Waste Bag waste_solid->disposal_seal_solid waste_liquid Liquid Waste (Reaction Mixtures, Solvents) disposal_seal_liquid Collect in Labeled, Sealed Waste Container waste_liquid->disposal_seal_liquid waste_glass Contaminated Glassware disposal_decon Decontaminate in Bleach Bath waste_glass->disposal_decon disposal_institutional Arrange for Pickup by Institutional Hazardous Waste Management disposal_seal_solid->disposal_institutional disposal_seal_liquid->disposal_institutional disposal_decon->disposal_institutional

Caption: Disposal pathway for this compound waste.

Step-by-Step Disposal Protocol:

  • Segregation :

    • Solid Waste : All contaminated disposables (e.g., gloves, weigh paper, absorbent pads) should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste : Unused material and waste from reactions should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

    • Sharps : Contaminated needles or other sharps must be disposed of in a designated sharps container.

  • Decontamination :

    • All non-disposable glassware and equipment that has come into contact with the thiol should be submerged in a bleach solution within a fume hood for at least 24 hours to oxidize and neutralize the malodorous thiol.[3][6]

  • Final Disposal :

    • All waste containers must be properly sealed, labeled with the full chemical name and associated hazards, and stored in a designated satellite accumulation area.

    • Arrange for disposal through your institution's environmental health and safety (EHS) department. Do not pour any waste down the drain.[5]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Amino-2-propanethiol hydrochloride
Reactant of Route 2
1-Amino-2-propanethiol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.